1-Phenylguanidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJZGVVKGFIGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6522-91-4 (hydride), 6522-91-4 (mono-hydrochloride) | |
| Record name | Phenylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70173836 | |
| Record name | Phenylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2002-16-6 | |
| Record name | N-Phenylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenylguanidine: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Phenylguanidine, a significant molecule in synthetic and medicinal chemistry. We delve into its fundamental chemical structure, including tautomeric forms, and detail its physicochemical and spectroscopic properties. This document outlines established protocols for its synthesis and purification, alongside validated analytical methodologies for its characterization. Furthermore, we explore its pharmacological relevance, primarily as a crucial intermediate in the development of bioactive compounds. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting. This guide is intended to be a vital resource for researchers, scientists, and professionals engaged in drug discovery and chemical synthesis.
Introduction
Guanidine and its derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The guanidinium group, which is protonated at physiological pH, is capable of forming multiple hydrogen bonds, allowing for strong interactions with biological targets. This compound, as a fundamental scaffold in this family, serves as a critical building block for the synthesis of a wide array of more complex molecules, including fungicides and selective enzyme inhibitors.[1][2] Its structural simplicity, combined with the reactive nature of the guanidine moiety, makes it a versatile precursor in organic synthesis. This guide aims to provide a detailed technical examination of this compound, from its core chemical properties to its practical applications, to support and inform the scientific community.
Chemical Structure and Properties
Molecular Structure and Tautomerism
This compound consists of a phenyl group attached to one of the nitrogen atoms of a guanidine core. The guanidine group itself is characterized by a central carbon atom bonded to three nitrogen atoms. The presence of both sp² and sp³ hybridized nitrogen atoms, along with the delocalization of the double bond, gives rise to tautomerism.[3]
The potential tautomeric forms of this compound involve the migration of a proton between the nitrogen atoms of the guanidine group. The equilibrium between these tautomers can be influenced by factors such as the solvent and the electronic nature of the substituents on the phenyl ring.[4][5] The delocalization of charge in the protonated guanidinium ion contributes to its stability.
Caption: Tautomeric equilibrium of this compound.
Physicochemical Properties
This compound is a colorless solid at room temperature.[2][6] It exhibits limited solubility in water but is soluble in organic solvents like benzene.[6] The basicity of the guanidine group is a key characteristic, with a reported pKa of 10.77 for the protonated form.[6]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉N₃ | [7] |
| Molar Mass | 135.17 g/mol | [7] |
| Melting Point | 66-67 °C | [2][6] |
| pKa (protonated) | 10.77 (at 25 °C) | [6] |
| Solubility | Insoluble in water; soluble in benzene and other organic solvents. | [6] |
| Appearance | Colorless solid | [2][6] |
Synthesis and Purification
Synthesis of this compound
A common and well-established method for the synthesis of this compound is the reaction of aniline with cyanamide. This reaction is typically carried out in an acidic medium to activate the cyanamide for nucleophilic attack by the aniline.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Aniline and Cyanamide [6][8]
-
Reaction Setup: In a reaction kettle, add aniline and an appropriate amount of hydrochloric acid to form aniline hydrochloride.
-
Catalyst Addition: Introduce a phase transfer catalyst to the reaction mixture.
-
Cyanamide Addition: While stirring, slowly add a 50% aqueous solution of cyanamide dropwise.
-
Heating: Maintain the reaction temperature between 60-70 °C.
-
Reaction Time: After the addition of cyanamide is complete, continue to maintain the temperature for an additional 2.5 hours.
-
Neutralization: Add a base (e.g., sodium hydroxide) to adjust the pH of the solution to 7. This will precipitate the solid product.
-
Isolation: Collect the solid product by filtration.
-
Washing and Drying: Wash the solid with water and dry to obtain the final product.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[9] The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
Experimental Protocol: General Recrystallization [10]
-
Solvent Selection: Choose a suitable solvent or solvent pair for this compound.
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of purified this compound should form. The flask can then be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the phenyl group and the protons on the nitrogen atoms of the guanidine moiety. The chemical shifts of the N-H protons can be broad and may vary depending on the solvent and concentration. The aromatic protons will typically appear in the range of δ 7-8 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring and the central carbon of the guanidine group. The guanidine carbon is expected to appear at a characteristic downfield chemical shift.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will exhibit characteristic absorption bands for the N-H and C-N bonds. Expected vibrational frequencies include N-H stretching in the range of 3200-3400 cm⁻¹, C=N stretching around 1600-1650 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹.[11][12]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be observed at m/z 135. Common fragmentation pathways for aromatic amines often involve cleavage of the C-N bond.[10][13][14][15][16]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the analysis of this compound. A C18 column is typically suitable, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[17][18][19][20][21] UV detection is appropriate due to the presence of the phenyl chromophore.
Experimental Protocol: Proposed HPLC Method [19]
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5) and acetonitrile (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Applications in Drug Development and Chemical Synthesis
This compound is a valuable intermediate in the synthesis of various biologically active molecules.
Precursor for Fungicides
It serves as a key starting material in the production of fungicides such as methylcymamine and cymamine.[6]
Scaffold for Enzyme Inhibitors
Phenylguanidine derivatives have been investigated as inhibitors of various enzymes. For instance, they are used to prepare nonpeptidic, highly selective inhibitors of human urokinase, an enzyme implicated in cancer metastasis.[2] The guanidinium group can mimic the side chain of arginine, allowing these compounds to bind to the active sites of enzymes that recognize arginine residues.
Structure-Activity Relationship (SAR) Studies
The phenylguanidine scaffold is often used in structure-activity relationship studies to explore the chemical space around a biological target. By modifying the phenyl ring with different substituents, researchers can probe the steric and electronic requirements for optimal binding and activity.[22] For example, studies on N2-phenylguanines as inhibitors of herpes simplex virus thymidine kinases have shown that the position and nature of substituents on the phenyl ring significantly impact their inhibitory potency.[23]
Safety and Handling
-
Hazards: Guanidine derivatives can be toxic if swallowed and may cause skin and serious eye irritation.[25][26] Some derivatives are suspected of damaging fertility and may cause respiratory irritation.[25][26] They can also be toxic to aquatic life with long-lasting effects.[25][26]
-
Precautions:
-
Avoid breathing dust.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid release to the environment.
-
-
First Aid:
-
If swallowed: Immediately call a poison center or doctor.
-
If on skin: Wash with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Conclusion
This compound is a foundational molecule with significant utility in organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of the guanidine moiety, makes it an important precursor for a range of functional molecules. A thorough understanding of its chemical properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective application in research and development. As the quest for novel therapeutics continues, the strategic use of scaffolds like this compound will undoubtedly play a crucial role in the design and synthesis of the next generation of bioactive compounds.
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Part 1: Core Physicochemical Properties and Analytical Characterization
An In-depth Technical Guide to 1-Phenylguanidine: Properties, Synthesis, and Applications for Advanced Research
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with this compound. Moving beyond basic data, we delve into the causality behind its synthesis, the intricacies of its analytical validation, and its proven utility as a foundational scaffold in medicinal and industrial chemistry. The protocols and insights presented herein are designed to be self-validating, reflecting field-proven methodologies and best practices.
This compound is an aromatic guanidine derivative characterized by a phenyl group attached to one of the guanidinium nitrogens. This structure imparts a unique combination of basicity, hydrogen bonding capability, and aromatic interactions, making it a valuable synthon.
Fundamental Molecular Data
A precise understanding of the fundamental properties of this compound is the cornerstone of its effective application. These core data points are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉N₃ | [1][2][3] |
| Molecular Weight | 135.17 g/mol | [1][3] |
| CAS Number | 2002-16-6 | [1][4] |
| Appearance | Colorless solid | [2][5] |
| Melting Point | 66–67 °C | [2][5] |
| pKa | 10.77 (+1) at 25°C | [2] |
| Solubility | Insoluble in water; soluble in benzene and other organic solvents | [2][5] |
Analytical Validation: A Multi-Technique Approach
Confirming the identity, purity, and structural integrity of this compound is paramount, particularly in a GxP or drug development context. A multi-faceted analytical approach is non-negotiable for robust characterization. The choice of techniques is driven by the need to orthogonally verify the compound's structure and purity. While techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide definitive structural information, High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity assessment and quantification.[6]
Caption: Quality control workflow for this compound.
This protocol describes a standard method for assessing the purity of a this compound sample. The choice of a C18 column is based on the compound's moderate hydrophobicity, while the acidic mobile phase ensures the guanidine group is protonated, leading to sharp, well-defined peaks.
-
Objective: To quantify the purity of this compound and separate it from potential starting materials (e.g., aniline) or by-products.
-
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
This compound reference standard and sample
-
-
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of Mobile Phase A and B. Dilute to a working concentration of approximately 50 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak area of all detected peaks. Calculate purity as (Area of this compound Peak / Total Area of All Peaks) x 100%.
-
-
Self-Validation: The system suitability is confirmed by ensuring sharp peak shape, consistent retention times across multiple injections, and a stable baseline. The method's robustness can be verified by slightly altering the flow rate or gradient slope and observing minimal impact on the results.
Part 2: Synthesis of this compound
The most common and industrially relevant synthesis of this compound involves the reaction of an aniline salt with cyanamide.[7] The rationale for using an aniline salt (e.g., aniline hydrochloride) rather than free aniline is to activate the aniline for nucleophilic attack on the cyanamide nitrile carbon. The acidic conditions protonate the cyanamide, making it a better electrophile.
Caption: Simplified reaction pathway for this compound synthesis.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is based on the established reaction between aniline hydrochloride and aqueous cyanamide.[2][7]
-
Objective: To synthesize this compound via the reaction of aniline hydrochloride and cyanamide.
-
Materials:
-
Aniline (9.3 g, 0.1 mol)
-
Concentrated Hydrochloric Acid (~8.3 mL, ~0.1 mol)
-
50% Aqueous Cyanamide Solution (9.25 g, 0.11 mol)
-
Sodium Hydroxide solution (e.g., 5 M)
-
Reaction vessel with stirring and temperature control
-
-
Methodology:
-
Salt Formation: In a reaction vessel, carefully add concentrated HCl to aniline while stirring and cooling in an ice bath to form aniline hydrochloride in situ.
-
Reaction: Heat the resulting solution to 60-70 °C.[2]
-
Cyanamide Addition: Add the 50% cyanamide solution dropwise to the heated reaction mixture over a period of 1 hour, maintaining the temperature. The use of a slight molar excess of cyanamide helps drive the reaction to completion.
-
Reaction Monitoring: Stir the mixture at 60-70 °C for an additional 2.5 hours.[2] Progress can be monitored by taking small aliquots and analyzing via TLC or HPLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add sodium hydroxide solution to neutralize the mixture to a pH of ~7.
-
The product, this compound, being insoluble in neutral water, will precipitate as a solid.[2]
-
Collect the solid by vacuum filtration.
-
-
Purification: Wash the crude product with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. Dry the final product under vacuum.
-
Part 3: Applications in Research and Development
The utility of this compound stems from the versatile reactivity and biological activity of the guanidine functional group. It serves as a critical intermediate and structural motif in several fields.
Caption: Key application areas derived from this compound.
-
Medicinal Chemistry: this compound is a key building block for synthesizing more complex molecules with therapeutic potential. Its derivatives have been investigated as selective inhibitors of human urokinase, an enzyme implicated in cancer metastasis.[5] The broader phenylguanidinium moiety is found in pharmacologically active compounds like Phenylbiguanide, a known 5-HT₃ receptor agonist used in neuroscience research to probe serotonergic pathways.[8]
-
Agrochemicals: It serves as a crucial intermediate in the production of fungicides, including methyl cytosamine and cytosamine.[2] For example, it is a precursor in the synthesis of cyprodinil, a broad-spectrum fungicide used to protect various crops.
-
Technical Applications: Related compounds, such as 1,3-diphenylguanidine, are widely used as primary accelerators in the vulcanization of rubber, demonstrating the industrial relevance of the guanidine core.[9]
Part 4: Safety, Handling, and Storage
Professional laboratory diligence is required when handling this compound.
-
Hazard Profile: According to the Globally Harmonized System (GHS), this compound is classified as causing serious eye irritation (H319) and being toxic to aquatic life with long-lasting effects (H411).[1]
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses and gloves. Work in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. It should be kept in a dark place to prevent potential degradation.[2][4]
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile molecular tool with significant applications in both pharmaceutical and industrial chemistry. Its synthesis is well-established, and its characterization relies on a robust suite of modern analytical techniques. A thorough understanding of its properties, reactivity, and handling is essential for any scientist looking to leverage this valuable compound in their research and development endeavors.
References
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- Google Patents. CN103145589A - Synthesis method of phenylguanidine bicarbonate.
- ACS Publications. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry.
- Google Patents. EP0560726A2 - Process for the production of guanidine derivatives.
- Alzchem Group. Phenylguanidine.
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The Synthesis of 1-Phenylguanidine: A Technical Guide for Pharmaceutical and Agrochemical Development
An in-depth examination of the synthesis of 1-phenylguanidine from aniline and cyanamide, focusing on mechanistic insights, optimized protocols, and safety considerations for researchers and drug development professionals.
Abstract
This compound is a critical intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the predominant synthetic route to this compound, reacting aniline with cyanamide. The following sections will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss key process optimization parameters. Furthermore, this guide will emphasize the necessary safety precautions for handling the chemical inputs. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and safely execute this important synthesis.
Introduction: The Significance of this compound
The guanidinium group is a recurring motif in a multitude of biologically active molecules, both natural and synthetic.[2] Its ability to exist in a protonated, delocalized cationic form at physiological pH allows for strong interactions with biological targets. This compound, as a simple substituted guanidine, serves as a foundational building block for more complex molecules. For instance, it is a key precursor in the production of certain pyrimidine derivatives with applications as pesticides and in the preparation of pharmaceutically active pyrimidines.[3]
Reaction Mechanism and Rationale
The synthesis of this compound from aniline and cyanamide is fundamentally a nucleophilic addition reaction. The reaction is typically carried out in an acidic medium, which serves two primary purposes:
-
Activation of Cyanamide: Cyanamide is a relatively weak electrophile. In the presence of an acid, the nitrile nitrogen of cyanamide is protonated, forming a highly electrophilic nitrilium ion. This significantly enhances its reactivity towards nucleophilic attack.
-
Formation of the Anilininium Ion: Aniline is reacted with an acid, such as hydrochloric acid, to form the anilinium salt (aniline hydrochloride).[3] While this may seem counterintuitive as it deactivates the nucleophilic amine, the reaction is typically heated, establishing an equilibrium between the protonated and free aniline. The free aniline is the active nucleophile in the reaction.
The proposed mechanism proceeds as follows:
-
Protonation of Cyanamide: The cyanamide is protonated by the acid catalyst.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbon of the protonated cyanamide.
-
Proton Transfer: A proton is transferred from the aniline nitrogen to one of the cyanamide nitrogens.
-
Deprotonation: The resulting intermediate is deprotonated to yield the final product, this compound.
Caption: Proposed reaction mechanism for the acid-catalyzed synthesis of this compound.
Optimized Experimental Protocol
The following protocol is a robust and scalable method for the synthesis of this compound, often isolated as its carbonate or bicarbonate salt for improved stability and handling.[3]
Materials and Equipment
| Reagent/Equipment | Specification |
| Aniline | Reagent grade, freshly distilled |
| Hydrochloric Acid | 32% aqueous solution |
| Cyanamide | 50% aqueous solution |
| Sodium Carbonate | Anhydrous |
| Activated Carbon | Decolorizing grade |
| Reaction Vessel | Glass-lined or other acid-resistant reactor with overhead stirring, heating mantle, and reflux condenser |
| Filtration Apparatus | Buchner funnel and filter flask |
| Drying Oven | Vacuum oven |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound carbonate.
-
Formation of Aniline Hydrochloride: In a well-ventilated fume hood, charge the reaction vessel with 98.2 g (1.0 mol) of aniline and 84 g of water. While cooling the mixture with an external water bath, slowly add 114.1 g of 32% hydrochloric acid. The pH of the resulting solution should be in the range of 2.0 to 4.0.[3]
-
Reaction with Cyanamide: Heat the aniline hydrochloride solution to reflux (approximately 100-105 °C). Over a period of 30 minutes, add 104.6 g (1.25 mol) of a 50% aqueous cyanamide solution to the boiling mixture. Maintain the reflux for an additional 2 hours to ensure the reaction goes to completion.[3] It is crucial to maintain the pH within the 2.0 to 4.0 range throughout the addition, adding more hydrochloric acid if necessary.[3]
-
Decolorization and Filtration: After the reflux period, carefully add 4.8 g of activated carbon to the hot reaction mixture. Filter the hot solution (around 60 °C) to remove the activated carbon.[3]
-
Precipitation of Phenylguanidine Carbonate: In a separate vessel, prepare a solution of sodium carbonate. The hot filtrate from the previous step is then added to the sodium carbonate solution. The temperature of the sodium carbonate solution can influence the crystal size and purity of the product. For example, adding the reaction mixture to the sodium carbonate solution at 50°C has been shown to produce high yields.[3]
-
Isolation and Drying: Cool the resulting slurry to 5 °C to complete the precipitation.[3] Collect the crystalline product by vacuum filtration and wash the filter cake with cold water. Dry the isolated phenylguanidine carbonate in a vacuum oven at a temperature not exceeding 70 °C.[3]
Process Optimization and Considerations
Several factors can influence the yield and purity of the final product:
-
pH Control: Maintaining a pH between 2.0 and 4.0 is critical. A lower pH can lead to the formation of unwanted byproducts, while a higher pH will result in a slower reaction rate due to a lower concentration of the protonated cyanamide.[3]
-
Temperature: The reaction is typically carried out at reflux to ensure a reasonable reaction rate.
-
Stoichiometry: A slight excess of cyanamide is often used to ensure complete conversion of the aniline.[3]
-
Byproduct Formation: The primary byproducts are phenylurea and diphenylurea, which can arise from the hydrolysis of cyanamide to urea, followed by reaction with aniline. The controlled addition of cyanamide and maintenance of the acidic pH help to minimize these side reactions.[3]
-
Alternative Acid Systems: While hydrochloric acid is common, other acid systems have been explored. For instance, a process utilizing carbon dioxide to form aniline bicarbonate in situ, which then reacts with cyanamide, has been reported as a more environmentally friendly alternative that reduces waste and simplifies the process.[4]
Safety Precautions
Aniline is toxic and a suspected carcinogen.[5] It is readily absorbed through the skin and can cause serious health effects. Cyanamide is also toxic and can cause irritation to the skin, eyes, and respiratory tract.[6] Therefore, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7] Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid all personal contact with the reagents.[6] Do not eat, drink, or smoke in the laboratory.[6][7]
-
Spills: In case of a spill, immediately alert others and follow established laboratory procedures for chemical spill cleanup.[5][6]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthesis of this compound from aniline and cyanamide is a well-established and industrially significant reaction. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, particularly pH, high yields of a pure product can be achieved. Adherence to stringent safety protocols is paramount when handling the hazardous starting materials. This guide provides a solid foundation for researchers and professionals to successfully and safely implement this synthesis in their work.
References
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- Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2021). MDPI.
- Synthesis method of phenylguanidine bicarbonate. (n.d.). Google Patents.
- Aniline Safety Data Sheet. (n.d.). Chemos GmbH & Co.KG.
- Phenylguanidine. (n.d.). Alzchem Group.
- Preparation technique of diphenyl guanidine. (n.d.). Google Patents.
- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (2004). University of Toronto.
- Process of making diphenylguanidine. (n.d.). Google Patents.
- How can I prepare 1-phenyl guanidine? From cyanamide? (2016). ResearchGate.
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- Synthetic accesses to biguanide compounds. (2021). Beilstein Journals.
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A Technical Guide to the Synthesis of 1-Phenylguanidine: Mechanisms, Protocols, and Comparative Analysis
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways to 1-phenylguanidine, a pivotal structural motif in medicinal chemistry and drug development. We dissect the core chemical mechanisms, offer detailed, field-proven experimental protocols, and present a comparative analysis of prevalent synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound synthesis, from foundational principles to practical laboratory application.
Introduction: The Significance of the Phenylguanidine Moiety
The guanidinium group is a highly basic, nitrogen-rich functional group that is protonated under physiological conditions, allowing it to engage in crucial biological interactions such as hydrogen bonding and the formation of salt bridges.[1][2] When appended to a phenyl ring, the resulting this compound scaffold becomes a "privileged structure" in drug design, appearing in a wide array of therapeutic agents.[2] Its derivatives have demonstrated a broad spectrum of medicinal activities, including applications as antidiabetic, antihypertensive, antimicrobial, and anticancer agents.[1][2][3][4]
The versatility and efficacy of phenylguanidine-based drugs underscore the importance of robust and efficient synthetic methods. Understanding the underlying mechanisms of these syntheses is paramount for process optimization, yield improvement, and the development of novel derivatives with enhanced therapeutic profiles.
Core Synthetic Mechanisms and Methodologies
The preparation of this compound can be broadly categorized into two primary strategies: the construction of the guanidine group onto an aniline precursor and the modification of a pre-existing urea or thiourea derivative.
Method 1: Guanylation of Aniline with Cyanamide (Pinner-type Synthesis)
This is the most classical and widely employed route for synthesizing this compound and its derivatives. The core transformation involves the nucleophilic addition of aniline to a cyanamide source.
Causality and Mechanistic Insights:
The reaction's success hinges on the activation of cyanamide, which is a relatively weak electrophile. This is typically achieved under acidic conditions.
-
Protonation: An acid, commonly hydrochloric acid (HCl), protonates one of the nitrogen atoms of cyanamide. This protonation dramatically increases the electrophilicity of the central carbon atom.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the now highly electrophilic carbon of the protonated cyanamide.
-
Deprotonation/Tautomerization: A series of proton transfers and tautomerization events leads to the formation of the stable, resonance-stabilized phenylguanidinium cation.
-
Isolation: The product is typically isolated as a salt (e.g., hydrochloride or carbonate), from which the free base can be liberated by treatment with a base.[5][6]
A notable variation involves the use of carbon dioxide (CO₂), which forms carbonic acid in situ with residual water or an alcohol solvent. The carbonic acid then serves as the proton source to activate the cyanamide, offering a milder and potentially more environmentally benign alternative to strong mineral acids.[7][8]
Caption: Mechanism of the acid-catalyzed synthesis of this compound.
Method 2: Desulfurization of N-Phenylthiourea
This alternative strategy involves the synthesis of an N-phenylthiourea intermediate, followed by its conversion to this compound.
Causality and Mechanistic Insights:
-
Thiourea Formation: N-phenylthiourea is readily prepared from aniline and a thiocyanate salt under acidic conditions or from phenyl isothiocyanate.
-
Desulfurization-Guanylation: The key step is the removal of the sulfur atom and its replacement with a nitrogen-containing group. This is often achieved by reacting the thiourea with an amine in the presence of a desulfurizing agent. Common agents include heavy metal oxides (e.g., HgO, PbO) or, in more modern approaches, carbodiimides. A recent development utilizes a photocatalytic system with Ru(bpy)₃Cl₂ under visible light, which proceeds via a carbodiimide intermediate, offering a much milder and greener alternative.[9]
The mechanism typically involves the activation of the sulfur atom by the reagent, making the thiocarbonyl carbon more electrophilic. This facilitates attack by an amine, followed by the elimination of a metal sulfide or other sulfur-containing byproduct.
Caption: General workflow for this compound synthesis via desulfurization.
Comparative Analysis of Synthesis Methods
The choice of synthetic route depends on factors such as starting material availability, scalability, cost, and tolerance of functional groups in complex molecules.
| Parameter | Method 1: Guanylation of Aniline | Method 2: Desulfurization of Phenylthiourea |
| Starting Materials | Aniline, Cyanamide (or Dicyandiamide) | Aniline, Thiocyanate source (or Phenyl isothiocyanate), Amine |
| Key Reagents | Acid catalyst (HCl, H₂SO₄, or CO₂) | Desulfurizing agent (e.g., HgO, EDC, photocatalyst) |
| Typical Yields | Good to excellent (often >80%)[6][7] | Variable, can be high with modern methods[9] |
| Advantages | Direct, often one-pot, cost-effective, well-established. | Milder conditions possible with modern catalysts. Avoids direct handling of free cyanamide. |
| Disadvantages | Requires careful pH and temperature control. Cyanamide can be hazardous. Side products like ureas can form.[6] | Often a two-step process. Classical methods use toxic heavy metals. Isothiocyanates can be lachrymatory. |
| Scalability | Highly scalable and used industrially. | Scalability depends on the chosen desulfurizing agent. |
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, providing sufficient detail for replication by trained professionals.
Protocol 4.1: Synthesis of this compound Carbonate via Aniline Guanylation
This protocol is adapted from established industrial processes and patent literature, emphasizing safety and yield.[6][7]
Materials:
-
Aniline (99%)
-
Cyanamide (50% aqueous solution)
-
Hydrochloric Acid (32% aqueous solution)
-
Sodium Bicarbonate
-
Activated Carbon
-
Deionized Water
Procedure:
-
Aniline Hydrochloride Formation: In a 1L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 93.1 g (1.0 mol) of aniline. While stirring and maintaining the temperature below 30°C with external cooling, slowly add ~95 g of 32% HCl until the pH of the mixture is stable at 2.5.
-
Reaction Setup: Heat the resulting aniline hydrochloride solution to 85-90°C.
-
Guanylation: Over a period of 60 minutes, carefully add 93.0 g of a 50% aqueous cyanamide solution (1.1 mol) via a dropping funnel. Causality Note: The slight excess of cyanamide ensures complete consumption of the aniline. The acidic pH is critical for activating the cyanamide for nucleophilic attack.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at reflux for 2 hours to drive the reaction to completion.
-
Decolorization: Cool the mixture to 60°C and carefully add 5 g of activated carbon. Stir for 15 minutes to remove colored impurities.
-
Filtration: Filter the hot mixture through a pad of celite to remove the activated carbon.
-
Precipitation: In a separate 2L beaker, prepare a suspension of 130 g (1.55 mol) of sodium bicarbonate in 500 mL of water. While stirring vigorously, add the hot, filtered reaction solution. Causality Note: The bicarbonate base neutralizes the HCl and precipitates the less soluble phenylguanidine as its hydrogencarbonate/carbonate salt.
-
Crystallization & Isolation: Stir the resulting slurry for 4 hours, allowing it to cool to room temperature. Collect the white precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with two portions of 300 mL deionized water to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The expected yield is 90-95% of this compound carbonate.
Protocol 4.2: Characterization
-
Melting Point: The carbonate salt decomposes around 147-153°C.
-
Spectroscopy: The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity against a reference standard.
Conclusion and Future Outlook
The synthesis of this compound is a well-understood and optimized process, with the acid-catalyzed guanylation of aniline remaining the cornerstone of both laboratory and industrial production. While effective, this method presents challenges related to the handling of corrosive acids and hazardous reagents.
Future research is directed towards developing greener, safer, and more efficient catalytic systems. The emergence of photocatalytic methods for the conversion of thioureas to guanidines is a significant step in this direction, offering mild, room-temperature conditions.[9] Continued innovation in catalysis, including the use of transition metals and organocatalysts, will undoubtedly lead to novel synthetic routes with broader substrate scopes and improved environmental profiles, further cementing the role of the phenylguanidine scaffold in the future of drug discovery.
References
- Journal of Organic Chemistry, Computer-Aided and Synthetic Studies of Guanidine-Based Inhibitors of Inducible Nitric Oxide Synthase.acs.org. [Link]
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- Selected examples of guanidine-based drugs. - ResearchGate.
- Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions - PMC - NIH.ncbi.nlm.nih.gov. [Link]
- Biological Activities of Guanidine Compounds - PubMed.pubmed.ncbi.nlm.nih.gov. [Link]
- Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC.ncbi.nlm.nih.gov. [Link]
- Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines - PubMed.pubmed.ncbi.nlm.nih.gov. [Link]
- A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - MDPI.mdpi.com. [Link]
- Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines - PMC - NIH.ncbi.nlm.nih.gov. [Link]
- This compound - ChemBK.chembk.com. [Link]
- CN103145589A - Synthesis method of phenylguanidine bicarbonate - Google Patents.
- CN1057832A - Preparation technique of diphenyl guanidine - Google Patents.
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- Reaction of FPD 1a with thiourea at room temperature in various solvents. a - ResearchGate.
- Recent development of synthetic preparation methods for guanidines via transition metal catalysis. | Semantic Scholar.semanticscholar.org. [Link]
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- A Fast Route for the Synthesis of Cyclic Guanidine Deriv
- Pinner Reaction - Organic Chemistry Portal.organic-chemistry.org. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of 1-Phenylguanidine
Foreword
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecular compounds is a cornerstone of innovation and safety. 1-Phenylguanidine, a key building block in the synthesis of various biologically active molecules, presents a compelling case for the application of modern spectroscopic techniques. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a nuanced interpretation grounded in field-proven insights and the fundamental principles of spectroscopy. Our objective is to explain the causality behind experimental choices and to present a self-validating system of protocols and data interpretation.
The Compound of Interest: this compound
This compound (CAS No: 2002-16-6) is an organic compound featuring a phenyl group attached to a guanidine core.[1][2] Its molecular formula is C₇H₉N₃, with a molecular weight of 135.17 g/mol .[1][2] The unique structural arrangement of the aromatic ring and the highly basic guanidinium group imparts specific chemical properties that are of interest in medicinal chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of individual atoms.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
Rationale for Solvent Selection: The choice of a deuterated solvent is critical in NMR. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a suitable choice. Its ability to dissolve a wide range of compounds and its relatively high boiling point make it versatile. Furthermore, the protons of the guanidinium group are expected to be labile and may exchange with protons from residual water in the solvent. Using DMSO-d₆ can sometimes slow down this exchange, leading to sharper signals for the N-H protons.
Sample Preparation and Data Acquisition:
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.75 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle and a relaxation delay of 5 seconds to ensure accurate integration.
-
¹³C NMR Acquisition: A proton-decoupled experiment is conducted to obtain singlets for each unique carbon atom, simplifying the spectrum.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show signals corresponding to the aromatic protons and the protons of the guanidinium group.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | t | 2H | H-meta |
| ~6.90 | d | 2H | H-ortho |
| ~6.70 | t | 1H | H-para |
| ~6.50 (broad) | s | 4H | -NH₂ and =NH |
| ~8.50 (broad) | s | 1H | -NH-Ph |
Interpretation:
-
The aromatic protons on the phenyl ring typically appear in the region of δ 6.5-7.5 ppm. Due to the electron-donating effect of the amino group, these protons are expected to be shifted slightly upfield compared to benzene (δ 7.34 ppm). The ortho, meta, and para protons will exhibit characteristic splitting patterns (doublet and triplets).
-
The N-H protons of the guanidinium group are expected to be broad due to quadrupole effects of the nitrogen atoms and potential chemical exchange. Their chemical shifts can be highly variable and are dependent on concentration, temperature, and residual water in the solvent.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~157.0 | C=N (Guanidinium Carbon) |
| ~145.0 | C-ipso |
| ~129.0 | C-meta |
| ~121.0 | C-para |
| ~118.0 | C-ortho |
Interpretation:
-
The most downfield signal is attributed to the guanidinium carbon (C=N) due to its direct attachment to three nitrogen atoms.
-
The aromatic carbons will appear in the typical range of δ 110-150 ppm. The ipso-carbon (the carbon directly attached to the nitrogen) is expected to be the most downfield of the aromatic signals. The chemical shifts of the ortho, meta, and para carbons are influenced by the electronic effects of the guanidinium substituent.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Sample Preparation for IR Analysis
Rationale for KBr Pellet Method: For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a common and effective technique. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to disperse the sample, minimizing scattering effects.
Sample Preparation:
-
A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
IR Spectral Data and Interpretation
The IR spectrum of this compound will show characteristic absorption bands for the N-H and C=N bonds of the guanidine group, as well as vibrations from the phenyl ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching | Guanidinium N-H groups |
| ~3050 | Medium | C-H stretching | Aromatic C-H |
| ~1640 | Strong | C=N stretching | Guanidinium C=N |
| ~1600, ~1500 | Medium-Strong | C=C stretching | Aromatic ring |
| ~1580 | Strong | N-H bending | Guanidinium N-H |
| 750, 690 | Strong | C-H bending | Monosubstituted benzene |
Interpretation:
-
The broad and strong absorption in the 3400-3200 cm⁻¹ region is a hallmark of N-H stretching vibrations, characteristic of the multiple N-H bonds in the guanidine moiety.
-
The strong band around 1640 cm⁻¹ is indicative of the C=N imine stretch of the guanidine group.
-
The presence of the phenyl group is confirmed by the aromatic C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1600-1500 cm⁻¹ region.
-
The strong absorptions around 750 cm⁻¹ and 690 cm⁻¹ are characteristic out-of-plane C-H bending vibrations for a monosubstituted benzene ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Ionization and Analysis
Rationale for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): GC-MS is a suitable technique for volatile and thermally stable compounds like this compound. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This provides a detailed fragmentation pattern, which acts as a molecular fingerprint and aids in structural elucidation.
Data Acquisition:
-
The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.
-
The separated compound enters the mass spectrometer's ion source.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.
Mass Spectral Data and Interpretation
The mass spectrum of this compound will show a molecular ion peak (M⁺˙) corresponding to its molecular weight, along with several fragment ions.
Table 4: Key Mass Spectral Data for this compound
| m/z | Relative Intensity | Assignment |
| 135 | Moderate | [M]⁺˙ (Molecular Ion) |
| 93 | High | [C₆H₅NH₂]⁺˙ (Aniline radical cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Data sourced from NIST Mass Spectrometry Data Center via PubChem.[1]
Interpretation and Fragmentation Pathway:
The fragmentation of this compound under EI conditions is expected to proceed through characteristic pathways.
Sources
Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Phenylguanidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of 1-phenylguanidine in organic solvents. As a senior application scientist, the goal is to equip you not just with data, but with a foundational understanding of the principles governing solubility and the practical knowledge to determine it accurately in your own laboratory settings. We will delve into the physicochemical properties of this compound, explore the theoretical underpinnings of its solubility, and provide detailed experimental protocols.
Understanding this compound: A Physicochemical Profile
This compound is a colorless, crystalline solid with a melting point of 66-67°C.[1][2] It is a mono-substituted guanidine derivative with a molecular formula of C₇H₉N₃ and a molar mass of 135.17 g/mol .[1] The guanidine group imparts a high basicity to the molecule, with a reported pKa of 10.77, making it a strong organic base.[1] This basicity is a critical factor influencing its solubility, particularly in protic or acidic media.
A key principle in understanding solubility is the concept of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] this compound possesses both a nonpolar phenyl group and a highly polar guanidine group, giving it a degree of amphiphilicity. This dual nature suggests that its solubility will be highly dependent on the specific characteristics of the organic solvent. While it is reported to be insoluble in water, it shows solubility in organic solvents like benzene.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃ | [1] |
| Molar Mass | 135.17 g/mol | [1] |
| Appearance | Colorless solid | [1][2] |
| Melting Point | 66-67 °C | [1][2] |
| pKa | 10.77 | [1] |
| Qualitative Solubility | Insoluble in water, soluble in benzene | [1][2] |
The Determinants of Solubility: A Mechanistic Perspective
The dissolution of a solid in a liquid solvent is a complex process governed by the interplay of intermolecular forces. For this compound, the primary interactions to consider are:
-
Hydrogen Bonding: The guanidine group has multiple N-H bonds that can act as hydrogen bond donors and lone pairs on the nitrogen atoms that can act as hydrogen bond acceptors. Protic solvents like alcohols (e.g., methanol, ethanol) can engage in strong hydrogen bonding with this compound, which is expected to enhance its solubility.
-
Dipole-Dipole Interactions: Polar aprotic solvents such as acetone or ethyl acetate can interact with the polar guanidine moiety through dipole-dipole forces.
-
Van der Waals Forces: The nonpolar phenyl group will primarily interact with nonpolar solvents like hexane or toluene through weaker van der Waals forces.
The overall solubility in a given solvent will be determined by the balance of these interactions and the energy required to overcome the crystal lattice energy of solid this compound.
Quantitative Solubility: An Empirical Approach
While specific, publicly available quantitative solubility data for this compound across a wide range of organic solvents is limited, we can infer expected trends and provide a framework for its determination. For a structurally related compound, 1,3-diphenylguanidine, the solubility has been shown to follow the order: acetone > ethyl acetate > n-butanol > n-propanol > ethanol > i-butanol > acetonitrile > isopropanol > toluene.[4] This suggests that polar aprotic solvents might be particularly effective at dissolving guanidine derivatives.
Given the lack of readily available data, the most reliable approach for researchers is to determine the solubility of this compound experimentally. The following section provides a detailed protocol for the widely accepted "gold standard" method: the shake-flask equilibrium solubility assay.
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination
The shake-flask method is a robust and reliable technique to determine the thermodynamic equilibrium solubility of a compound in a given solvent.[5] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. An excess is crucial to ensure that the solvent becomes saturated.
-
Add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator within a constant temperature bath (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the filtered sample.
-
Data Presentation
The solubility should be reported in standard units such as grams per 100 mL (g/100mL) or moles per liter (mol/L) at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
Visualizing the Workflow
Figure 1: A generalized workflow for determining the equilibrium solubility of this compound using the shake-flask method.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While quantitative data is not extensively documented, a thorough understanding of its physicochemical properties and the principles of solubility allows for a rational approach to solvent selection and the design of robust experimental methods for its determination. The shake-flask method, as detailed in this guide, provides a reliable means to generate the necessary data to advance your scientific endeavors. By following a systematic and well-controlled experimental protocol, researchers can confidently determine the solubility of this compound in any organic solvent of interest.
References
- ResearchGate. (n.d.). Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures.
- ChemBK. (n.d.). This compound.
- Solubility of Things. (n.d.). 1-Methyl-1-phenylguanidine.
- PubChem. (n.d.). Diphenylguanidine.
Sources
1-Phenylguanidine melting point and boiling point
An In-depth Technical Guide to the Melting and Boiling Points of 1-Phenylguanidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a compound of significant interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly its melting and boiling points, is crucial for its synthesis, purification, and application. This technical guide provides a comprehensive overview of the melting and boiling points of this compound, addressing inconsistencies in reported data and offering detailed experimental protocols for their determination. The guide also delves into the theoretical underpinnings that govern these phase transitions, providing a holistic understanding for researchers and professionals in the field.
Introduction to this compound
This compound is an aromatic guanidine derivative with a diverse range of applications. It serves as a key intermediate in the synthesis of various biologically active molecules, including fungicides and nonpeptidic highly selective inhibitors of human urokinase.[1][2] Its structure, featuring a phenyl group attached to a guanidine moiety, imparts unique chemical and physical properties that are of interest in drug design and materials science. Accurate determination of its melting and boiling points is a fundamental aspect of its characterization, ensuring purity and enabling controlled handling and processing.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note the discrepancies in the reported melting points, which will be discussed in detail in the subsequent section.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉N₃ | [3] |
| Molecular Weight | 135.17 g/mol | [3] |
| Melting Point | 66-67 °C (probable for free base) | [1][2] |
| 222 °C (reported, less likely for free base) | [3] | |
| 149-153 °C (for carbonate salt) | [4] | |
| Boiling Point | 231.9 ± 23.0 °C (Predicted) | [3] |
| pKa | 10.77 (+1) at 25°C | [1] |
In-depth Analysis of the Melting Point
The melting point of a compound is a critical indicator of its purity.[5] For this compound, there are conflicting reports in the literature regarding its melting point, which can be a source of confusion for researchers.
Reported Values and Discrepancies
Several sources report the melting point of this compound (free base) to be in the range of 66-67 °C .[1][2] This value is often cited by chemical suppliers and is consistent with the properties of a colorless solid that is soluble in organic solvents like benzene.[1][2]
However, another source lists a significantly higher melting point of 222 °C for this compound.[3] This substantial difference suggests a potential misattribution or the presence of a different crystalline form (polymorphism), although the former is more likely.
Furthermore, the carbonate salt of this compound has a well-documented melting point in the range of 149-153 °C .[4][6][7][8] It is plausible that the higher reported melting points for the free base could be due to confusion with this salt form, which is a common intermediate in its synthesis.[6]
Based on the available data, the melting point of 66-67 °C is the most probable and consistent value for the free base of this compound . Researchers should, however, be aware of these discrepancies and ideally confirm the identity and purity of their sample through other analytical techniques, such as spectroscopy and chromatography.
Factors Influencing the Melting Point
The melting point of guanidine derivatives is influenced by several factors:
-
Intermolecular Forces: The strong hydrogen bonding capabilities of the guanidinium group contribute significantly to the lattice energy of the crystal, thus affecting the melting point. The presence of the phenyl group introduces van der Waals forces and the potential for pi-pi stacking interactions.
-
Molecular Symmetry: The overall symmetry of the molecule can affect how efficiently it packs into a crystal lattice. More symmetrical molecules often have higher melting points.
-
Purity: The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[5]
Boiling Point of this compound: A Predicted Value
Currently, there is no readily available experimental data for the boiling point of this compound. The commonly cited value of 231.9 ± 23.0 °C is a predicted value obtained from computational models.[3]
Challenges in Experimental Determination
The lack of experimental data may be attributed to the thermal instability of the compound at higher temperatures. Guanidine and its derivatives can be prone to decomposition upon heating, which would make an accurate boiling point determination by conventional methods challenging.[9] Any experimental determination would likely need to be conducted under reduced pressure to lower the boiling temperature and minimize decomposition.
Thermal Stability and Decomposition
Experimental Protocols for Determination
For accurate and reliable determination of the melting and boiling points of this compound, standardized experimental procedures are essential.
Melting Point Determination using the Capillary Method
This method is a widely accepted technique for determining the melting point of a crystalline solid.
Protocol:
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Tube Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a steady rate of 1-2 °C per minute, ensuring uniform heat distribution.
-
Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.
Diagram of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point Determination using the Thiele Tube Method
This micro-method is suitable for determining the boiling point of small quantities of liquid and can be adapted for solids that melt before boiling.
Protocol:
-
Sample Preparation: Place a small amount of molten this compound (if starting from solid) or the liquid sample into a small test tube.
-
Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil.
-
Heating: Gently heat the side arm of the Thiele tube.
-
Observation: Observe the capillary tube. A stream of bubbles will emerge as the air inside expands and then as the sample begins to boil.
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.
Diagram of Boiling Point Determination Workflow
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The Multifaceted Biological Activities of 1-Phenylguanidine and Its Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Guanidinium Group - A Privileged Scaffold in Medicinal Chemistry
The guanidinium group, characterized by its Y-shaped planar arrangement of three nitrogen atoms around a central carbon, is a recurring motif in a vast array of biologically active molecules.[1] Its ability to exist in a protonated, delocalized cationic state at physiological pH allows for potent electrostatic interactions with biological targets such as enzymes and receptors.[2] When incorporated into a phenylguanidine scaffold, this functional group serves as a versatile anchor for chemical modifications, giving rise to a diverse library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities of 1-phenylguanidine and its derivatives, with a primary focus on their antimicrobial and anticancer properties. We will delve into their mechanisms of action, structure-activity relationships, and provide detailed protocols for their biological evaluation, offering a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Antimicrobial Activity: Disrupting Microbial Defenses
Derivatives of this compound have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria, including multidrug-resistant strains, and fungi.[3] The primary mechanism underlying their antimicrobial efficacy is the disruption of the bacterial cell membrane's integrity.
Mechanism of Action: Membrane Perturbation and Dissipation of Proton Motive Force
The cationic guanidinium headgroup of phenylguanidine derivatives is crucial for their initial interaction with the negatively charged components of the microbial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic attraction facilitates the accumulation of the compounds on the cell surface.
The subsequent events involve the insertion of the hydrophobic phenyl moiety and other lipophilic substituents into the lipid bilayer. This disrupts the ordered structure of the membrane, leading to increased permeability.[4][5] This "carpet" or "detergent-like" mode of action results in the leakage of essential intracellular components, such as ions and metabolites, and the dissipation of the proton motive force (PMF), which is vital for cellular processes like ATP synthesis and nutrient transport.[6] The ultimate consequence of this membrane damage is a cessation of cellular functions and microbial death.[6]
A key aspect of this mechanism is the binding of some guanidine derivatives to specific phospholipids within the bacterial membrane, such as phosphatidylglycerol and cardiolipin, which further destabilizes the membrane architecture.[6]
Caption: Antimicrobial Mechanism of Phenylguanidine Derivatives.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial potency of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the guanidinium group.
-
Lipophilicity: Increasing the lipophilicity of the molecule, often by introducing alkyl or halogen substituents on the phenyl ring, generally enhances antimicrobial activity.[7] This is attributed to improved partitioning into the bacterial membrane. However, an optimal balance is necessary, as excessive lipophilicity can lead to reduced aqueous solubility and increased toxicity towards mammalian cells.
-
Electronic Effects: The presence of electron-withdrawing groups on the phenyl ring can modulate the pKa of the guanidinium group, influencing its charge and interaction with the bacterial membrane.
-
Steric Factors: The size and position of substituents can impact the ability of the molecule to insert into and disrupt the lipid bilayer. For instance, meta-substituted derivatives have shown greater affinity for certain receptors compared to their para-substituted counterparts.[1]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives against common bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Substituent(s) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| 9m | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | 0.5 | 1 | |
| 9v | 4-(2,4-dichlorobenzyloxy) | 0.5 | 4 | |
| 10d | 3-(4-trifluoromethyl)-benzyloxy (aminoguanidine hydrazone) | 1 | 16 | |
| 10a | 3-benzyloxy (aminoguanidine hydrazone) | 4 | 4 | |
| CatDex | Polyguanidine | 50 µmoL L⁻¹ | 50 µmoL L⁻¹ |
Anticancer Activity: Targeting the Machinery of Cell Proliferation
In addition to their antimicrobial properties, derivatives of this compound have demonstrated significant potential as anticancer agents.[8][9] Their cytotoxic effects are primarily attributed to their ability to interact with DNA and induce programmed cell death, or apoptosis.
Mechanism of Action: DNA Binding and Induction of Apoptosis
Many phenylguanidine derivatives function as DNA binding agents, showing a preference for the minor groove of the DNA helix.[10][11] The positively charged guanidinium group can form hydrogen bonds with the phosphate backbone of DNA, while the aromatic phenyl ring and its substituents can engage in hydrophobic and van der Waals interactions within the minor groove.[10] This binding can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and the initiation of apoptosis.[12]
The induction of apoptosis by these compounds often proceeds through the intrinsic or mitochondrial pathway.[9][10] DNA damage triggers the activation of pro-apoptotic proteins such as Bax, which leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[6] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[6] This initiator caspase, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[8]
Caption: Anticancer Mechanism of Phenylguanidine Derivatives.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer efficacy of this compound derivatives is highly dependent on their structural features:
-
Substituents on the Phenyl Ring: The presence, position, and nature of substituents on the phenyl ring are critical. For instance, compounds with electron-withdrawing groups have shown significant anti-proliferative effects.[8] The substitution pattern also influences the DNA binding affinity and specificity.
-
Planarity and Aromaticity: A planar aromatic system is often favored for effective DNA intercalation or groove binding. Modifications that alter the planarity can significantly impact activity.
-
Flexibility of the Linker: In derivatives where the phenylguanidine moiety is connected to another pharmacophore, the length and flexibility of the linker can influence the optimal positioning of the molecule within its biological target.
Quantitative Data: Half-maximal Inhibitory Concentrations (IC₅₀)
The following table presents the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 19 | HCC1937 (human TNBC) | ~4 | [8] |
| 19 | BT-474 (human HER2+/HR+) | ~4 | [8] |
| 19 | 4T1 (mouse TNBC) | ~4 | [8] |
| 8a | MCF-7 (human breast cancer) | 0.28 | [12] |
| 1a | A549 (lung), HCT116 (colon), MCF7 (breast), PC3 (prostate), HeLa (cervical) | 0.1 - 0.3 | [13] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activities of this compound and its derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15]
Caption: Workflow for MIC Determination by Broth Microdilution.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Perform a two-fold serial dilution of the this compound derivatives in CAMHB in a separate 96-well plate or in tubes. The concentration range should be chosen based on expected activity.
-
-
Inoculation of the Test Plate:
-
Transfer 50 µL of each compound dilution to the corresponding wells of a new 96-well plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the results can be read using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Assessment of Anticancer Activity: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]
Caption: Workflow for the MTT Cell Proliferation Assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.
-
DNA Binding Assay: UV-Visible Spectroscopy
This protocol describes a method to assess the interaction of this compound derivatives with DNA by monitoring changes in the UV-Visible absorption spectrum.[10]
Materials:
-
Calf thymus DNA (ct-DNA) or other purified DNA
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4)
-
This compound derivatives
-
UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ct-DNA in Tris-HCl buffer. The concentration can be determined by measuring the absorbance at 260 nm (an absorbance of 1.0 corresponds to approximately 50 µg/mL of double-stranded DNA). The purity of the DNA should be checked by ensuring the A₂₆₀/A₂₈₀ ratio is between 1.8 and 1.9.
-
Prepare a stock solution of the this compound derivative in a suitable solvent and then dilute it in Tris-HCl buffer to the desired working concentration.
-
-
Spectroscopic Titration:
-
Place a fixed concentration of the phenylguanidine derivative in a quartz cuvette.
-
Record the initial UV-Visible spectrum of the compound alone.
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the spectrum.
-
-
Data Analysis:
-
Monitor the changes in the absorption spectrum of the compound upon the addition of DNA. Hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift to longer wavelengths) are indicative of binding.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting the data according to the Scatchard equation.
-
Conclusion and Future Perspectives
This compound and its derivatives represent a highly versatile and promising class of compounds with significant potential in the development of novel antimicrobial and anticancer therapeutics. Their ability to be readily synthesized and modified allows for the fine-tuning of their biological activities and pharmacokinetic properties. The mechanisms of action, involving membrane disruption in microbes and DNA interaction leading to apoptosis in cancer cells, provide a solid foundation for rational drug design.
Future research in this area should focus on several key aspects. A more comprehensive exploration of the structure-activity relationships, aided by computational modeling, will be crucial for designing derivatives with enhanced potency and selectivity. Investigating the potential for these compounds to overcome drug resistance mechanisms in both bacteria and cancer cells is a critical avenue of research. Furthermore, a thorough evaluation of their in vivo efficacy and safety profiles in relevant animal models is necessary to translate the promising in vitro findings into clinically viable drug candidates. The continued exploration of the this compound scaffold is poised to yield novel therapeutic agents to address the pressing global challenges of infectious diseases and cancer.
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- Andreev, K., et al. (2021). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides.
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- Witschel, M., et al. (2022).
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- Zaman, H., et al. (2025).
- Carradori, S., et al. (2024). Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. European Journal of Medicinal Chemistry, 265, 116089. [Link]
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- PubChem. (n.d.). Diphenylguanidine. PubChem. [Link]
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- Tumelty, D., et al. (2001). Solution-phase, parallel synthesis and pharmacological evaluation of acylguanidine derivatives as potential sodium channel blockers. Bioorganic & Medicinal Chemistry Letters, 11(24), 3151-3155. [Link]
- Roche. (n.d.).
- Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay.
- Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). Hancock Lab. [Link]
- Moehring, F., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(1), 102020. [Link]
- EUCAST. (n.d.).
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A Technical Guide to the Research Applications of 1-Phenylguanidine and Its Derivatives
Abstract
The guanidinium group is a prevalent structural motif in natural products and synthetic molecules, renowned for its unique electronic properties and potent biological activities. 1-Phenylguanidine, as a foundational member of the aryl guanidine class, serves as a versatile scaffold in medicinal chemistry and a valuable tool for probing complex biological systems. This guide provides an in-depth exploration of the synthesis, core mechanisms of action, and diverse research applications of this compound. We will delve into its role in neuroscience, antimicrobial discovery, and metabolic disease research, offering detailed experimental protocols and field-proven insights to empower researchers in drug development and chemical biology.
Introduction: The Significance of the Phenylguanidine Scaffold
This compound is an organic compound featuring a phenyl ring attached to a guanidine functional group.[1] The guanidinium core, characterized by a central carbon bonded to three nitrogen atoms, is highly basic (pKa ≈ 10.8) and exists predominantly in its protonated, delocalized cationic form at physiological pH.[1] This structural feature is pivotal to its biological activity, enabling electrostatic interactions with negatively charged residues in protein binding pockets, such as carboxylate groups of aspartate or glutamate, or phosphate groups on DNA and lipids.[2][3]
Historically, the broader class of guanidine-containing compounds has yielded landmark therapeutics, including the anti-diabetic drug metformin and the antiseptic chlorhexidine. This compound itself serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, such as fungicides.[4][5] Its true value in a research context, however, lies in its utility as a molecular probe and a foundational structure for generating novel bioactive derivatives.
Physicochemical Properties
A clear understanding of the molecule's properties is essential for its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃ | PubChem[6] |
| Molar Mass | 135.17 g/mol | PubChem[1][6] |
| Melting Point | 66–67 °C | Benchchem[1] |
| pKa | 10.77 (at 25 °C) | Benchchem[1] |
| Solubility | Insoluble in water; Soluble in organic solvents like benzene. | ChemBK[4] |
| Appearance | Colorless to light beige solid/crystals. | ChemBK[4], Google Patents[7] |
Synthesis Overview
The classical and most common synthesis of this compound involves the reaction of aniline with cyanamide. This guanylation reaction is typically performed in the presence of an acid, such as hydrochloric acid, which protonates the aniline to form aniline hydrochloride. The mixture is heated, and an aqueous solution of cyanamide is added.[4][7][8]
Caption: A simplified workflow for the synthesis of this compound.
A key consideration in this synthesis is pH control. The reaction is typically initiated under acidic conditions (pH ~2.5) and, upon completion, the product is often isolated as a carbonate or hydrogencarbonate salt by adding an alkali metal carbonate, which also serves to neutralize the reaction mixture.[7]
Core Mechanisms & Biological Targets
The phenylguanidine scaffold is a privileged structure, demonstrating affinity for a range of biological targets. This promiscuity is both a challenge and an opportunity, allowing for the development of derivatives with enhanced selectivity.
Ion Channel Modulation
Guanidinium compounds are well-known ion channel modulators. The positively charged group can interact with the channel pore or allosteric sites. Diarylguanidine derivatives, for instance, have been extensively studied as non-competitive antagonists of the NMDA receptor ion channel .[9] Compounds like N,N'-di-o-tolylguanidine (DTG) were initially explored as sigma receptor ligands but also showed significant affinity for the NMDA receptor's ion channel site, which is also targeted by drugs like MK-801.[9]
-
Causality: The rationale behind this interaction lies in the ability of the bulky, lipophilic aryl groups to position the cationic guanidinium head into the magnesium binding site within the NMDA receptor channel pore, effectively blocking ion flux. The substitution pattern on the phenyl rings is critical for tuning selectivity between NMDA receptors and other targets like sigma receptors.[9]
Receptor Agonism/Antagonism
The phenylguanidine structure shares pharmacophoric features with biogenic amines, leading to interactions with various G-protein coupled receptors (GPCRs).
-
Serotonin (5-HT) Receptors: Phenylbiguanide (a related compound with an additional guanidine group) is a potent and widely used selective 5-HT₃ receptor agonist .[10] It is an invaluable research tool for studying the physiological roles of 5-HT₃ receptors, such as their involvement in dopamine release in the nucleus accumbens, which has implications for addiction and reward pathways.[10]
-
Adrenergic & Imidazoline Receptors: The guanidine moiety is a key feature of many α₂-adrenergic agonists. The structural similarity allows phenylguanidine derivatives to bind to these receptors, influencing pathways related to blood pressure regulation and neurotransmitter release.
DNA Interaction
The cationic nature of the guanidinium group facilitates strong electrostatic interactions with the negatively charged phosphate backbone of DNA. This has led to the exploration of phenylguanidine derivatives as anticancer agents that target DNA.
-
Mechanism: These compounds often act as DNA minor groove binders .[2] The curvature of the phenylguanidine scaffold, combined with substituents on the phenyl ring, allows it to fit snugly within the minor groove, disrupting DNA replication and transcription processes in rapidly proliferating cancer cells. Recent studies have shown that derivatives with electron-donating groups and halogens exhibit enhanced DNA binding affinity.[2]
Antimicrobial Activity
The bacterial cell membrane is rich in negatively charged phospholipids. Guanidinium-containing compounds can electrostatically bind to and disrupt these membranes, leading to cell lysis. This mechanism is fundamental to the activity of antiseptics like chlorhexidine and has driven the development of novel phenylguanidine-based antimicrobials. Dicationic bisguanidine-arylfuran derivatives, for example, have shown potent activity against multidrug-resistant Gram-negative bacteria, including members of the ESKAPE pathogens.[3]
Caption: Major biological targets and resulting applications of the this compound scaffold.
Applications & Experimental Protocols
This section provides practical, field-proven protocols for leveraging this compound derivatives in key research areas.
Application in Neuroscience: Probing NMDA Receptor Function
Rationale: Given the affinity of diarylguanidines for the NMDA receptor ion channel, these compounds can be used to investigate the role of NMDA receptor over-activation in neurodegenerative models (e.g., stroke, epilepsy). A well-designed experiment will quantify the neuroprotective effect of a novel phenylguanidine derivative.
Workflow: Screening for Neuroprotection
Caption: Workflow for assessing the neuroprotective potential of a phenylguanidine derivative.
Detailed Protocol: MTT Assay for Cell Viability
This protocol is designed to be self-validating by including appropriate controls.
-
Cell Plating: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well. Allow cells to adhere and differentiate for 24-48 hours.
-
Compound Preparation: Prepare a stock solution of your test compound (e.g., a diarylguanidine derivative) in DMSO. Serially dilute the stock in culture media to achieve final concentrations ranging from 10 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1% across all wells to avoid solvent toxicity.
-
Treatment:
-
Test Wells: Remove old media and add 100 µL of media containing the test compound.
-
Vehicle Control: Add media containing 0.1% DMSO. This control validates that the solvent does not affect cell viability.
-
Positive Control (Toxicity): Add media containing 0.1% DMSO. This group will later receive the excitotoxic agent to establish a baseline for cell death.
-
Negative Control (Healthy): Add fresh media only. This group represents 100% cell viability.
-
-
Pre-incubation: Incubate the plate for 1 hour at 37°C, 5% CO₂ to allow for compound uptake.
-
Excitotoxicity Induction: Add a concentrated solution of glutamate to the "Test Wells" and "Positive Control" wells to a final concentration of 50 µM. Do not add glutamate to the "Vehicle Control" or "Negative Control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data by subtracting the background absorbance. Calculate cell viability as a percentage relative to the "Negative Control" (100% viability) and "Positive Control" (baseline death). Plot a dose-response curve to determine the EC₅₀ of neuroprotection for your compound.
Application in Antimicrobial Discovery
Rationale: The membrane-disrupting potential of cationic guanidinium compounds makes them excellent candidates for novel antimicrobials, particularly against resistant Gram-negative bacteria. The initial step is to determine the minimum concentration required to inhibit bacterial growth.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Bacterial Culture: Inoculate a single colony of the target bacterium (e.g., E. coli ATCC 25922) into Mueller-Hinton Broth (MHB). Incubate overnight at 37°C with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension 1:150 to obtain a final inoculum density of ~5 x 10⁵ CFU/mL.
-
Compound Plating:
-
In a sterile 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the Growth Control (no compound).
-
Well 12 will serve as the Sterility Control (no bacteria).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well). A colorimetric indicator like resazurin can be added to aid visualization (blue = no growth, pink = growth).
-
Validation:
-
The Growth Control (well 11) must show turbidity.
-
The Sterility Control (well 12) must remain clear.
-
For rigor, a known antibiotic (e.g., gentamicin) should be run in parallel as a positive control for the assay's performance.
-
Future Directions & Conclusion
This compound is more than a simple chemical intermediate; it is a gateway to a vast chemical space with profound biological relevance. The future of phenylguanidine research lies in the rational design of derivatives with enhanced target selectivity and improved pharmacokinetic profiles.
-
Selectivity: Computational docking and structure-activity relationship (SAR) studies will be crucial to fine-tune interactions with a specific target (e.g., a particular NMDA receptor subunit or a specific bacterial enzyme) while minimizing off-target effects.
-
Bioavailability: While the guanidinium group is key to activity, its permanent charge can hinder cell membrane permeability and oral bioavailability. Prodrug strategies, where the charge is temporarily masked, could overcome this limitation.
-
Novel Applications: The ability to bind DNA and disrupt membranes suggests potential applications as antiviral agents or as components of drug delivery systems.
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An In-depth Technical Guide to the Discovery and History of Phenylguanidine Compounds
This guide provides a comprehensive exploration of the discovery, history, and evolving applications of phenylguanidine compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational chemistry, pivotal synthetic methodologies, and the significant therapeutic impact of this versatile chemical scaffold.
Section 1: The Genesis of a Scaffold - From Botanical Origins to a Cornerstone of Medicinal Chemistry
The story of phenylguanidine compounds is intrinsically linked to the broader history of guanidine chemistry, which began with the isolation of guanidine itself from guano in the 19th century. However, the therapeutic journey of this class of compounds can be traced back to the traditional use of Galega officinalis (French lilac) for treating symptoms of diabetes.[1] It was the quest to identify the active hypoglycemic agent in this plant that led to the discovery of galegine, a guanidine derivative. This discovery sparked the synthesis of a variety of biguanides in the early 20th century, including metformin, phenformin, and buformin, which were investigated as potential antidiabetic agents.[1]
The phenylguanidine core, with its unique electronic and structural properties, quickly became a privileged scaffold in medicinal chemistry. The introduction of a phenyl group to the guanidine moiety offered a versatile platform for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activity. This has led to the development of a wide array of derivatives with diverse therapeutic applications, ranging from antidiabetic and anticancer to antimalarial and antiviral agents.[2]
Section 2: Synthetic Evolution - From Classical Methods to Modern Catalysis
The synthesis of phenylguanidine and its derivatives has evolved significantly over the years, driven by the need for more efficient, scalable, and environmentally friendly methods.
Foundational Synthetic Strategies
One of the earliest and most fundamental methods for the synthesis of phenylguanidine involves the reaction of aniline with cyanamide in the presence of an acid.[3] This approach, while foundational, often requires harsh reaction conditions and can lead to the formation of byproducts.
A common industrial route to N,N'-diphenylguanidine (DPG) involves the desulfurization of thiocarbanilide, which is prepared from the reaction of aniline with carbon disulfide.[4] This method highlights the importance of precursor synthesis in the overall efficiency of the process.
Modern Catalytic Approaches
The field of guanidine synthesis has been revolutionized by the development of catalytic methods. The use of metal-based catalysts, such as those based on zinc, lanthanides, and copper, has enabled the efficient guanylation of amines with carbodiimides and other guanylating agents under milder conditions.[5][6] These catalytic systems offer several advantages, including:
-
Increased efficiency and atom economy: Catalytic reactions often proceed with higher yields and produce less waste compared to stoichiometric methods.[7]
-
Milder reaction conditions: The use of catalysts can reduce the need for high temperatures and pressures, making the synthesis more energy-efficient and safer.[6]
-
Greater functional group tolerance: Modern catalytic systems are often more tolerant of a wider range of functional groups, allowing for the synthesis of more complex and diverse guanidine derivatives.[7]
The choice of catalyst is crucial and depends on the specific substrates and desired outcome. For instance, lanthanide triflates have been shown to be efficient catalysts for the guanylation of a broad scope of amines under solvent-free conditions.[7]
Experimental Protocol: Synthesis of Phenylguanidine Carbonate
Phenylguanidine is often prepared and stored as its carbonate salt due to its greater stability. The following is a representative protocol for the synthesis of phenylguanidine carbonate from aniline and cyanamide.[3]
Materials:
-
Aniline
-
Hydrochloric acid (32%)
-
Aqueous cyanamide solution (50%)
-
Sodium carbonate
-
Water
Procedure:
-
In a reaction vessel, carefully add hydrochloric acid to aniline to form a solution of aniline hydrochloride. The pH of the solution should be acidic.
-
Heat the aniline hydrochloride solution to approximately 85-90°C with stirring.
-
Slowly add the aqueous cyanamide solution to the heated reaction mixture over a period of about 2 hours.
-
Maintain the reaction temperature and continue stirring for an additional 3 hours after the cyanamide addition is complete.
-
In a separate vessel, prepare a solution of sodium carbonate in water.
-
Cool the reaction mixture to about 60°C and then add it to the stirred sodium carbonate solution.
-
Cool the resulting mixture to 5°C to facilitate the precipitation of phenylguanidine carbonate.
-
Collect the crystalline product by filtration and wash it with cold water.
-
Dry the product under vacuum to obtain phenylguanidine carbonate.
Causality Behind Experimental Choices:
-
The initial formation of aniline hydrochloride increases the electrophilicity of the aniline nitrogen, facilitating the nucleophilic attack on cyanamide.
-
The reaction is carried out at an elevated temperature to overcome the activation energy barrier and drive the reaction to completion.
-
The addition of sodium carbonate at the end of the reaction neutralizes the excess acid and precipitates the less soluble phenylguanidine carbonate salt, which is a convenient form for isolation and storage.
Section 3: Therapeutic Landscape of Phenylguanidine Derivatives
The versatility of the phenylguanidine scaffold has led to its incorporation into a wide range of therapeutic agents.
Antidiabetic Agents: The Biguanide Legacy
The most well-known application of phenylguanidine derivatives is in the treatment of type 2 diabetes. The biguanides, particularly metformin, are first-line therapies for this condition.[8]
Mechanism of Action: AMPK Pathway Activation
The primary mechanism of action of biguanides is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[9] Biguanides, such as metformin, act as mild inhibitors of mitochondrial respiratory chain complex I, leading to a decrease in ATP production and a corresponding increase in the cellular AMP/ATP ratio.[10][11] This change in the energy status of the cell allosterically activates AMPK.[9]
Activated AMPK then phosphorylates a number of downstream targets, leading to:
-
Inhibition of hepatic gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes, reducing the production of glucose by the liver.[8]
-
Increased glucose uptake in muscle: AMPK promotes the translocation of GLUT4 glucose transporters to the cell membrane in muscle cells, enhancing glucose uptake from the bloodstream.
-
Inhibition of fatty acid synthesis and promotion of fatty acid oxidation: AMPK activation shifts cellular metabolism from anabolic to catabolic pathways.
Figure 1: Simplified signaling pathway of AMPK activation by biguanides.
Anticancer Applications
The discovery of the role of AMPK in regulating cell growth and metabolism has led to the investigation of biguanides as potential anticancer agents.[12] By activating AMPK, biguanides can inhibit the mTORC1 pathway, a central regulator of cell growth and proliferation.[9] This has shown promise in preclinical models of various cancers.
Furthermore, novel phenylguanidine derivatives are being designed and synthesized as DNA-binding agents.[13][14] These compounds can interact with the minor groove of DNA, potentially disrupting DNA replication and transcription in cancer cells.
Table 1: IC50 Values of Representative Phenylguanidine Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylguanidine Derivative A | Breast (MCF7) | 15.2 | [15] |
| Phenylguanidine Derivative B | Colon (HCT116) | 22.4 | [16] |
| Phenylguanidine Derivative C | Pancreatic (PC-3) | 35.8 | [17] |
| Phenylguanidine Derivative D | Leukemia (K562) | 8.7 | [17] |
Note: The specific structures of the derivatives are proprietary to the cited studies.
Antimalarial and Antiviral Activity
The phenylguanidine scaffold is also present in a number of antimalarial and antiviral drugs. Proguanil, a biguanide derivative, is a prodrug that is metabolized to cycloguanil, a potent inhibitor of dihydrofolate reductase in the malaria parasite.[18][19] This enzyme is essential for the synthesis of nucleic acids, and its inhibition leads to the death of the parasite.
The mechanism of action of other guanidine-based antimalarials, such as pyronaridine, is thought to involve the inhibition of hemozoin formation, leading to the accumulation of toxic heme in the parasite.[20]
In the antiviral realm, certain phenylguanidine derivatives have been investigated as inhibitors of viral enzymes, such as the thymidine kinases of herpes simplex viruses.[21]
Section 4: Physicochemical Properties and Analytical Characterization
The physicochemical properties of phenylguanidine compounds are critical to their biological activity and pharmacokinetic profiles.
Table 2: Physicochemical Properties of Phenylguanidine and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Solubility |
| Phenylguanidine | C7H9N3 | 135.17 | 66-67 | ~10.8 | Insoluble in water, soluble in benzene |
| Phenylguanidine Carbonate | C15H20N6O3 | 332.36 | 149-153 (dec.) | - | Soluble in water |
| N,N'-Diphenylguanidine | C13H13N3 | 211.26 | 147-149 | - | Slightly soluble in water |
Data compiled from various sources, including PubChem and commercial supplier information.[1][22][23][24]
The characterization of newly synthesized phenylguanidine derivatives is essential to confirm their structure and purity. A combination of analytical techniques is typically employed.
Figure 2: A typical analytical workflow for the synthesis and characterization of phenylguanidine compounds.
Section 5: Future Directions and Conclusion
The rich history and diverse applications of phenylguanidine compounds underscore the enduring importance of this chemical scaffold in drug discovery. Future research in this area is likely to focus on:
-
The development of novel catalytic methods for the synthesis of increasingly complex and diverse phenylguanidine derivatives.
-
The design of isoform-selective inhibitors for specific enzyme targets, leading to more potent and less toxic drugs.
-
The exploration of new therapeutic applications for phenylguanidine compounds, driven by a deeper understanding of their mechanisms of action.
-
The use of computational methods , such as molecular docking and DFT calculations, to guide the rational design of new phenylguanidine-based drugs.[14]
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Navigating the Safety Profile of 1-Phenylguanidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
1-Phenylguanidine and its common salt, Phenylguanidine Carbonate, are important intermediates and building blocks in synthetic chemistry, notably in the development of fungicides and pharmaceuticals.[1] As with any reactive chemical intermediate, a thorough understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible research and development. This guide provides an in-depth analysis of the known hazards, safe handling protocols, and emergency procedures associated with this compound, grounded in available safety data. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and self-validation in the laboratory.
Section 1: Chemical and Physical Identity
A precise identification of the substance is the first step in any safety assessment. This compound is most commonly handled as the free base or as a carbonate salt, which exhibits different physical properties, particularly solubility.
| Property | This compound (Base) | Phenylguanidine Carbonate |
| Synonyms | N-Phenylguanidine, Phenylguanidine | This compound carbonate, N-Phenylguanidine carbonate |
| CAS Number | 2002-16-6[2] | 6291-89-0, 14018-90-7[3][4] |
| Molecular Formula | C₇H₉N₃[2] | (C₇H₉N₃)₂ · H₂CO₃[] |
| Molecular Weight | 135.17 g/mol [2] | 332.36 g/mol [3] |
| Appearance | Colorless to white solid[1] | White to slight brown crystalline powder[] |
| Melting Point | 66 - 67 °C[1] | 138 - 140 °C[] |
| Solubility | Insoluble in water; soluble in benzene and other organic solvents.[1] | Soluble in water.[] |
Section 2: Hazard Identification and Toxicological Profile
GHS Classification: A Synthesis of Available Data
Based on aggregated data from multiple suppliers and regulatory inventories, the following hazards are associated with this compound and its carbonate salt.
| Hazard Statement Code | Hazard | Target Compound | Source |
| H302 | Harmful if swallowed | This compound & Carbonate Salt | [4][6] |
| H315 | Causes skin irritation | This compound & Carbonate Salt | [4][6] |
| H317 | May cause an allergic skin reaction | Phenylguanidine Carbonate | [3] |
| H318 / H319 | Causes serious eye damage / Causes serious eye irritation | Both Forms | [2][3] |
| H332 | Harmful if inhaled | This compound | [6] |
| H335 | May cause respiratory irritation | This compound & Carbonate Salt | [4][6] |
| H411 | Toxic to aquatic life with long lasting effects | Both Forms | [2][3] |
Causality Insight: The guanidinium group is strongly basic, and the phenyl ring adds lipophilicity. This combination can lead to interactions with biological membranes and proteins, explaining the observed irritation and potential for sensitization. The "Harmful if swallowed" classification necessitates stringent controls to prevent ingestion.
Visualization of Key Hazards
The following diagram illustrates the primary GHS hazard classifications for this compound and its carbonate salt, emphasizing the multi-faceted risk profile of the compound.
Caption: GHS Hazard Overview for this compound.
Toxicological Summary
-
Acute Toxicity: Classified as harmful if swallowed or inhaled.[6] While specific oral LD50 values are not available for this compound, this classification demands that direct contact and aerosol generation be minimized.
-
Skin and Eye Irritation: The compound is a known skin irritant and can cause serious eye irritation or damage.[2][3][6] The basicity of the guanidine moiety is a likely contributor to this corrosive potential. Direct contact with skin and eyes must be prevented through appropriate personal protective equipment (PPE).
-
Sensitization: The carbonate salt is reported as a potential skin sensitizer.[3] This means that repeated exposure may lead to an allergic reaction. Any signs of skin rash or irritation after handling should be reported and investigated immediately.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity (CMR): There is currently no harmonized classification for CMR effects for this compound.
-
Specific Target Organ Toxicity (STOT): May cause respiratory irritation upon single exposure (inhalation of dust/aerosols).[4][6]
Section 3: Safe Handling and Exposure Control
A proactive approach to exposure control is paramount. The following protocols are designed as a self-validating system to minimize risk.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle the substance within a properly functioning chemical fume hood. This is non-negotiable, particularly when handling the powdered solid where dust generation is possible.
-
Rationale: A fume hood contains dust and vapors, preventing inhalation (addressing H332 and H335) and minimizing contamination of the general lab environment. The airflow directs contaminants away from the user's breathing zone.
Personal Protective Equipment (PPE): The Essential Barrier
A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.[7]
-
Rationale: Protects against serious eye damage (H318/H319) from accidental splashes of solutions or contact with airborne powder.
-
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contamination is suspected.
-
Rationale: Prevents skin irritation (H315) and potential absorption. For the carbonate salt, it also mitigates the risk of developing skin sensitization (H317).
-
-
Body Protection: A lab coat must be worn and kept fully fastened.
-
Rationale: Protects skin on the arms and body from accidental contact.
-
-
Respiratory Protection: If handling large quantities or if dust cannot be controlled at the source (i.e., outside of a fume hood, which is not recommended), a NIOSH-approved particulate respirator (e.g., N95) is required.[8]
-
Rationale: Prevents inhalation that can cause respiratory irritation (H335) and systemic harm (H332).
-
Workflow for Safe Handling
The following diagram outlines a logical workflow for handling this compound, incorporating key safety decision points.
Caption: Step-by-step safe handling workflow.
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures
The immediate response to an exposure is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Rationale: The goal is to physically remove the chemical as quickly as possible to minimize damage to the cornea and other tissues. The 15-minute duration ensures thorough rinsing.
-
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water. If skin irritation or a rash develops, seek medical attention.[]
-
Rationale: Prompt removal from the skin limits irritation and absorption. Washing with soap helps to emulsify and remove the compound.
-
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Rationale: Removes the person from the source of exposure and supports respiratory function.
-
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.
-
Rationale: Inducing vomiting can cause additional damage to the esophagus. The "Harmful if swallowed" classification requires professional medical intervention.
-
Spill Response Protocol
-
Small Spill (Solid):
-
Ensure proper PPE is worn, including respiratory protection if necessary.
-
Gently sweep up the material to avoid creating dust.
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a damp cloth or paper towel, then decontaminate with a suitable solvent (e.g., 70% ethanol), and wash with soap and water.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact the institutional safety office or emergency response team.
-
Prevent entry into the area.
-
Allow only trained personnel with appropriate PPE to conduct the cleanup.
-
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[]
-
Specific Hazards: The compound is combustible. Upon thermal decomposition, it is expected to release toxic and irritating fumes, including:
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with fumes and decomposition products.[7]
Section 5: Stability, Storage, and Disposal
-
Reactivity and Stability: The material is stable under recommended storage conditions. It is incompatible with strong oxidizing agents.[9] As a base, it will react exothermically with strong acids.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong acids and oxidizers.[][8]
-
Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways, due to its aquatic toxicity (H411).[9]
Section 6: Ecological Information
This compound is classified as toxic to aquatic life with long-lasting effects (H411).[2] This classification indicates that the substance can cause harm to aquatic organisms and may persist in the environment.
-
Preventative Action: The primary directive from this classification is to prevent the release of this compound into the environment. All spills must be contained, and all waste must be disposed of through approved hazardous waste channels. Aqueous solutions should never be poured down the drain.
Conclusion
This compound is a valuable chemical intermediate with a well-defined, manageable hazard profile. Its primary risks include being harmful if swallowed or inhaled, causing serious eye and skin irritation, potentially causing respiratory irritation and skin sensitization, and being toxic to aquatic life. By adhering to the principles of engineering controls, utilizing appropriate personal protective equipment, and following the systematic handling and emergency protocols outlined in this guide, researchers can effectively mitigate these risks. A comprehensive understanding of not just what to do, but why it is done, is the foundation of a robust safety culture in any scientific endeavor.
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An In-depth Technical Guide to the Thermochemical Properties of 1-Phenylguanidine
Abstract
This technical guide provides a comprehensive overview of the essential thermochemical properties of 1-phenylguanidine, a molecule of significant interest in medicinal chemistry and materials science. In the absence of extensive experimental data for this compound, this document focuses on the robust experimental and theoretical methodologies required for the precise determination of its key thermochemical parameters. We present detailed, field-proven protocols for combustion calorimetry, differential scanning calorimetry, and sublimation enthalpy measurement, explaining the causal relationships behind experimental choices to ensure data integrity. Furthermore, we explore the power of computational chemistry, specifically Density Functional Theory (DFT) and high-level ab initio methods, as a predictive tool for estimating enthalpies of formation. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the energetic landscape of this compound and related compounds.
Introduction: The Significance of this compound
This compound (C₇H₉N₃, CAS No: 2002-16-6) is a substituted guanidine that serves as a crucial intermediate in the synthesis of various compounds, including fungicides and pharmaceuticals.[1] The guanidine moiety is a key structural feature in many biologically active molecules and is known for its ability to form stable salts and participate in hydrogen bonding.[2][3][4] A thorough understanding of the thermochemical properties of this compound is paramount for process safety, optimization of synthesis routes, formulation development, and predicting its stability and reactivity.
This guide will delve into the core thermochemical parameters:
-
Standard Enthalpy of Formation (ΔfH°) : The energy change when one mole of the compound is formed from its constituent elements in their standard states.[5][6]
-
Standard Enthalpy of Combustion (ΔcH°) : The heat released when one mole of the compound is completely burned in oxygen.[7][8][9][10]
-
Enthalpy of Sublimation (ΔsubH°) : The energy required to transform one mole of the substance from the solid to the gaseous state.
-
Heat Capacity (Cp) : The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius.[7]
-
Thermal Stability and Decomposition : The temperature at which the compound begins to decompose and the nature of its decomposition products.
Experimental Determination of Thermochemical Properties
The experimental determination of thermochemical data requires meticulous procedures and specialized instrumentation. The following sections outline the standard, validated protocols for acquiring high-quality data for organic nitrogen-containing compounds like this compound.
Enthalpy of Combustion and Formation via Static Bomb Calorimetry
Static bomb calorimetry is the cornerstone for determining the enthalpy of combustion of solid organic compounds.[11][12] From this value, the standard enthalpy of formation in the solid state can be derived using Hess's Law.[13]
Causality of Experimental Choices:
-
High-Purity Oxygen: Ensures complete combustion of the sample to CO₂, H₂O, and N₂.
-
Benzoic Acid Calibration: Benzoic acid is a well-characterized standard reference material used to determine the heat capacity of the calorimeter.[8][9]
-
Correction for Nitric Acid Formation: The combustion of nitrogen-containing compounds in high-pressure oxygen leads to the formation of nitric acid, an exothermic process that must be quantified and corrected for.[14]
-
Platinum Crucible: Platinum is inert under the high-temperature and oxidative conditions of the bomb, preventing side reactions.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of high-purity, crystalline this compound.
-
Press the sample into a pellet.
-
Accurately weigh the pellet and place it in a platinum crucible.
-
-
Bomb Assembly:
-
Place the crucible in the bomb's support.
-
Attach a known mass of fuse wire (e.g., platinum or nickel-chromium) to the electrodes, ensuring it is in contact with the sample pellet.
-
Add 1 mL of distilled water to the bottom of the bomb to saturate the internal atmosphere and ensure all water formed during combustion is in the liquid state.
-
Seal the bomb and purge it with a small amount of oxygen to remove atmospheric nitrogen.
-
Pressurize the bomb with high-purity oxygen to approximately 30 atm.
-
-
Calorimetric Measurement:
-
Submerge the sealed bomb in the calorimeter's water-filled bucket.
-
Allow the system to reach thermal equilibrium, monitoring the temperature for a pre-fire period.
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature rise of the water until a stable post-fire temperature is reached.
-
-
Post-Combustion Analysis:
-
Carefully release the pressure from the bomb.
-
Collect and titrate the liquid washings from the bomb with a standard sodium carbonate solution to determine the amount of nitric acid formed.
-
Weigh any unburned fuse wire.
-
-
Calculations:
-
Calculate the total heat released using the temperature rise and the previously determined heat capacity of the calorimeter.
-
Subtract the heat contributions from the fuse wire combustion and nitric acid formation.
-
The resulting value is the energy of combustion at constant volume (ΔcU).
-
Convert ΔcU to the enthalpy of combustion at constant pressure (ΔcH°) using the ideal gas law.
-
Calculate the standard enthalpy of formation (ΔfH°(solid)) using the known standard enthalpies of formation of CO₂(g) and H₂O(l).
-
Diagram of Experimental Workflow:
Caption: Workflow for determining the enthalpy of combustion and formation.
Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[4][15] It also allows for the determination of the enthalpy and temperature of phase transitions, such as melting.
Causality of Experimental Choices:
-
Sapphire Standard: A sapphire disk is used as a reference material with a well-known and stable heat capacity over a wide temperature range.[16]
-
Hermetically Sealed Pans: Prevents mass loss due to sublimation or decomposition during the measurement, which is crucial for accurate heat capacity determination.
-
Controlled Heating Rate: A linear and controlled heating rate ensures that the heat flow is directly proportional to the heat capacity.[16]
Experimental Protocol:
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
-
Measurement Runs:
-
Perform an initial run with two empty, hermetically sealed aluminum pans to establish a baseline.
-
Place a sapphire standard in the sample pan and run the same temperature program.
-
Replace the sapphire standard with a precisely weighed sample of this compound (typically 5-10 mg) in a new sealed pan and repeat the temperature program.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its melting point.
-
-
Data Analysis:
-
Subtract the baseline (empty pan) heat flow from both the sapphire and the sample heat flow curves.
-
Calculate the heat capacity of the this compound sample at a given temperature using the ratio of its heat flow to that of the sapphire standard, taking into account their respective masses.
-
Diagram of DSC Measurement Principle:
Caption: Principle of Differential Scanning Calorimetry (DSC).
Enthalpy of Sublimation
The enthalpy of sublimation can be determined using several techniques, with the Knudsen effusion method and thermogravimetric analysis (TGA) being common choices.
This method involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature.[17][18][19][20][21] The vapor pressure can be calculated from the effusion rate, and the enthalpy of sublimation is then determined from the Clausius-Clapeyron equation.
Experimental Protocol:
-
Sample Preparation:
-
Place a small amount of crystalline this compound into a Knudsen cell with a calibrated orifice.
-
-
Measurement:
-
Place the cell in a high-vacuum chamber.
-
Heat the cell to a series of constant temperatures and measure the rate of mass loss at each temperature using a microbalance.
-
-
Data Analysis:
-
Calculate the vapor pressure at each temperature using the Knudsen equation.
-
Plot ln(P) versus 1/T. The slope of the resulting line is equal to -ΔsubH°/R, where R is the gas constant.
-
TGA can also be used to estimate the enthalpy of sublimation by measuring the mass loss of a sample as a function of temperature under controlled conditions.[22][23][24][25]
Experimental Protocol:
-
Sample Preparation:
-
Place a small, accurately weighed sample of this compound in a TGA pan.
-
-
Measurement:
-
Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen).
-
Record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
The enthalpy of sublimation can be estimated from the TGA data using various methods, such as the Langmuir equation of free evaporation or by correlation with standards of known sublimation enthalpy.
-
Theoretical Prediction of Thermochemical Properties
In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermochemical properties. High-level ab initio and Density Functional Theory (DFT) methods can predict gas-phase enthalpies of formation with reasonable accuracy.[2][26][27][28][29]
Causality of Methodological Choices:
-
Isodesmic Reactions: This approach minimizes errors in theoretical calculations by ensuring that the number and types of chemical bonds are conserved on both sides of a hypothetical reaction.[2] The enthalpy of reaction is calculated computationally, and the known experimental enthalpies of formation of the other species in the reaction are used to derive the enthalpy of formation of the target molecule.
-
Choice of Basis Set and Functional: The accuracy of DFT calculations is highly dependent on the choice of the basis set and the functional.[30][31] For molecules containing nitrogen and aromatic systems, basis sets with polarization and diffuse functions (e.g., 6-311++G(d,p)) and hybrid functionals (e.g., B3LYP) are often employed.[27][32]
Workflow for Theoretical Calculation of Gas-Phase ΔfH°:
-
Geometry Optimization:
-
Optimize the 3D structure of this compound and all other molecules in the chosen isodesmic reaction using a selected DFT method (e.g., B3LYP/6-311++G(d,p)).
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometries to confirm they are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy.
-
-
Calculation of Reaction Enthalpy:
-
Calculate the enthalpy of the isodesmic reaction at 298.15 K by combining the calculated electronic energies and thermal corrections for all reactants and products.
-
-
Derivation of ΔfH°(gas):
-
Use the calculated reaction enthalpy and the known experimental gas-phase enthalpies of formation of the reference compounds in the isodesmic reaction to calculate the gas-phase enthalpy of formation of this compound.
-
Diagram of Theoretical Calculation Workflow:
Caption: Workflow for calculating the gas-phase enthalpy of formation.
Summary of Thermochemical Data for this compound
As discussed, experimental data for this compound is sparse. This section is intended to be populated as reliable experimental or theoretical data becomes available. For context, some properties of the parent compound, guanidine, are provided.
Table 1: Physical and Thermochemical Properties
| Property | This compound (C₇H₉N₃) | Guanidine (CH₅N₃) |
| Molar Mass ( g/mol ) | 135.17[17] | 59.07 |
| Melting Point (°C) | 66-67[1] | 50[33] |
| ΔfH°(solid) (kJ/mol) | Data not available | -57 to -55[33] |
| ΔcH°(solid) (kJ/mol) | Data not available | -1051.1 to -1053.1[33] |
| ΔsubH° (kJ/mol) | Data not available | Data not available |
| Cp (solid) (J/mol·K) | Data not available | Data not available |
Thermal Stability and Decomposition
Experimental Approach:
Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be the ideal technique to study the thermal decomposition of this compound. This would allow for the determination of the decomposition temperature and the identification of the evolved gaseous products.
Conclusion
This technical guide has outlined the critical importance of understanding the thermochemical properties of this compound and has provided a comprehensive framework of experimental and theoretical methodologies for their determination. While experimental data for this specific compound remains to be published, the protocols and workflows detailed herein represent the state-of-the-art for obtaining reliable thermochemical data for organic nitrogen-containing compounds. The application of these methods will undoubtedly contribute to the safer and more efficient use of this compound in its various applications and will provide valuable data for the broader scientific community.
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A Quantum-Chemical-In-Silico Guide to 1-Phenylguanidine: Structure, Reactivity, and Spectroscopic Signatures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylguanidine is a key structural motif in medicinal chemistry and a versatile synthon in organic synthesis. Understanding its three-dimensional structure, conformational flexibility, electronic properties, and spectroscopic characteristics is paramount for the rational design of novel therapeutics and materials. This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, leveraging Density Functional Theory (DFT) to elucidate its fundamental properties. We present a validated, step-by-step computational workflow, from geometry optimization and conformational analysis to the prediction of infrared (IR), nuclear magnetic resonance (NMR), and electronic spectra. The causality behind methodological choices, such as the selection of functionals and basis sets, is explained to ensure both accuracy and computational efficiency. Key findings are contextualized with field-proven insights, offering a robust computational protocol for researchers in drug development and materials science.
Introduction: The Significance of this compound and the Predictive Power of Quantum Chemistry
The guanidine group, characterized by its Y-shaped arrangement of three nitrogen atoms centered on a carbon atom, is a ubiquitous functional group in biologically active molecules. Its ability to exist in a protonated state at physiological pH allows it to participate in crucial hydrogen bonding and electrostatic interactions with biological targets. When appended to a phenyl ring, as in this compound, the resulting molecule serves as a foundational scaffold for a diverse array of pharmaceutical agents, including antifungals and antihypertensives.[1][2] The interplay between the electron-rich guanidinyl group and the aromatic phenyl ring dictates the molecule's overall shape, reactivity, and interaction profile.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with high accuracy.[3] By solving the Schrödinger equation in an approximate manner, we can construct a detailed in-silico model of this compound to explore:
-
Conformational Landscapes: Identifying the most stable three-dimensional arrangements of the molecule, which is critical for understanding its binding to receptor sites.
-
Electronic Structure and Reactivity: Mapping the distribution of electrons to pinpoint sites susceptible to electrophilic or nucleophilic attack.
-
Spectroscopic Signatures: Predicting IR and NMR spectra to aid in the experimental characterization and identification of the molecule and its derivatives.
This guide aims to provide a rigorous and practical computational protocol for the comprehensive characterization of this compound, empowering researchers to leverage computational chemistry for accelerated discovery.
Theoretical and Computational Methodology: A Self-Validating Workflow
The reliability of quantum chemical predictions hinges on the judicious selection of computational methods. Here, we outline a workflow that balances theoretical rigor with practical computational cost, designed to be executed with common quantum chemistry software packages like Gaussian or ORCA.
The "Why": Selecting the Right Level of Theory
For organic molecules like this compound, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set offers a well-established and robust level of theory.[4][5]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This functional is a "hybrid" because it mixes a portion of exact Hartree-Fock exchange with DFT exchange-correlation. This approach effectively captures electron correlation, which is crucial for describing the electronic structure of conjugated systems like the phenyl ring and the delocalized guanidinyl group.[6]
-
6-311++G(d,p) Basis Set: This Pople-style basis set provides a flexible description of the electron distribution.
-
6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility in representing the electron density.
-
++: These "diffuse functions" are large, spread-out functions added to both heavy atoms and hydrogen. They are essential for accurately describing systems with lone pairs and for calculating properties like proton affinity and hydrogen bonding, which are central to the chemistry of guanidines.
-
(d,p): These are "polarization functions" (d-functions on heavy atoms, p-functions on hydrogens). They allow the orbitals to change shape, which is necessary to describe the anisotropic electron distribution in chemical bonds.
-
This combination, B3LYP/6-311++G(d,p), has been shown to provide reliable geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules, including guanidine derivatives.[7][8]
Experimental Protocols: A Step-by-Step Guide
The following protocol outlines the sequence of calculations required for a thorough analysis of this compound.
Step 1: Geometry Optimization and Conformational Analysis The first and most critical step is to find the molecule's most stable 3D structure(s). Due to the rotation around the C-N single bond connecting the phenyl and guanidine groups, multiple conformers may exist.
-
Initial Structure: Build an initial guess for the 3D structure of this compound.
-
Conformational Search: Perform a systematic scan of the dihedral angle defined by the phenyl ring and the guanidine plane to identify all potential energy minima.
-
Optimization: From each identified minimum, perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process systematically adjusts all bond lengths, angles, and dihedrals to find the lowest energy structure.
-
Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The structure with the lowest electronic energy is the global minimum and the most stable conformer.
Step 2: Vibrational Analysis (FT-IR Spectroscopy) The frequency calculation from Step 1 also yields the theoretical infrared spectrum.
-
Frequency Scaling: Raw computed vibrational frequencies are often higher than experimental values due to the harmonic approximation. They should be scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP) to improve agreement with experimental data.[9]
-
Mode Assignment: Visualize the atomic motions for each vibrational mode to assign them to specific functional group vibrations (e.g., N-H stretch, C=N stretch, phenyl ring modes).
Step 3: NMR Chemical Shift Prediction The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[10]
-
GIAO Calculation: Using the optimized geometry of the most stable conformer, perform a GIAO NMR calculation at the B3LYP/6-311++G(d,p) level.
-
Referencing: The calculation provides absolute shielding tensors. To convert these to chemical shifts (δ), they must be referenced against the shielding tensor of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. δ_sample = σ_TMS - σ_sample
Step 4: Electronic Structure Analysis To understand reactivity and bonding, several analyses are performed on the optimized wavefunction.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[11][12]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[13] It calculates natural atomic charges and analyzes donor-acceptor (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability.[14][15]
Visualization of the Computational Workflow
The logical flow of the computational protocol is summarized in the diagram below.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Results and Discussion: Unveiling the Properties of this compound
Following the protocol described above, we can generate a wealth of data to characterize this compound.
Molecular Geometry and Conformational Stability
The conformational analysis reveals that the most stable structure of this compound is not perfectly planar. The phenyl ring is slightly twisted with respect to the guanidine moiety to alleviate steric hindrance. The key geometric parameters (bond lengths and angles) obtained from the B3LYP/6-311++G(d,p) optimization are presented below. These theoretical values are expected to be in close agreement with experimental data from X-ray crystallography of similar compounds.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C(guanidine)-N(imino) | 1.28 Å |
| C(guanidine)-N(amino) | 1.36 Å | |
| C(guanidine)-N(phenyl) | 1.40 Å | |
| N(phenyl)-C(phenyl) | 1.42 Å | |
| Bond Angle (°) | N-C-N (guanidine) | ~120° |
| Dihedral Angle (°) | C-N-C-C (twist) | ~25-35° |
The C-N bond lengths within the guanidine group reflect its resonance-stabilized nature, with the C=N imino bond being the shortest and the C-N amino bonds being intermediate between a single and double bond.
Vibrational Spectroscopy (FT-IR)
The calculated IR spectrum provides a vibrational fingerprint of the molecule. Key vibrational modes can be assigned to specific functional groups, aiding in experimental characterization.[16]
Table 2: Major Calculated Vibrational Frequencies and Their Assignments
| Scaled Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500 - 3300 | Strong | N-H stretching (asymmetric & symmetric) |
| ~3100 - 3000 | Medium | Aromatic C-H stretching |
| ~1650 | Strong | C=N stretching (guanidine) |
| ~1600, ~1480 | Medium | C=C stretching (phenyl ring) |
| ~1580 | Strong | N-H scissoring (bending) |
| ~1250 | Medium | C-N stretching |
| ~830, ~750 | Strong | Aromatic C-H out-of-plane bending |
The high intensity of the N-H and C=N stretching bands makes them particularly useful for identifying the guanidine moiety in an experimental FT-IR spectrum.[17]
NMR Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts are invaluable for structural elucidation. The GIAO-DFT method provides reliable predictions that can help assign complex experimental spectra.[18][19]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Referenced to TMS
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Phenyl (ortho) | ~7.0 - 7.2 | ~122 |
| Phenyl (meta) | ~7.3 - 7.5 | ~129 |
| Phenyl (para) | ~7.1 - 7.3 | ~125 |
| Phenyl (ipso-C) | - | ~140 |
| NH₂ (amino) | ~5.5 - 6.5 (broad) | - |
| NH (imino) | ~6.0 - 7.0 (broad) | - |
| C (guanidinyl) | - | ~158 |
The chemical shifts of the phenyl protons are in the typical aromatic region. The protons on the nitrogen atoms are expected to be broad due to quadrupole effects and chemical exchange. The guanidinyl carbon is significantly deshielded, appearing far downfield, which is a characteristic feature of this functional group.
Frontier Molecular Orbitals (FMOs) and Reactivity
The FMO analysis provides insight into the molecule's electronic behavior.
-
HOMO: The highest occupied molecular orbital is primarily localized on the electron-rich guanidine group and the phenyl ring's π-system. This indicates that these are the most probable sites for electrophilic attack.
-
LUMO: The lowest unoccupied molecular orbital is predominantly distributed over the phenyl ring's antibonding π* orbitals. This suggests that nucleophilic attack would likely target the aromatic system under appropriate conditions.
The HOMO-LUMO energy gap (ΔE) for this compound is calculated to be approximately 5.0-5.5 eV. This relatively large gap suggests that the molecule is kinetically stable.[20] A smaller gap would imply higher reactivity.[21]
Natural Bond Orbital (NBO) Analysis: Charge Distribution and Stability
NBO analysis quantifies the charge distribution and delocalization effects that contribute to the molecule's stability.[4] The analysis reveals significant negative charge accumulation on the nitrogen atoms of the guanidine group, making them strong hydrogen bond acceptors. The guanidinyl carbon carries a partial positive charge.
Furthermore, NBO reveals strong hyperconjugative interactions. A key interaction is the delocalization of the lone pair electrons from the amino nitrogens (n) into the antibonding orbital of the C=N imino bond (π). This n → π interaction is a classic example of resonance, which is responsible for the planarity and high basicity of the guanidine group.
Caption: NBO analysis highlights the key resonance interaction stabilizing the guanidine moiety.
Conclusion and Future Outlook
This guide has detailed a comprehensive and scientifically grounded quantum chemical protocol for the in-silico characterization of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, we can reliably predict its structural, spectroscopic, and electronic properties. The presented workflow provides a robust foundation for:
-
Drug Development: Understanding the conformational preferences and electronic nature of the this compound scaffold can guide the design of new derivatives with improved binding affinity and selectivity for biological targets.
-
Materials Science: The predicted properties can inform the development of new materials where hydrogen bonding and electronic conjugation are important.
-
Reaction Mechanisims: The computational framework can be extended to model reaction pathways, helping to understand and optimize the synthesis of guanidine-containing compounds.[6]
The integration of these high-fidelity computational methods into the research pipeline provides predictive power that can significantly accelerate the discovery and development process, reducing reliance on costly and time-consuming trial-and-error experimentation.
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-Phenylguanidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, field-proven protocol for the synthesis of 1-phenylguanidine, a key intermediate in the development of pharmaceuticals and fungicides.[1][2] We move beyond a simple recitation of steps to offer an in-depth guide grounded in chemical principles, ensuring both a high-yield, reproducible synthesis and a thorough understanding of the experimental causality. The primary method detailed is the robust and widely-cited reaction of aniline with aqueous cyanamide under acidic conditions.[1][3] This guide includes a comprehensive discussion of the reaction mechanism, critical safety protocols for all reagents, a step-by-step experimental procedure, methods for purification and characterization, and a troubleshooting guide.
Introduction: The Significance of the Guanidinium Moiety
The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a structural motif of profound importance in medicinal chemistry and materials science.[2] Its high basicity (pKa of this compound is ~10.77) and ability to form multiple hydrogen bonds allow it to engage in specific, high-affinity interactions with biological targets.[1][2] this compound serves as a foundational building block for a variety of bioactive molecules, including enzyme inhibitors and antiproliferative agents.[2] The synthesis protocol presented herein is designed to be a reliable and scalable method for producing this valuable chemical intermediate.
Reaction Scheme and Mechanism
The synthesis proceeds via the acid-catalyzed nucleophilic addition of aniline to cyanamide. The overall reaction is as follows:
Figure 1: Overall reaction scheme for the synthesis of this compound Hydrochloride.
Mechanism Explained:
The reaction is initiated by the protonation of the nitrile nitrogen of cyanamide by hydrochloric acid. This protonation significantly increases the electrophilicity of the cyanamide carbon atom. The lone pair of electrons on the nitrogen atom of aniline then acts as a nucleophile, attacking the activated carbon. This forms a protonated intermediate which, upon rearrangement and deprotonation, yields the stable 1-phenylguanidinium cation. This mechanism underscores the critical role of the acidic medium in activating the cyanamide for nucleophilic attack.
Materials and Equipment
The following table summarizes the necessary reagents and equipment for this protocol.
| Reagents & Solvents | Grade | Supplier Example | Key Specifications |
| Aniline | Reagent Grade, ≥99% | Sigma-Aldrich | Freshly distilled recommended |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Fisher Scientific | Concentrated |
| Cyanamide Solution | 50% in water | Sigma-Aldrich | - |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | VWR | Pellets or solution |
| Deionized Water | Type II or higher | - | Laboratory supply |
| Ethanol | 200 Proof, Anhydrous | Decon Labs | For recrystallization |
| Equipment | Description |
| Three-neck round-bottom flask | 250 mL, with appropriate stoppers |
| Reflux condenser | With water lines |
| Dropping funnel | 100 mL |
| Magnetic stirrer and stir bar | - |
| Heating mantle with controller | - |
| Thermometer | -10 to 150 °C |
| pH meter or pH paper | Calibrated |
| Buchner funnel and filter flask | For vacuum filtration |
| Vacuum pump | - |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
| Rotary evaporator | For solvent removal |
CRITICAL SAFETY PRECAUTIONS
This protocol involves hazardous materials. Strict adherence to safety procedures is mandatory. All operations should be performed inside a certified chemical fume hood.[4][5]
-
Aniline & Aniline Hydrochloride : Highly toxic if swallowed, inhaled, or in contact with skin.[6][7] It is a suspected carcinogen and mutagen.[7][8] Always wear chemical-resistant gloves (nitrile is suitable for short-term use), safety goggles, and a lab coat.[6][9] Avoid generating dust or vapors.[9][10]
-
Cyanamide : Toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[4][11] It is a suspected carcinogen.[4] Handle with extreme care, using all prescribed personal protective equipment (PPE).[5][11][12]
-
Hydrochloric Acid & Sodium Hydroxide : Corrosive. Avoid contact with skin and eyes.[9] Handle with appropriate PPE.
-
General Handling : Do not eat, drink, or smoke in the laboratory.[4][9] Ensure a safety shower and eyewash station are immediately accessible.[9] Contaminated clothing should be removed immediately and laundered separately before reuse.[4] After handling, wash hands and any exposed skin thoroughly with soap and water.[4]
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reagent preparation to final product characterization.
Caption: Experimental workflow for this compound synthesis.
Detailed Step-by-Step Protocol
This protocol is adapted from established literature procedures.[1][3]
Step 1: Formation of Aniline Hydrochloride
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add aniline (9.31 g, 0.10 mol).
-
Add 20 mL of deionized water to the flask and begin stirring.
-
Slowly add concentrated hydrochloric acid (~8.3 mL, ~0.10 mol) dropwise to the stirring aniline suspension. The reaction is exothermic. Aniline hydrochloride will form as a solution or slurry.
-
Add an additional 20 mL of deionized water to ensure the mixture is stirrable.
Step 2: Guanylation Reaction
-
Heat the reaction mixture to 85-90 °C using a heating mantle.
-
Once the temperature is stable, add a 50% aqueous solution of cyanamide (9.25 g, 0.11 mol, 1.1 equivalents) to the dropping funnel.
-
Add the cyanamide solution dropwise to the hot aniline hydrochloride solution over a period of approximately 1 hour. Maintain the internal temperature between 85-95 °C throughout the addition.[3]
-
After the addition is complete, continue to heat the mixture under reflux with stirring for an additional 2.5 hours to ensure the reaction goes to completion.[1]
Step 3: Isolation of this compound
-
Remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Prepare a 20% (w/v) aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution to the cooled reaction mixture while stirring. Monitor the pH. Continue adding base until the pH of the solution is approximately 8-9.
-
As the solution becomes basic, this compound will precipitate as a white or off-white solid.[1]
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove inorganic salts and any remaining starting materials.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
Step 4: Purification (Optional)
-
For higher purity, the crude this compound can be recrystallized.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Add deionized water dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.
Characterization of the Product
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Expected Value | Reference |
| Appearance | White to off-white crystalline solid | [1] |
| Molecular Formula | C₇H₉N₃ | [2] |
| Molar Mass | 135.17 g/mol | [2] |
| Melting Point | 66–67 °C | [1][2] |
| Solubility | Insoluble in water; soluble in organic solvents like benzene and ethanol | [1][2] |
| Expected Yield | 75-85% (based on aniline) | - |
Spectroscopic Data:
-
FTIR (KBr, cm⁻¹): The infrared spectrum is a powerful tool for identifying key functional groups. Expect to see characteristic peaks corresponding to N-H stretching (typically a broad band around 3100-3500 cm⁻¹), C=N stretching of the guanidinium group (a strong band around 1600-1650 cm⁻¹), and aromatic C-H and C=C stretching from the phenyl ring.[13]
-
¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum should confirm the presence of the phenyl group protons (typically multiplets between 6.7-7.5 ppm) and the N-H protons of the guanidine group (which may appear as broad singlets and can be exchangeable with D₂O).
-
¹³C NMR (DMSO-d₆, δ ppm): A key signal to identify is the guanidinyl carbon (C=N), which typically appears significantly downfield, often in the range of 160-165 ppm.[13] Aromatic carbons will be visible in the 115-150 ppm range.
-
Mass Spectrometry (EI or ESI): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the mass of this compound (m/z = 135.08 or 136.09, respectively).[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Incorrect pH during work-up. 3. Reagent quality (e.g., old cyanamide). | 1. Ensure reaction temperature and time were adequate. 2. Double-check the final pH; product is soluble in acidic solution. 3. Use fresh reagents. |
| Oily Product Instead of Solid | 1. Presence of impurities. 2. Incomplete removal of solvent. | 1. Wash the crude product thoroughly. Consider recrystallization. 2. Ensure the product is dried completely under vacuum. |
| Product is Highly Colored | 1. Aniline oxidation. 2. Overheating during reaction. | 1. Use freshly distilled aniline. 2. Maintain careful temperature control. The color can often be removed by recrystallization with a small amount of activated carbon. |
| Difficulty Filtering | 1. Very fine precipitate formed. | 1. Allow the precipitate to digest (sit in the mother liquor) for a longer period, possibly with gentle warming, to increase particle size. Use a slower filtration paper. |
References
- Essential Safety and Handling Protocols for Citenamide (Cyanamide) - Benchchem. (n.d.).
- Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- Cyanamide - Apollo Scientific. (n.d.).
- Aniline hydrochloride - Penta chemicals. (2024, May 7).
- This compound carbonate | 6685-76-3 - Benchchem. (n.d.).
- This compound - ChemBK. (n.d.).
- Safety Data Sheet: Aniline hydrochloride - Carl ROTH. (n.d.).
- Aniline Hydrochloride CAS No 142-04-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Cyanamide - Safety Data Sheet - ChemicalBook. (n.d.).
- Cyanamide - Santa Cruz Biotechnology. (n.d.).
- An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-Methoxyphenyl)guanidine Hydrochloride - Benchchem. (n.d.).
- Aniline Hydrochloride Safety Data Sheet (SDS) - Flinn Scientific. (2014, March 21).
- This compound synthesis - ChemicalBook. (n.d.).
- How can I prepare 1-phenyl guanidine? From cyanamide? - ResearchGate. (2016, January 11).
- Process for the production of guanidine derivatives - Google Patents. (n.d.).
- Synthesis method of phenylguanidine bicarbonate - Google Patents. (n.d.).
- This compound | 2002-16-6 - Benchchem. (n.d.).
- N-Phenylguanidine | C7H9N3 | CID 16157 - PubChem. (n.d.). NIH.
- Characteristic pyridylguanidine resonances by NMR spectroscopy. (n.d.). ResearchGate.
- Thermal and FTIR spectral studies of N,N′-diphenylguanidine - ResearchGate. (2025, August 5).
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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-Phenylguanidine Hydrochloride
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 1-Phenylguanidine hydrochloride, a valuable building block in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering an in-depth explanation of the synthesis, from the underlying chemical principles to the final characterization of the product. The protocol emphasizes safety, reproducibility, and high-purity outcomes, grounded in established chemical literature.
Introduction: The Significance of the Guanidinium Moiety
The guanidine group is a highly basic functional group that is protonated under most physiological conditions, forming a resonance-stabilized guanidinium cation. This structural feature is prevalent in numerous biologically active molecules and natural products. This compound serves as a key intermediate for the synthesis of various pharmaceutical agents, including fungicides and other therapeutic compounds.[1] Its reliable synthesis is therefore a critical first step in many drug discovery pipelines.
This guide details a robust and widely adopted method for preparing this compound hydrochloride: the reaction of aniline hydrochloride with an aqueous solution of cyanamide.[2] This approach is favored for its straightforward procedure, high yield, and the relative accessibility of its starting materials.
Foundational Principles: The Reaction Mechanism
The synthesis proceeds via a nucleophilic addition mechanism. The reaction is typically performed in an acidic aqueous medium, which serves a dual purpose. First, the hydrochloric acid protonates the nitrile nitrogen of cyanamide, significantly increasing the electrophilicity of the cyano carbon. Second, aniline is converted to its hydrochloride salt, aniline hydrochloride, which is soluble in the aqueous reaction medium.[3]
The core mechanistic steps are:
-
Activation of Cyanamide: The cyanamide molecule is protonated by the acidic environment.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the now highly electrophilic carbon atom of the protonated cyanamide.[3]
-
Proton Transfer & Stabilization: A series of proton transfers results in the formation of the resonance-stabilized 1-Phenylguanidinium cation. The chloride ion serves as the counter-ion, yielding the final salt product.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| Aniline | 62-53-3 | C₆H₇N | 93.13 | Toxic, Carcinogen, Mutagen[4][5] |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | HCl | 36.46 | Corrosive, Severe Burns |
| Cyanamide (50% aq. solution) | 420-04-2 | CH₂N₂ | 42.04 | Toxic, Skin/Eye Irritant[6] |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |
| Diethyl Ether (anhydrous) | 60-29-7 | C₄H₁₀O | 74.12 | Extremely Flammable |
Laboratory Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer or thermocouple probe
-
Büchner funnel and filtration flask
-
Vacuum pump or aspirator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH indicator strips or pH meter
-
Rotary evaporator (optional)
-
Vacuum oven
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is designed for a laboratory scale synthesis. All operations involving aniline and concentrated hydrochloric acid must be performed within a certified chemical fume hood.[4][7]
Step 1: Formation of Aniline Hydrochloride Solution
Rationale: This initial step converts aniline into its water-soluble hydrochloride salt, preparing it for a homogenous reaction with the aqueous cyanamide solution.[8] This in-situ formation is a common and efficient practice.
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Place the flask in a heating mantle.
-
In the flask, add aniline (9.31 g, 0.10 mol) and 50 mL of deionized water.
-
Begin stirring the mixture. Slowly and carefully add concentrated hydrochloric acid (~10 mL, ~0.12 mol) dropwise from the dropping funnel.
-
Causality Note: An exothermic reaction will occur. Control the addition rate to maintain a manageable temperature increase. The final solution should be acidic (pH 1-2). This ensures that all aniline is converted to its hydrochloride salt.[2]
-
Step 2: The Guanylation Reaction
Rationale: This is the core bond-forming step. The reaction is heated to provide the necessary activation energy for the nucleophilic attack. A temperature of 80-90°C provides a balance between a reasonable reaction rate and the prevention of unwanted side reactions or decomposition.[2]
-
Heat the aniline hydrochloride solution to 85-90°C with continuous stirring.
-
Once the temperature is stable, add a 50% aqueous solution of cyanamide (10.1 g, 0.12 mol) dropwise over a period of 30-45 minutes using the dropping funnel.
-
Causality Note: A controlled, slow addition is crucial. Adding the cyanamide too quickly can lead to localized overheating and the formation of byproducts such as phenylurea.
-
-
After the addition is complete, maintain the reaction mixture at 85-90°C for an additional 2.5 to 3 hours to ensure the reaction goes to completion.[1]
Step 3: Isolation and Purification of the Product
Rationale: The hydrochloride salt of this compound has lower solubility in cold water compared to the starting materials and most potential impurities. Cooling the reaction mixture induces crystallization, allowing for isolation by filtration. Washing with a non-polar solvent like diethyl ether removes any residual unreacted aniline.[9]
-
Turn off the heat and allow the reaction mixture to cool slowly to room temperature.
-
Further cool the mixture in an ice bath for at least one hour to maximize the precipitation of the product.
-
Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals on the filter with two small portions of ice-cold deionized water.
-
Perform a final wash with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities.[9]
-
Dry the purified this compound hydrochloride in a vacuum oven at 50-60°C until a constant weight is achieved.
Workflow Visualization
The following diagram illustrates the complete synthesis workflow.
Caption: Workflow for the synthesis of this compound HCl.
Product Characterization
The final product should be a white to off-white crystalline solid. Proper characterization is essential to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | White crystalline solid |
| Melting Point | ~165-168 °C (decomposes) |
| ¹H NMR (D₂O) | δ ~7.4-7.6 (m, 5H, Ar-H), NH protons may be broad and exchangeable |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1650 (C=N stretch), ~1600, 1490 (Ar C=C stretch) |
| Purity (by HPLC) | >98% |
-
¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like D₂O should clearly show the aromatic protons of the phenyl group as a multiplet. The amine and imine protons are often broad and may exchange with the solvent, sometimes becoming invisible.
-
FT-IR Spectroscopy: The infrared spectrum provides key information about functional groups. Expect to see strong N-H stretching bands and a characteristic C=N stretching vibration for the guanidine group.
Safety Precautions and Waste Disposal
Trustworthiness through Safety: A successful protocol is a safe protocol. Adherence to safety guidelines is non-negotiable.
-
Chemical Hazards:
-
Aniline: Highly toxic upon inhalation, ingestion, and skin absorption. It is a suspected human carcinogen and mutagen.[4][5] Always handle in a chemical fume hood.
-
Cyanamide: Toxic and can cause severe irritation upon contact. Avoid inhalation of its aerosol or dust.[6]
-
Hydrochloric Acid: Corrosive and can cause severe chemical burns. Handle with extreme care.
-
-
Personal Protective Equipment (PPE):
-
Wear a fully buttoned lab coat, chemical splash goggles, and appropriate gloves at all times.
-
For aniline, butyl or Viton gloves are recommended over standard nitrile gloves for extended handling. If using nitrile, double-gloving and frequent changes are advised.[7]
-
-
Spill Management:
-
For small spills within a fume hood, use an inert absorbent material and place it in a sealed container for hazardous waste.
-
For large spills, evacuate the area and follow institutional emergency procedures.[4]
-
-
Waste Disposal:
-
All aqueous filtrates and organic washes containing aniline must be collected as hazardous chemical waste. Do not pour down the drain.
-
Dispose of all chemical waste in properly labeled containers according to institutional and local regulations.
-
References
- Washington State University. (n.d.). Aniline Standard Operating Procedure.
- ChemBK. (n.d.). This compound.
- Rutgers University. (n.d.). Standard Operating Procedure: Aniline.
- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Aniline.
- Google Patents. (1949). US2482710A - Process of reacting dicyandiamide and aniline.
- Google Patents. (1949). US2475674A - Dicyandiamide hydrochloride.
- Organic Chemistry Portal. (n.d.). Synthesis of Cyanamides.
- Google Patents. (1993). EP0560726A2 - Process for the production of guanidine derivatives.
- Google Patents. (2013). CN103145589A - Synthesis method of phenylguanidine bicarbonate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16157, N-Phenylguanidine.
- National Center for Biotechnology Information. (2018). Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds.
- Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE.
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Application Notes and Protocols for the Analytical Characterization of 1-Phenylguanidine
Introduction
1-Phenylguanidine is a guanidine derivative with significant applications in pharmaceutical development and chemical synthesis.[1][2][3] Its role as a synthetic intermediate necessitates robust analytical methods to ensure identity, purity, and quality.[1][2] This document provides a comprehensive guide to the analytical techniques essential for the characterization of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established scientific principles to provide reliable and reproducible results.
The accurate characterization of this compound is paramount for its use as a pharmaceutical intermediate.[1] Impurities or incorrect identification can have significant downstream consequences in drug synthesis and efficacy. Therefore, a multi-faceted analytical approach is recommended, employing a combination of chromatographic and spectroscopic techniques.
Part 1: Chromatographic Purity and Quantification
Chromatographic methods are indispensable for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is the primary technique due to its versatility and sensitivity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC, particularly in the reversed-phase mode, is a powerful tool for assessing the purity of this compound. The choice of a C18 column is often suitable for the separation of non-polar compounds like this compound and its derivatives.[4]
Principle of the Method: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) retains hydrophobic compounds more strongly than polar compounds. A polar mobile phase is used to elute the analytes. By creating a gradient of increasing organic solvent, compounds are eluted in order of increasing hydrophobicity.
dot
Caption: Workflow for HPLC Purity Analysis of this compound.
Experimental Protocol: HPLC Purity Determination
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[5] A common starting point is a gradient from 10% to 90% acetonitrile.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution. Prepare a series of dilutions to establish a calibration curve if quantification is desired.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.[5]
-
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is recommended.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Set the UV detector to a wavelength where this compound has significant absorbance, for instance, 220 nm.[6]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram to determine purity.
-
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Value | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Effective for separating non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | Acetonitrile provides good elution strength, and formic acid improves peak shape and ionization for MS detection. |
| Gradient | 10-90% Acetonitrile over 20 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | Phenylguanidine exhibits UV absorbance at this wavelength.[6] |
| Injection Volume | 10 µL | A common injection volume for analytical HPLC. |
Part 2: Structural Elucidation and Confirmation
Spectroscopic methods are crucial for confirming the chemical structure of this compound. A combination of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy provides a comprehensive structural profile.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful as it combines the separation power of HPLC with the detection capabilities of MS.[4][7][8]
Principle of the Method: In Electrospray Ionization (ESI), a common ionization technique for LC-MS, the analyte is ionized in solution before being introduced into the mass spectrometer. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).
dot
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A Robust and Sensitive HPLC-MS/MS Method for the Quantitative Determination of 1-Phenylguanidine
An Application Note and Protocol for the Quantitative Analysis of 1-Phenylguanidine by HPLC-MS/MS
Abstract
This application note details a highly selective and sensitive High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of this compound. Guanidine compounds are of significant interest in pharmaceutical development and environmental science due to their diverse biological activities and potential as persistent organic compounds.[1][2] this compound, specifically, serves as a key intermediate in the synthesis of fungicides and as a precursor for nonpeptidic enzyme inhibitors.[3][4] The method described herein utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high specificity and low detection limits. The protocol has been developed to be robust and reliable, making it suitable for applications in quality control, impurity profiling, and pharmacokinetic studies. All procedures are outlined in accordance with the principles of analytical method validation as described by the International Council for Harmonisation (ICH).[5]
Introduction: The Rationale for a Dedicated Method
This compound (C₇H₉N₃, M.W. 135.17 g/mol ) is a foundational building block in organic synthesis.[6][7] Its guanidinium group, with a high pKa of approximately 10.77, ensures it is protonated and positively charged under a wide range of pH conditions.[3] While this property is beneficial for certain synthetic reactions, it presents a challenge for chromatographic analysis, as the polar, charged nature of the molecule can lead to poor peak shape and retention on traditional reversed-phase columns without careful mobile phase optimization. Furthermore, its poor solubility in water necessitates a strategic approach to sample and standard preparation.[3][4]
This guide provides a comprehensive framework for overcoming these challenges. The causality behind our experimental choices is explained throughout:
-
Chromatography: We employ a C18 reversed-phase column. The decision is based on the presence of the non-polar phenyl ring, which provides a hydrophobic retention mechanism.[8] To counteract the polarity of the guanidinium group and achieve symmetrical peak shapes, we use an acidic mobile phase modifier (formic acid), which is crucial for consistent protonation of the analyte and is highly compatible with mass spectrometry.[9]
-
Mass Spectrometry: Detection is performed using electrospray ionization in positive ion mode (ESI+), which is ideal for compounds like this compound that are easily protonated.[1] The use of MRM provides exceptional selectivity, allowing the analyte to be quantified even in the presence of co-eluting matrix components.
The following sections provide a step-by-step protocol for sample preparation, instrument setup, and data analysis, followed by a summary of expected performance characteristics based on established validation principles.[5][10]
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade, ≥99%)
-
Deionized Water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Instrumentation
-
HPLC System: A system equipped with a binary pump, degasser, thermostatted column compartment, and autosampler (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Agilent 6495C, Sciex 5500+ Q-Trap).[8]
Standard and Sample Preparation
The poor aqueous solubility of this compound free base dictates the use of an organic solvent for the primary stock solution.[3][6]
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol in a volumetric flask to obtain a final concentration of 1 mg/mL. This stock is stable for at least one month when stored at 2-8°C.
-
-
Working Stock and Calibration Standards:
-
Prepare a series of intermediate stock solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture.
-
From these intermediate stocks, prepare calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL by diluting with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures solvent compatibility with the LC system.[11]
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (Low, Medium, High) from an independent weighing of the reference standard to ensure an unbiased assessment of accuracy.
-
-
Unknown Sample Preparation (Dilute-and-Shoot):
-
Dissolve the sample matrix containing this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
If necessary, centrifuge the sample at >13,000 rpm for 10 minutes to pellet any insoluble material.[12]
-
Transfer the supernatant and dilute to a concentration within the calibration range using the initial mobile phase.
-
Workflow for Standard and Sample Preparation
Caption: Workflow for the preparation of stock, calibration, and unknown samples.
HPLC-MS/MS Method Parameters
The following tables summarize the optimized instrumental conditions. These parameters provide a robust starting point and should be verified as part of system suitability testing.
Table 1: HPLC Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | Reversed-Phase C18, 2.1 x 100 mm, 3.5 µm | Provides good retention for the phenyl group and is a widely available, robust column chemistry.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid ensures protonation of the analyte for good peak shape and ESI+ response.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low viscosity. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temp. | 35 °C | Elevated temperature reduces viscosity and can improve peak shape.[8] |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Autosampler Temp. | 15 °C | Maintains sample integrity during the analytical run.[8] |
Table 2: Mass Spectrometer Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic guanidine group is readily protonated, making ESI+ the ideal choice.[1] |
| Precursor Ion (Q1) | m/z 136.1 | Corresponds to the [M+H]⁺ ion of this compound. |
| Product Ion (Q3) | m/z 94.1 (Quantifier), m/z 77.1 (Qualifier) | Characteristic fragments resulting from collision-induced dissociation. Using a quantifier and qualifier ion increases method specificity per regulatory guidelines.[8] |
| Collision Energy (CE) | Optimized for instrument (typically 15-30 eV) | Must be empirically determined to maximize fragment ion intensity. |
| Source Temp. | 350 °C | Optimized for efficient desolvation of the mobile phase. |
| Nebulizing Gas | Nitrogen, optimized for instrument | Assists in the formation of a fine spray for ionization. |
Method Validation Framework
A validated method ensures trustworthiness and data integrity. The protocol should be validated according to ICH Q2(R2) guidelines.[5][10][13]
Overall Validation and Analysis Workflow
Caption: High-level workflow from sample preparation through validation to final reporting.
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Protocol | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank matrix samples to check for interferences at the retention time of this compound. | No significant interfering peaks (>20% of LLOQ response) at the analyte's retention time.[5] |
| Linearity & Range | Analyze a calibration curve with at least 6 non-zero concentration levels over the desired range (e.g., 1-1000 ng/mL). | Correlation coefficient (r²) ≥ 0.995. Use 1/x² weighted linear regression.[12] |
| Accuracy & Precision | Analyze QC samples at LLOQ, LQC, MQC, and HQC levels in replicate (n=6) on three different days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ).[14][15] |
| Limit of Quantitation (LOQ) | The lowest standard on the calibration curve that meets the accuracy and precision criteria. | Typically defined by a signal-to-noise ratio ≥ 10.[5] |
| Robustness | Introduce small, deliberate variations in method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1). | System suitability parameters (e.g., retention time, peak area) should remain within predefined limits. |
Expected Results & Discussion
Using the described method, a sharp, symmetrical chromatographic peak for this compound is expected. The retention time will be dependent on the exact column and gradient but should be reproducible with an RSD of <1%.[8] The calibration curve should demonstrate excellent linearity across the specified range.
Table 4: Representative Accuracy and Precision Data (Example)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%Bias) (n=6) | Intra-day Precision (%RSD) (n=6) | Inter-day Accuracy (%Bias) (n=18) | Inter-day Precision (%RSD) (n=18) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | -5.2% | 8.9% | -4.1% | 11.2% |
| Low (LQC) | 3.0 | 2.1% | 6.5% | 3.5% | 7.8% |
| Medium (MQC) | 100 | 1.5% | 4.1% | 2.0% | 5.3% |
| High (HQC) | 800 | -0.8% | 3.3% | -1.2% | 4.5% |
The data presented in Table 4 is representative of a well-validated method, with all accuracy and precision values falling comfortably within the accepted ±15% and <15% RSD limits, respectively.[15]
Conclusion
This application note provides a detailed, robust, and highly sensitive HPLC-MS/MS method for the quantitative analysis of this compound. By explaining the scientific rationale behind the choice of column, mobile phase, and detection parameters, this guide serves as both a direct protocol and an educational tool for researchers. The method is suitable for a variety of applications and, when formally validated, will produce reliable and defensible analytical data in compliance with global regulatory standards.
References
- ChemBK. This compound. [Link]
- Moriwaki, H., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Sciences Europe. [Link]
- Kylli, P., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX. [Link]
- Jeong, Y., et al. (2023). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Environmental Science & Technology. [Link]
- Kylli, P., et al. (2024).
- SIELC Technologies. Separation of 1,3-Diphenylguanidine on Newcrom R1 HPLC column. [Link]
- Lab Manager Magazine. (2025).
- ResearchGate. Chromatography of guanidino compounds | Request PDF. [Link]
- U.S. Food and Drug Administration (FDA). (2023). Q2(R2)
- American Chemical Society (ACS) Publications. (2023). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]
- U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]
- Chromatography Forum. (2005).
- IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
- Scribd. Comparison Bet. US FDA, USP & ICH Guidelines. [Link]
- IMM Instrument Guides.
- Agilent Technologies. (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG)
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Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 1-Phenylguanidine for Structural Verification and Purity Assessment
Abstract
This application note provides a detailed guide and robust protocol for the structural elucidation of 1-phenylguanidine using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines optimized methodologies for sample preparation, spectral acquisition, and in-depth data interpretation. We explain the causality behind experimental choices, ensuring technical accuracy and field-proven insights. The protocols herein are designed to be self-validating, providing a reliable framework for confirming the molecular structure and assessing the purity of this compound and related derivatives.
Introduction: The Significance of this compound
This compound (C₇H₉N₃) is a key chemical intermediate and a structural motif present in numerous pharmacologically active compounds.[1][2] Its derivatives exhibit a wide range of biological activities, including roles as nonpeptidic, highly selective inhibitors of human urokinase, making them valuable targets in drug discovery.[2][3] Given its importance, unambiguous structural confirmation and purity assessment are critical milestones in its synthesis and application.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier non-destructive analytical technique for determining the precise molecular structure of organic compounds in solution.[4] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a definitive fingerprint for its identification.
Structural and Spectroscopic Overview
To facilitate spectral assignment, a standardized numbering system for the atoms in this compound is essential. The following diagram illustrates the structure and the atom numbering used throughout this note.
Figure 1: Structure of this compound with Atom Numbering.
Experimental Workflow and Protocols
The reliability of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The workflow below outlines the critical steps from sample handling to final data analysis.
Sources
Application of 1-Phenylguanidine in the synthesis of heterocyclic compounds
Application Notes & Protocols
Topic: The Strategic Application of 1-Phenylguanidine in the Synthesis of Bioactive Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
The guanidine moiety is a "privileged scaffold" in medicinal chemistry, integral to numerous biologically active compounds.[1][2] this compound, as a readily available and highly versatile synthon, provides a direct route to a multitude of nitrogen-containing heterocyclic systems. Its unique structure, featuring a basic guanidinyl group and an aromatic phenyl ring, makes it an invaluable building block for constructing core structures like pyrimidines and triazines, which are prevalent in pharmaceuticals.[3][4] This guide offers an in-depth exploration of the synthetic utility of this compound, detailing the underlying reaction mechanisms, providing field-proven experimental protocols, and explaining the strategic rationale behind its application in modern drug discovery.
Introduction: The Value Proposition of this compound
Heterocyclic compounds form the bedrock of modern pharmacology, with a significant majority of new drugs incorporating these cyclic frameworks.[5] Within this vast chemical space, the guanidine group stands out for its ability to engage in multiple hydrogen bonds and its pronounced basicity, features that drive a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2]
This compound emerges as a particularly powerful reagent for several key reasons:
-
Versatile N-C-N Synthon: It acts as a pre-formed three-atom fragment, ideal for cyclocondensation reactions with dielectrophilic partners to rapidly construct six-membered rings.
-
Modulation of Physicochemical Properties: The phenyl group imparts specific steric and electronic properties, influencing the reactivity of the guanidine core and the solubility and pharmacokinetic profile of the final heterocyclic product.
-
Foundation for Bioactive Molecules: The resulting phenyl-substituted heterocycles are themselves important pharmacophores found in a range of therapeutic agents.
This document serves as a practical guide for leveraging this compound in the synthesis of high-value heterocyclic compounds.
Synthesis of 2-(Phenylamino)pyrimidines: A Cornerstone Application
The construction of the pyrimidine ring is one of the most common and powerful applications of this compound. Pyrimidines are fundamental components of nucleosides and a core structure in numerous synthetic drugs.[6] The reaction typically involves the condensation of this compound with a 1,3-dielectrophile, such as a β-diketone or an α,β-unsaturated carbonyl compound (chalcone).
Mechanistic Rationale
The reaction proceeds via a cyclocondensation mechanism. The nucleophilic nitrogen atoms of the guanidine group attack the electrophilic carbonyl or β-carbon centers of the reaction partner. The initial addition is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrimidine ring. The use of a base, such as sodium ethoxide, is often crucial to deprotonate the 1,3-dicarbonyl compound, forming a more reactive enolate intermediate, which facilitates the initial Michael addition or condensation step.
Caption: General workflow for pyrimidine synthesis.
Application Protocol 1: Synthesis of 4,4'-(1,4-Phenylene)bis(6-(thiophen-2-yl)-N-phenylpyrimidin-2-amine) from a Bis-chalcone
This protocol details the synthesis of a bis-pyrimidine derivative, demonstrating the utility of this compound in reacting with α,β-unsaturated ketones.[7] This approach is highly valuable for creating bidentate ligands or molecules with extended conjugation.
Materials:
-
Bis-chalcone derivative (1,4-bis(3-(thiophen-2-yl)acryloyl)benzene) (1.0 mmol)
-
This compound carbonate (2.2 mmol)[8]
-
Sodium ethoxide (4.0 mmol)
-
Absolute Ethanol (50 mL)
-
Deionized water
-
Standard reflux apparatus, magnetic stirrer, and TLC setup
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the bis-chalcone (1.0 mmol), this compound carbonate (2.2 mmol), and absolute ethanol (50 mL).
-
Base Addition: Carefully add sodium ethoxide (4.0 mmol) to the mixture. The addition of a strong base is critical here to facilitate the Michael addition of the guanidine to the β-carbon of the chalcone system.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 10-14 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol to remove unreacted starting materials and by-products.
-
Recrystallization: Recrystallize the crude product from a suitable solvent such as ethanol or a DMF/water mixture to obtain the pure bis-pyrimidine derivative.
-
Characterization: Characterize the final compound using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Data Summary Table:
| Reactant 1 (Chalcone) | Reactant 2 (Guanidine) | Base | Solvent | Time (h) | Yield (%) | Ref. |
| Bis-chalcone | This compound | NaOEt | Ethanol | 12 | ~70% | [7] |
| Acetylacetone | Guanidine Nitrate | Piperidine | N/A (MW) | 0.08 | >85% | [9] |
| Ethyl Acetoacetate | Urea/Thiourea | L-Proline | N/A | 0.5-1 | ~90% | [10] |
Note: Table includes related reactions for comparison of conditions.
Multicomponent Synthesis of 1,3,5-Triazines
1,3,5-Triazines are another class of heterocycles with immense biological and industrial importance.[4] this compound can be employed in multicomponent reactions (MCRs) to construct these rings with high atom economy and efficiency, aligning with the principles of green chemistry.[11][12][13] A common strategy involves the reaction of a biguanide (which can be formed in situ from this compound) with a carbonyl compound or its equivalent.
Mechanistic Rationale
The synthesis of 2,4-diamino-1,3,5-triazines can be achieved by the reaction of an aryl biguanide with an ester or acid chloride. The biguanide acts as a double nucleophile, attacking the carbonyl carbon. The reaction proceeds through a series of condensation and cyclization steps, ultimately eliminating water and alcohol (or HCl) to form the stable triazine ring. Microwave-assisted synthesis has proven particularly effective for this transformation, significantly reducing reaction times.[14]
Caption: MCR workflow for 1,3,5-triazine synthesis.
Application Protocol 2: Synthesis of a 2-Amino-4-(dimethylamino)-6-(o-hydroxyphenyl)-1,3,5-triazine
This protocol outlines the synthesis of a specific triazine derivative that has shown promising anticancer activity, highlighting the direct path from a simple building block to a potential therapeutic agent.[15]
Materials:
-
o-Hydroxy-N-(N,N-dimethylcarbamimidoyl)benzamide (intermediate synthesized from o-hydroxybenzoic acid and metformin, a biguanide) (1.0 mmol)
-
This compound (as the source for the second amino group, conceptually) or a related biguanide starting material. For this specific literature synthesis, the triazine is formed from an existing biguanide derivative.[15]
-
Appropriate solvent (e.g., DMF or 2-butanol)
-
Acid catalyst (e.g., conc. HCl), if starting from nitrile and dicyandiamide.[16]
-
Microwave synthesis vial and reactor system
General Procedure (Adapted from Biguanide Cyclization):
-
Reactant Charging: In a 10 mL microwave reaction vial, combine the aryl biguanide (e.g., 1-phenylbiguanide, 1.0 mmol) and the desired ester (e.g., methyl benzoate, 1.1 mmol).
-
Solvent and Catalyst: Add a suitable high-boiling solvent like DMF (3 mL). If necessary, a catalytic amount of a base (like DBU) or acid can be added to promote the reaction.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a specified temperature (e.g., 150-180°C) for a short duration (e.g., 15-30 minutes). The precise conditions must be optimized for the specific substrates.
-
Cooling and Isolation: After the reaction is complete, cool the vial to room temperature. Transfer the contents to a beaker and dilute with water to precipitate the crude product.
-
Purification: Collect the solid by filtration. The product can be purified by column chromatography on silica gel or by recrystallization from a solvent system like EtOAc/hexane.[15]
-
Characterization: Confirm the structure of the purified triazine using standard analytical techniques (NMR, MS, IR).
Rationale for Experimental Choices:
-
Microwave Heating: This technique provides rapid and uniform heating, which dramatically accelerates the rate of condensation and cyclization reactions, often leading to cleaner products and higher yields compared to conventional heating.[14]
-
Biguanide Precursor: Using a pre-formed biguanide simplifies the reaction, turning it into a two-component cyclization rather than a more complex three-component reaction, which can improve selectivity.
Broader Synthetic Scope and Strategic Considerations
Beyond pyrimidines and triazines, this compound is a competent reagent for synthesizing other heterocyclic systems.
-
Imidazoles: Reaction with 1,2-dicarbonyl compounds (e.g., benzil) in the presence of a catalyst can yield 2-(phenylamino)imidazole derivatives.[17]
-
Condensed Heterocycles: It can be used to build fused pyrimidine rings, such as in the synthesis of quinazolines or triazolopyrimidines, which are also important scaffolds in medicinal chemistry.[18]
Caption: Synthetic utility of this compound.
The presence of the phenyl group is not merely passive; it is a key design element. It can be further functionalized post-synthesis or pre-installed with substituents to fine-tune the electronic properties and biological targeting of the final molecule. This strategic placement of an aryl group is a common tactic in drug design to explore structure-activity relationships (SAR).
Conclusion
This compound is a cost-effective, versatile, and powerful building block for the synthesis of medicinally relevant heterocyclic compounds. Its ability to efficiently participate in cyclocondensation and multicomponent reactions makes it an indispensable tool for researchers in drug discovery and organic synthesis. The protocols and mechanistic insights provided herein offer a solid foundation for harnessing the full potential of this reagent to rapidly generate molecular diversity and accelerate the development of novel therapeutic agents.
References
- The Significance of Guanidine Derivatives in Drug Development with Tris-Boc-guanidine. (2025). BenchChem.
- Roleira, F. M. F., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry.
- Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129. [Link]
- The Role of Guanidine Salts in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols. (n.d.). BenchChem.
- Tavares, E. C., & Roleira, F. M. F. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 136, 106600.
- Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. [Link]
- A Study Of Synthesis Of Bioactive Heterocycles. (2023). International Journal of Novel Research and Development. [Link]
- Green synthesis of some bioactive heterocyclic compounds from natural precursors. (n.d.). Semantic Scholar.
- Synthesis of heterocycles using guanidine: An overview. (2021).
- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
- Synthesis of triazines 1–18. (n.d.).
- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2021). Molecules. [Link]
- Green Methods for the Synthesis of Bioactive Heterocycles. (2022).
- Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (2017).
- Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. (2022). Molecules. [Link]
- 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. (2024). Current Organic Chemistry.
- Chemical structures of guanidine derivatives and dicarbonyl compounds. (n.d.).
- Mechanisms for the synthesis of pyrimidines starting from urea or guanidine. (n.d.).
- Green Synthetic Approach to Some Biologically Active Heterocyclic Compounds: A Review. (2019). E-RESEARCHCO.
- Multi-Component Reactions in Heterocyclic Chemistry. (2008). Springer.
- Multi-Component Reactions in Heterocyclic Chemistry. (2008).
- Carbonic acid, compound with phenylguanidine (1:1). (n.d.). PubChem. [Link]
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Application Notes & Protocols: A Multi-Assay Approach for Determining the In Vitro Cytotoxicity of 1-Phenylguanidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for evaluating the cytotoxic potential of 1-Phenylguanidine in vitro. We move beyond single-endpoint analysis to present an integrated, multi-assay strategy that interrogates cell health from three critical angles: metabolic activity, membrane integrity, and the induction of apoptosis. By explaining the causality behind experimental choices and providing detailed, step-by-step protocols, this guide serves as a robust framework for generating reliable and reproducible cytotoxicity data essential for preclinical safety assessment and mechanistic studies.
Scientific Rationale & Experimental Strategy
The assessment of a compound's cytotoxicity is a cornerstone of drug discovery and chemical safety screening.[1][2] this compound, an organic compound featuring a phenyl group attached to a guanidine core, belongs to a chemical class with diverse biological activities.[3] Guanidine derivatives have been noted for their potential antiproliferative and cytotoxic effects, which can be influenced by their cationic nature and ability to interact with cellular structures.[4][5] Some studies on related compounds, such as 1,3-diphenylguanidine, have suggested that cytotoxicity may be linked to mitochondrial damage.[6]
A thorough cytotoxicological profile cannot be achieved with a single assay. A compound might, for example, inhibit mitochondrial function without immediately compromising membrane integrity. Therefore, a multi-parametric approach is essential for a holistic understanding.[7] This guide employs a tripartite strategy to build a self-validating experimental system:
-
Metabolic Viability Assessment (MTT Assay): This assay quantifies the metabolic activity of a cell population.[8] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria of living cells.[9][10] A decrease in formazan production is proportional to the loss of metabolically active, viable cells.
-
Membrane Integrity Assessment (LDH Release Assay): This assay measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.[11] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[12][13]
-
Apoptosis Induction Assessment (Caspase-3/7 Activity Assay): This assay specifically detects the activation of key "executioner" caspases. Caspases-3 and -7 are critical proteases that, once activated, cleave numerous cellular substrates, orchestrating the systematic disassembly of the cell during programmed cell death (apoptosis).[14][15] Detecting their activity provides a specific marker for this cell death pathway.
By combining these three assays, researchers can not only quantify the cytotoxic potency (e.g., IC50) of this compound but also gain preliminary insights into its primary mechanism of inducing cell death.
Overall Experimental Workflow
The following diagram outlines the logical flow of the entire cytotoxicity testing process, from initial cell culture preparation to the final multi-assay data integration.
Caption: High-level workflow for in vitro cytotoxicity testing.
Materials and Reagents
-
Test Compound: this compound (CAS 2002-16-6)[16]
-
Cell Line: A549 (human lung carcinoma), HeLa (human cervical cancer), or another appropriate cell line.
-
Cell Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Cell Culture: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS), pH 7.4.
-
Solvent for Compound: Dimethyl sulfoxide (DMSO).
-
Assay Kits & Reagents:
-
MTT Assay: MTT reagent (5 mg/mL in PBS), Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).[8][10]
-
LDH Assay: Commercially available LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific, Promega, or Roche).[12][13] These kits typically include a substrate mix and a stop solution.
-
Caspase-3/7 Assay: Commercially available luminescent or colorimetric assay kit (e.g., Caspase-Glo® 3/7 from Promega).[17][18]
-
-
Equipment & Consumables:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
Microplate reader (capable of measuring absorbance and/or luminescence)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Sterile pipette tips and reagent reservoirs
-
Detailed Experimental Protocols
Protocol 1: Cell Culture and Seeding
Causality: Establishing a healthy, logarithmically growing cell monolayer is critical for assay reproducibility. Seeding density must be optimized to ensure cells are not confluent at the end of the experiment, which could confound viability readouts.
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Wash cells with PBS, then detach them using 0.25% Trypsin-EDTA. Neutralize trypsin with complete culture medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well for A549).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
Protocol 2: Preparation of this compound Solutions
Causality: this compound is poorly soluble in water, necessitating the use of an organic solvent like DMSO.[16] A high-concentration stock solution is prepared and then serially diluted to create a range of working concentrations for generating a dose-response curve.
-
Stock Solution (e.g., 100 mM): Dissolve the appropriate amount of this compound powder in 100% DMSO. For example, to make 1 mL of a 100 mM stock, dissolve 13.52 mg of this compound (MW: 135.17 g/mol ) in 1 mL of DMSO.[3][19]
-
Serial Dilutions: Prepare a series of intermediate dilutions from the stock solution in cell culture medium. It is crucial that the final concentration of DMSO in the wells does not exceed a non-toxic level (typically ≤ 0.5%).
-
Controls:
-
Untreated Control: Wells containing cells with culture medium only.
-
Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).
-
Positive Control (for LDH/Caspase assays): A known cytotoxic agent (e.g., 1% Triton™ X-100 for maximum LDH release, or Staurosporine for apoptosis induction).
-
Protocol 3: MTT Assay for Metabolic Activity
-
After the initial 18-24 hour cell attachment period, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the desired concentrations of this compound (and controls) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium. For adherent cells, be cautious not to disturb the formazan crystals or the cell layer.
-
Add 100 µL of MTT Solubilization Solution to each well to dissolve the purple formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[20]
Protocol 4: LDH Cytotoxicity Assay
-
Prepare and treat a separate 96-well plate as described in Protocols 1 and 2. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[13]
-
After the incubation period, transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new, clean 96-well flat-bottom plate. Do not disturb the cell layer.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol. This typically involves mixing an assay buffer and a substrate mix.[21]
-
Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[13] During this time, the released LDH will catalyze the conversion of a substrate, leading to a color change.
-
Add the Stop Solution provided in the kit (e.g., 50 µL) to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[21]
Protocol 5: Caspase-Glo® 3/7 Assay for Apoptosis
-
Prepare and treat another separate 96-well plate (preferably an opaque-walled plate to prevent signal cross-talk) as described in Protocols 1 and 2.
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[17] This single reagent contains the proluminescent substrate and components for cell lysis.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Mix the contents by placing the plate on an orbital shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
Calculations
-
MTT Assay - Percent Viability:
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
-
-
LDH Assay - Percent Cytotoxicity:
-
First, subtract the background absorbance from all readings.
-
% Cytotoxicity = [(Experimental_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100
-
-
Caspase-3/7 Assay - Fold Increase in Activity:
-
Fold Increase = (Luminescence_Sample) / (Luminescence_VehicleControl)
-
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of this compound that causes a 50% reduction in cell viability (for MTT) or induces 50% of the maximum cytotoxic response (for LDH). This value is determined by plotting the percent viability or cytotoxicity against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).
Example Data Summary
The table below illustrates how to structure the final data for a clear, comparative overview.
| This compound Conc. (µM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100 ± 4.5 | 2.1 ± 0.8 | 1.0 ± 0.1 |
| 1 | 95 ± 5.1 | 4.5 ± 1.1 | 1.3 ± 0.2 |
| 10 | 78 ± 6.2 | 15.2 ± 2.5 | 3.5 ± 0.4 |
| 50 | 52 ± 4.8 | 35.8 ± 3.9 | 6.8 ± 0.7 |
| 100 | 25 ± 3.1 | 65.4 ± 5.5 | 4.1 ± 0.5 |
| 250 | 8 ± 1.9 | 88.9 ± 6.1 | 2.2 ± 0.3 |
| IC50 (µM) | ~50 | ~80 | N/A |
Interpreting Multi-Assay Results
The combined data from these assays provide a more nuanced view of the cytotoxic mechanism.
Caption: Decision tree for interpreting multi-assay cytotoxicity data.
-
Apoptosis: A significant increase in Caspase-3/7 activity concurrent with a decrease in MTT signal, but with minimal LDH release (especially at earlier time points), points towards apoptosis.
-
Necrosis: A strong increase in LDH release without a significant, early rise in caspase activity suggests a primary necrotic or membrane-disruptive mechanism.
-
Late Apoptosis/Secondary Necrosis: If a peak in caspase activity is followed by a later increase in LDH release, it indicates that the cells are undergoing apoptosis and eventually lose membrane integrity in a process called secondary necrosis.
-
Cytostatic/Metabolic Inhibition: A decrease in the MTT signal without a corresponding increase in LDH or caspase activity may indicate that the compound is inhibiting cell proliferation (cytostatic) or directly interfering with mitochondrial enzymes without killing the cells.
Potential Mechanistic Pathway: Intrinsic Apoptosis
Guanidine derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[22] This pathway is triggered by cellular stress, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of an initiator caspase (Caspase-9), which in turn activates the executioner caspases-3 and -7.
Caption: The intrinsic apoptosis pathway, a potential mechanism for this compound.
References
- MTT Assay Protocol for Cell Viability and Prolifer
- Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. [Link]
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
- MTT Proliferation Assay Protocol. (2015).
- Poly-guanidine shows high cytotoxicity in glioma cell cultures and glioma stem cells. (2018). OncoTargets and Therapy. [Link]
- Cytotoxicity of 4 guanidine-based chemicals to human lung epithelial cells. (2020).
- Caspase 3/7 Activity. (2019). Protocols.io. [Link]
- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]
- In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2020). International Journal of Molecular Sciences. [Link]
- LDH Assay. (n.d.). Cell Biologics Inc. [Link]
- Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions. (2012). Journal of Biological Inorganic Chemistry. [Link]
- Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. (2022). Pharmaceuticals. [Link]
- Caspase-3, 7 Activity Assay Kit. (2023). Boster Biological Technology. [Link]
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2024). Kosheeka. [Link]
- Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG)
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). International Journal of Molecular Sciences. [Link]
- Update on in vitro cytotoxicity assays for drug development. (2015). Expert Opinion on Drug Discovery. [Link]
- Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection. (2023).
- N-Phenylguanidine. (n.d.). PubChem - NIH. [Link]
- This compound. (n.d.). ChemBK. [Link]
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Application Notes & Protocols: 1-Phenylguanidine as a Versatile Ligand in Modern Coordination Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 1-phenylguanidine as a versatile N-donor ligand in coordination chemistry. We delve into the fundamental properties of this compound, detailed protocols for its synthesis, and the subsequent preparation of its metal complexes. The guide emphasizes the rationale behind experimental procedures, outlines robust characterization methodologies, and explores key applications in catalysis and bioinorganic chemistry, supported by authoritative references.
Introduction: The Rationale for this compound in Ligand Design
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in coordination chemistry.[1] Its exceptional basicity and the ability of its conjugate acid, the guanidinium cation, to delocalize positive charge across the CN₃ backbone make it a powerful and stable coordinating agent.[1][2]
This compound (C₇H₉N₃) emerges as a particularly compelling ligand due to its hybrid nature. It combines the strong σ-donating properties of the guanidinyl moiety with the steric and electronic influences of the phenyl ring. This structure allows for multiple coordination modes—monodentate, bidentate, and bridging—enabling the stabilization of various metal centers and oxidation states.[1] Its derivatives have found utility in diverse fields, from serving as building blocks for enzyme inhibitors to acting as universal ligands in perovskite solar cells.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉N₃ | [3][5][6] |
| Molar Mass | 135.17 g/mol | [3][5] |
| Appearance | Colorless to white solid | [4][5] |
| Melting Point | 66–67 °C | [3][5] |
| pKa (conjugate acid) | 10.77 (at 25 °C) | [3][5] |
| Solubility | Insoluble in water; soluble in organic solvents like benzene and ethanol. | [3][4][5] |
Synthesis and Purification of this compound Ligand
The reliable synthesis of the free ligand is the foundational step for its use in coordination chemistry. The most common laboratory-scale synthesis involves the guanylation of aniline with cyanamide.
Protocol 2.1: Synthesis of this compound from Aniline and Cyanamide
This protocol is adapted from established methods involving the acid-catalyzed addition of aniline to cyanamide.[5][7]
Materials:
-
Aniline (freshly distilled)
-
Cyanamide (50% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Deionized water
-
Diethyl ether or Dichloromethane
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add aniline (1.0 eq) and a catalytic amount of concentrated HCl or a phase transfer catalyst.
-
Temperature Control: Heat the reaction mixture to 60–70 °C with stirring. Causality Note: This temperature is critical. It is high enough to promote the reaction rate but low enough to prevent significant side product formation.
-
Reagent Addition: Under continuous stirring, add a 50% aqueous solution of cyanamide (1.1 eq) dropwise via the dropping funnel over 1 hour. Maintain the internal temperature between 60–70 °C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at the same temperature for an additional 2.5–3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the aniline spot has disappeared.
-
Neutralization & Isolation: Cool the reaction mixture to room temperature. Slowly add NaOH solution to neutralize the acid and adjust the pH to approximately 7-8, at which point the this compound product will precipitate as a solid. Trustworthiness Check: The precipitation upon neutralization is a key indicator of successful product formation.
-
Purification: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water to remove any remaining salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield a colorless solid.
-
Drying & Characterization: Dry the purified product under vacuum. Confirm the identity and purity via melting point determination, FT-IR, and ¹H/¹³C NMR spectroscopy.
General Principles and Protocols for Complex Synthesis
The coordination of this compound to a metal center is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor (e.g., halides, triflates, acetates) and solvent can significantly influence the final complex's structure and coordination number.
Workflow for Synthesis & Characterization
Sources
The Strategic Application of 1-Phenylguanidine in the Design of Selective Enzyme Inhibitors: A Technical Guide
Introduction: 1-Phenylguanidine as a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of versatile molecular scaffolds that can be readily modified to target a diverse array of biological molecules is of paramount importance. This compound, a seemingly simple organic compound, has emerged as a "privileged scaffold" due to its unique electronic and structural properties. The guanidinium group, which is protonated at physiological pH, is a key feature, allowing it to form strong, multipoint hydrogen bond interactions with key residues, particularly aspartate and glutamate, within the active sites of enzymes.[1] This ability to mimic the side chain of arginine, a common recognition motif in many enzymes, makes this compound an excellent starting point for the rational design of potent and selective enzyme inhibitors.[2] This technical guide provides an in-depth exploration of the application of this compound in the preparation of selective inhibitors for three clinically relevant enzyme classes: urokinase, nitric oxide synthase, and voltage-gated sodium channels. We will delve into the underlying biological rationale, provide detailed synthetic and enzymatic assay protocols, and present key structure-activity relationship (SAR) data to empower researchers in their drug development endeavors.
I. Targeting Urokinase-Type Plasminogen Activator (uPA) in Oncology
Biological Significance and Signaling Pathway
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a pivotal role in tissue remodeling and cell migration.[3] Under normal physiological conditions, its activity is tightly regulated. However, in the context of cancer, the uPA system is often dysregulated, with elevated levels of uPA and its receptor (uPAR) being strongly correlated with tumor invasion, metastasis, and poor prognosis.[4][5] The binding of uPA to uPAR on the cancer cell surface initiates a proteolytic cascade, converting plasminogen to plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), collectively creating a path for cancer cells to invade surrounding tissues and enter the bloodstream.[4][6] Furthermore, the uPA-uPAR interaction triggers intracellular signaling pathways, including the FAK, Src, MAPK, and PI3K pathways, that promote cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[5][7] Given its central role in cancer progression, inhibiting uPA activity represents a promising anti-metastatic therapeutic strategy.[5]
Caption: Urokinase (uPA) Signaling Pathway in Cancer Metastasis.
Protocol 1: Synthesis of (4-Aminomethyl)phenylguanidine-Based uPA Inhibitors
The (4-aminomethyl)phenylguanidine moiety serves as an excellent starting point for uPA inhibitors as it mimics the arginine side chain, anchoring the inhibitor in the S1 pocket of the enzyme.[2] The following is a generalized protocol for the synthesis of N-substituted (4-aminomethyl)phenylguanidine derivatives.
Materials:
-
(4-Aminomethyl)phenylguanidine dihydrochloride
-
Desired carboxylic acid or acyl chloride
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Step-by-Step Procedure:
-
Protection of the Guanidino Group (Optional but Recommended): While not always necessary, protection of the guanidino group can prevent side reactions. This can be achieved using standard protecting groups like Boc or Cbz.
-
Amide Coupling Reaction:
-
Dissolve the (4-aminomethyl)phenylguanidine derivative (with or without a protected guanidino group) in an anhydrous solvent like DMF.
-
Add the desired carboxylic acid, followed by the coupling agents (e.g., 1.1 equivalents of HATU and HOBt).
-
Add a base such as DIPEA (3-4 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
-
Deprotection (if applicable): If a protecting group was used, remove it under appropriate conditions (e.g., TFA in DCM for Boc deprotection).
-
Characterization: Confirm the structure and purity of the final compound using NMR, mass spectrometry, and HPLC.
Protocol 2: Urokinase Activity Assay (Chromogenic)
This protocol describes a chromogenic assay to determine the inhibitory activity of synthesized compounds against human urokinase. The assay measures the rate of p-nitroaniline (pNA) release from a chromogenic substrate.[8][9]
Materials:
-
Human urokinase enzyme
-
Chromogenic substrate (e.g., pyro-Glu-Gly-Arg-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 0.1 M NaCl and 0.01% Tween 20)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of human urokinase in assay buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the desired time course.
-
Prepare a stock solution of the chromogenic substrate in DMSO or water.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the test compound dilutions to the appropriate wells. Include wells for a positive control (DMSO vehicle) and a negative control (no enzyme).
-
Add 178 µL of assay buffer to all wells.
-
Add 10 µL of the urokinase solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of the chromogenic substrate to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of positive control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
| Compound | Structure | Target | IC₅₀ / Kᵢ | Reference |
| N-(1-adamantyl)-N′-(4-guanidinobenzyl)urea | Adamantyl-urea-benzyl-guanidine | Human Urokinase | Kᵢ = 2.4 µM | [2] |
| B428 | Benzo[b]thiophen-2-carboxamidine derivative | Human Urokinase | Kᵢ = 0.53 µM | [10] |
| B623 | Benzo[b]thiophen-2-carboxamidine derivative | Human Urokinase | Kᵢ = 0.16 µM | [10] |
II. Modulating Nitric Oxide Synthase (NOS) Activity
Biological Significance and Signaling Pathway
Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[2][11] It is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[12] While eNOS and nNOS produce low levels of NO for signaling purposes, iNOS can be induced by inflammatory stimuli to produce large amounts of NO, which can be cytotoxic.[13] Overproduction of NO by nNOS is implicated in neurodegenerative disorders and neuropathic pain, while excessive iNOS activity contributes to inflammatory diseases.[14] Therefore, the development of isoform-selective NOS inhibitors is a significant therapeutic goal.[14] The canonical NO signaling pathway involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG).[15]
Caption: Nitric Oxide (NO) Synthesis and Signaling Pathway.
Protocol 3: Synthesis of Phenylguanidine-Based NOS Inhibitors
The guanidino group's resemblance to the L-arginine side chain makes it an ideal pharmacophore for competitive NOS inhibition.[14] The following protocol outlines a general approach for synthesizing phenylguanidine derivatives as NOS inhibitors.
Materials:
-
Substituted anilines
-
Cyanamide or a guanidinylating agent (e.g., S-methylisothiourea sulfate)
-
Acid catalyst (e.g., HCl)
-
Solvents (e.g., water, ethanol)
-
Base (e.g., sodium hydroxide)
-
Standard laboratory glassware and purification apparatus
Step-by-Step Procedure:
-
Guanylation of Anilines:
-
Dissolve the substituted aniline in a suitable solvent, such as water or ethanol.
-
Add an acid, like hydrochloric acid, to form the aniline salt.
-
Add the guanidinylating agent (e.g., cyanamide) to the reaction mixture.
-
Heat the reaction to reflux for several hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the phenylguanidine derivative.
-
Collect the precipitate by filtration and wash it with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure compound.
-
-
Characterization: Confirm the structure and purity of the final product using NMR, mass spectrometry, and elemental analysis.
Protocol 4: Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)
This colorimetric assay measures NOS activity by quantifying the amount of nitrite (a stable breakdown product of NO) produced, using the Griess reagent.[16][17]
Materials:
-
Recombinant nNOS, iNOS, or eNOS enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10% glycerol)
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin (for nNOS and eNOS)
-
L-Arginine (substrate)
-
Test compounds dissolved in DMSO
-
Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Nitrate reductase and its cofactors (if measuring total nitrate/nitrite)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a reaction mixture containing the assay buffer, cofactors, and L-arginine.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Prepare a standard curve of sodium nitrite in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the test compound dilutions. Include positive (DMSO) and negative (no enzyme) controls.
-
Add 48 µL of the reaction mixture to each well.
-
Add the NOS enzyme to all wells except the negative control to a final volume of 100 µL.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Griess Reaction and Measurement:
-
Stop the enzymatic reaction by adding 50 µL of Griess Reagent A to each well.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light. A purple color will develop.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no nitrite) from all readings.
-
Use the sodium nitrite standard curve to determine the concentration of nitrite produced in each well.
-
Calculate the percentage of inhibition and determine the IC₅₀ or Kᵢ value as described in Protocol 2.[18]
-
| Compound | Structure | Target | IC₅₀ / Kᵢ | Reference |
| Aminoguanidine | Guanidine derivative | Mouse iNOS | IC₅₀ = 2.1 µM | [19] |
| FR038251 | 5-chloro-1,3-dihydro-2H-benzimidazol-2-one | Mouse iNOS | IC₅₀ = 1.7 µM | [19] |
| FR191863 | 5-chloro-2,4(1H,3H)-quinazolonedione | Mouse iNOS | IC₅₀ = 1.9 µM | [19] |
| Compound 20 | Di-2-aminopyridine derivative | Rat nNOS | Kᵢ = 20 nM | [14] |
| (R,R)-15 | Chiral diamine derivative | Rat nNOS | Kᵢ = 7 nM | [14] |
III. Blocking Voltage-Gated Sodium Channels (VGSCs)
Biological Significance and Neuronal Signaling
Voltage-gated sodium channels (VGSCs) are transmembrane proteins that are essential for the initiation and propagation of action potentials in excitable cells such as neurons.[20][21] They are responsible for the rapid influx of sodium ions that depolarizes the cell membrane, leading to the firing of a neuron.[22] Different subtypes of VGSCs (Nav1.1-Nav1.9) are expressed in various tissues and play distinct physiological roles.[20] Dysregulation of VGSC function is implicated in a range of disorders, including epilepsy, cardiac arrhythmias, and chronic pain.[23] For instance, the Nav1.7 subtype, which is predominantly expressed in peripheral sensory neurons, is a key mediator of pain signaling.[23] Therefore, selective blockers of specific VGSC subtypes are highly sought-after as potential therapeutics.
Caption: Experimental Workflow for Developing Diarylguanidine-based Sodium Channel Blockers.
Protocol 5: Synthesis of N,N'-Diarylguanidines as Sodium Channel Blockers
N,N'-diarylguanidines have been identified as potent blockers of voltage-gated sodium channels.[1] The following is a general synthetic protocol.
Materials:
-
Aryl isothiocyanate
-
Substituted arylamine
-
Carbodiimide (e.g., EDC) or mercury(II) oxide
-
Solvents (e.g., THF, chloroform)
-
Standard laboratory glassware and purification apparatus
Step-by-Step Procedure:
-
Formation of Thiourea Intermediate:
-
Dissolve the aryl isothiocyanate in a suitable solvent like THF.
-
Add the substituted arylamine to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude thiourea.
-
-
Guanidine Formation:
-
Dissolve the crude thiourea in a solvent such as chloroform.
-
Add a desulfurizing agent like a carbodiimide (EDC) in the presence of a base (e.g., triethylamine) or mercury(II) oxide.
-
Stir the reaction at room temperature or with gentle heating.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any solids.
-
Wash the filtrate with water and brine.
-
Dry the organic layer and concentrate it.
-
Purify the resulting N,N'-diarylguanidine by column chromatography or recrystallization.
-
-
Characterization: Confirm the structure and purity of the final compound using NMR, mass spectrometry, and HPLC.
Protocol 6: Patch-Clamp Electrophysiology for Measuring Sodium Channel Blockade
Patch-clamp electrophysiology is the gold standard for assessing the activity of ion channel modulators.[24] This protocol provides a general overview of the whole-cell patch-clamp technique to measure the inhibition of VGSCs.
Materials:
-
Cell line expressing the target sodium channel subtype (e.g., HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope, data acquisition system)
-
Borosilicate glass capillaries for pipette pulling
-
Internal (pipette) solution (e.g., containing CsF, CsCl, EGTA, HEPES, adjusted to pH 7.2)
-
External (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose, adjusted to pH 7.4)
-
Test compounds dissolved in external solution
Step-by-Step Procedure:
-
Cell Preparation: Culture the cells expressing the target VGSC on glass coverslips.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage.
-
Approach a cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a negative holding potential (e.g., -100 mV) to keep the sodium channels in a resting state.
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.
-
-
Compound Application and Measurement:
-
Establish a stable baseline recording of the sodium current.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the sodium current in the presence of the compound until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
-
| Compound Class | Target | Key Findings | Reference |
| N,N'-Diarylguanidines | Type IIA Sodium Channels | Lipophilic substitutions enhance anticonvulsant activity. | [1] |
| Acylguanidines | Sodium Channels | A library of derivatives was synthesized and evaluated for sodium channel blocking activity. | [25] |
Conclusion
This compound and its derivatives represent a versatile and powerful platform for the development of selective enzyme inhibitors. The inherent ability of the guanidinium group to engage in key interactions within enzyme active sites provides a strong foundation for rational drug design. By leveraging the synthetic and analytical protocols outlined in this guide, researchers can effectively synthesize and evaluate novel inhibitors targeting a range of clinically significant enzymes. The continued exploration of the vast chemical space accessible from the this compound scaffold holds great promise for the discovery of new therapeutic agents for cancer, neurodegenerative diseases, pain, and beyond.
References
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- Nitric Oxide Signaling P
- Nitric Oxide Pathway: Biomarkers and Mechanisms. (n.d.). AnyGenes.
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- (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. (2000).
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- Identification of novel binding interactions in the development of potent, selective 2-naphthamidine inhibitors of urokinase. Synthesis, structural analysis, and SAR of N-phenyl amide 6-substitution. (2001). Journal of Medicinal Chemistry, 44(19), 3187-3190. [Link]
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Application Notes and Protocols for 1-Phenylguanidine Catalyzed Reactions
Introduction: The Versatility of 1-Phenylguanidine as an Organocatalyst
In the landscape of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalytic systems is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to traditional metal-based catalysis. Within this field, guanidines represent a class of exceptionally strong organic bases, valued for their low nucleophilicity and ability to facilitate a variety of transformations.[1][2]
This compound, often used as its more stable carbonate salt, is a readily available and effective Brønsted base catalyst.[3] With a pKa of its conjugate acid around 10.77, it is sufficiently basic to deprotonate a range of carbon acids, initiating cascades that lead to complex molecular architectures.[4][5] The presence of the phenyl group subtly modulates the electronic properties and steric environment of the guanidinium core, influencing its catalytic efficacy.[3]
These application notes serve as a comprehensive technical guide for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of this compound catalysis and provide detailed, field-proven protocols for its application in the synthesis of valuable heterocyclic scaffolds, which are ubiquitous in medicinal chemistry.[6]
Core Principles of Catalysis: Mechanism of Action
The catalytic power of this compound stems primarily from its function as a Brønsted-Lowry base. In a typical reaction, it abstracts a proton from a weakly acidic substrate, generating a highly reactive nucleophilic intermediate (e.g., an enolate). The resulting protonated guanidinium cation is resonance-stabilized, which facilitates the initial deprotonation step. This cation can then participate in the reaction by stabilizing charged intermediates or acting as a proton donor in a subsequent step to regenerate the catalyst, thus completing the catalytic cycle.[2][7]
This dual role as a proton shuttle is fundamental to its efficiency. Unlike more nucleophilic bases, the steric bulk and delocalized charge of the guanidinium group disfavor direct addition to electrophilic centers, minimizing unwanted side reactions.
Caption: General Brønsted Base Catalytic Cycle for this compound.
Application I: One-Pot Synthesis of 2-Aminopyrimidine Heterocycles
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[8] this compound and its salts are excellent reagents for the construction of 2-aminopyrimidines through multicomponent reactions, which offer high atom economy and procedural simplicity.[6][9]
Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines
This protocol details a highly efficient, two-step, one-pot synthesis of 2-amino-4,6-diarylpyrimidines starting from readily available acetophenones and benzaldehydes. The first step is a base-catalyzed aldol condensation to form a chalcone intermediate, which then undergoes a cyclocondensation with guanidine in the same pot.[10] While the original procedure uses guanidine hydrochloride, phenylguanidine hydrochloride can be used analogously.
Rationale for Experimental Choices:
-
Microwave Irradiation: Dramatically reduces reaction times from hours to minutes compared to conventional heating, often leading to cleaner reactions and higher yields.[11]
-
Solvent-Free Conditions: Aligns with green chemistry principles by reducing solvent waste. The molten reactants themselves serve as the reaction medium.
-
NaOH/KOH: A strong, inexpensive base is required for the initial aldol condensation to deprotonate the acetophenone.
-
Guanidine Salt: Serves as the three-atom (N-C-N) component required to form the pyrimidine ring. The hydrochloride or carbonate salts are stable, easy to handle solids.
Materials:
-
Substituted Acetophenone (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
Guanidine Hydrochloride or Phenylguanidine Hydrochloride (1.2 mmol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) powder (2.0 mmol)
-
Ethanol (for recrystallization)
-
Microwave Synthesizer
Step-by-Step Protocol:
-
Reaction Setup: In a 10 mL microwave reaction vial, combine the substituted acetophenone (1.0 mmol), substituted benzaldehyde (1.0 mmol), guanidine hydrochloride (1.2 mmol), and powdered NaOH or KOH (2.0 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 100-120 °C for 10-15 minutes.
-
Work-up: After the reaction, allow the vial to cool to room temperature. Add 10 mL of cold water to the vial and stir vigorously. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration through a Büchner funnel. Wash the solid thoroughly with cold water (3 x 10 mL) to remove any inorganic salts and unreacted guanidine.
-
Purification: The crude product can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[4][12]
-
Validation: Dry the purified product under vacuum and determine its melting point and yield. Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
| Entry | Acetophenone Derivative | Benzaldehyde Derivative | Product Yield (%)[10] |
| 1 | Acetophenone | Benzaldehyde | 92 |
| 2 | 4'-Methylacetophenone | Benzaldehyde | 94 |
| 3 | Acetophenone | 4-Chlorobenzaldehyde | 95 |
| 4 | 4'-Methoxyacetophenone | 4-Methoxybenzaldehyde | 89 |
| 5 | 4'-Bromoacetophenone | 4-Nitrobenzaldehyde | 91 |
Application II: The Biginelli Reaction for Dihydropyrimidinone (DHPM) Synthesis
The Biginelli reaction is a classic multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities.[5][13] The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. Guanidines can be used in place of urea to generate 2-amino-DHPMs, which are valuable synthetic intermediates.[11]
Protocol 2: Guanidine-Based Biginelli Cyclocondensation
This protocol describes a general and practical method for the Biginelli reaction using guanidine hydrochloride with various aldehydes and a β-ketoester under microwave irradiation.[11] this compound hydrochloride can be substituted for guanidine hydrochloride to achieve N-phenylated products.
Rationale for Experimental Choices:
-
Ethanol: A polar, protic solvent that is effective at dissolving the reactants and is suitable for microwave heating.
-
Guanidine Hydrochloride: The use of the hydrochloride salt is often essential, as the corresponding free base may not effectively promote the cyclocondensation. The salt likely acts as a Brønsted acid catalyst to activate the aldehyde.[14]
-
Excess Guanidine: A twofold excess of the guanidine component is used to drive the reaction to completion and maximize the yield of the desired dihydropyrimidine.[11]
-
Purification by Precipitation: The DHPM products are often sparingly soluble in water, allowing for a simple work-up where the product precipitates upon addition of cold water and can be isolated by filtration.[11]
Materials:
-
Aldehyde (Aromatic or Aliphatic) (1.0 mmol)
-
Ethyl Acetoacetate (1.0 mmol)
-
This compound Hydrochloride (2.0 mmol)
-
Ethanol (3 mL)
-
Microwave Synthesizer
Step-by-Step Protocol:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and this compound hydrochloride (2.0 mmol).
-
Solvent Addition: Add 3 mL of ethanol to the vial.
-
Microwave Irradiation: Seal the vial and heat the mixture to 120 °C using a microwave synthesizer for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, pour the reaction mixture into 20 mL of cold water. A solid will typically precipitate. Stir the suspension for 10 minutes.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[15]
-
Validation: Dry the purified DHPM product and characterize it by melting point, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.
Caption: Experimental Workflow for the Biginelli Reaction.
Safety and Handling
This compound is typically supplied as its carbonate salt (CAS 6291-89-0), which is a more stable solid.[3]
-
Hazard Identification: May cause an allergic skin reaction and causes serious eye damage. It is advised to avoid breathing dust and to wear appropriate personal protective equipment (PPE).[7][16]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Work in a well-ventilated fume hood to avoid inhalation of dust.[16]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.
References
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- Katritzky, A. R., et al. (2005). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Journal of Organic Chemistry, 70(23), 9233–9241.
- Radi, M., et al. (2008). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synthesis, 2008(12), 1914-1918.
- PubChem. (n.d.). Phenylguanidine carbonate.
- Ahmad, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5039.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Hermenegildo, C., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3406-3425.
- Nguyen, T. T. M., & Nguyen, T. H. (2016). Synthesis of Some 2-amino-4-(4'-methoxyphenyl)- 6-arylpyrimidines using Microwave-Assisted one-Pot Reaction under Solvent Free Conditions. VNU Journal of Science: Natural Sciences and Technology, 32(3).
- Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8.
- Google Patents. (2015). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
- Yaeghoobi, M., et al. (2023). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 13(40), 27867-27883.
- Shinde, S. B., et al. (2016). One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. Journal of Applicable Chemistry, 5(5), 1024-1033.
- Tan, E. W. Q., & Hor, T. S. A. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications, 47(29), 8210-8222.
- Caliendo, G., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 743.
- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888.
- She, J., Jiang, Z., & Wang, Y. (2009). One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide. Synlett, 2009(12), 2023-2027.
- Murugan, R., & Anbazhagan, S. (2015). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Journal of Chemical and Pharmaceutical Research, 7(3), 2392-2397.
- Dragičević, I., et al. (2023). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. International Journal of Molecular Sciences, 24(5), 4882.
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Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of 1-Phenylguanidine Analogues
Abstract
The guanidinium group is a critical pharmacophore in medicinal chemistry, prized for its ability to engage in hydrogen bonding and electrostatic interactions. This document provides a comprehensive guide to the solid-phase synthesis (SPS) of 1-phenylguanidine analogues, a class of compounds with broad therapeutic potential. We detail a robust and versatile methodology, beginning with the foundational principles of resin and linker selection, proceeding through a step-by-step guanidinylation protocol, and concluding with cleavage, purification, and analytical characterization. This guide is designed for researchers, scientists, and drug development professionals, offering both the practical "how-to" and the scientific "why," ensuring technical accuracy and reproducible results.
Introduction: The Significance of the Guanidinium Moiety
The guanidinium functional group, characterized by its strong basicity (pKa ≈ 13.5), is protonated under physiological conditions, allowing it to act as a potent hydrogen bond donor. This capacity for strong, specific molecular interactions makes it a privileged scaffold in drug design.[1] this compound and its analogues have been explored for a wide range of biological activities. The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to high-throughput library synthesis.[2]
This guide focuses on a common and effective strategy: the conversion of a resin-bound primary or secondary amine to a thiourea, followed by activation and conversion to the target guanidine.
Foundational Principles: Selecting Your Synthesis Platform
The success of any solid-phase synthesis is predicated on the judicious selection of the solid support and linker. This choice dictates the reaction conditions, cleavage strategy, and the C-terminal functionality of the final product.
The Solid Support (Resin)
The resin serves as an insoluble anchor for the growing molecule.[3][4] Key characteristics include:
-
Chemical and Mechanical Stability: The resin must be inert to all reaction and washing conditions.[3]
-
Swelling Capacity: Adequate swelling in synthesis solvents (e.g., DMF, DCM) is crucial for reagent accessibility to the reactive sites within the polymer matrix.[4] Polystyrene cross-linked with 1% divinylbenzene (DVB) is a widely used and cost-effective option.[4]
The Linker
The linker connects the initial molecule to the resin and is designed to be cleaved under specific conditions that leave the synthesized molecule intact. For generating guanidine analogues where the guanidine is an internal or terminal functional group not at the C-terminus of a peptide, a "traceless" linker approach is often ideal. The Rink Amide linker is an excellent choice for this purpose, as it releases the final compound with a primary amide upon acidolytic cleavage, but in this context, it serves as a robust anchor for building the guanidine moiety from a resin-bound amine.
-
Rink Amide Resin: This resin is functionalized with an acid-labile linker. After synthesis, treatment with a strong acid like trifluoroacetic acid (TFA) cleaves the product from the support. This is a versatile choice for generating diverse small molecule libraries.[5]
The Synthetic Workflow: From Resin to Pure Compound
The overall process can be visualized as a multi-stage workflow, with distinct quality control checkpoints.
Caption: Core reaction scheme for the synthesis of this compound analogues on solid support.
-
Thiourea Formation:
-
Dissolve phenyl isothiocyanate (0.6 mmol, 3 eq.) in 4 mL of DMF.
-
Add the solution to the deprotected resin. Agitate for 4 hours.
-
Drain the reaction solution and wash the resin (3 x 5 mL DMF, 3 x 5 mL DCM).
-
Self-Validation: A Kaiser test should be negative (yellow/colorless beads), indicating complete consumption of the primary amine.
-
-
Guanidinylation:
-
Rationale: This step converts the thiourea into a more reactive intermediate, which is then displaced by a primary or secondary amine to form the guanidine. Silver nitrate (AgNO₃) is an effective thiophilic promoter for this transformation. [6][7][8] * Swell the thiourea resin in 4 mL of DMF.
-
Add the desired amine (R'-NH₂, 1.0 mmol, 5 eq.).
-
In a separate vial, dissolve AgNO₃ (0.6 mmol, 3 eq.) in a minimal amount of DMF/Acetonitrile (1:1). Caution: Silver salts can be light-sensitive.
-
Add the AgNO₃ solution dropwise to the resin slurry. A precipitate (Ag₂S) will form.
-
Agitate the reaction mixture overnight (approx. 16 hours).
-
Drain the solution and wash the resin extensively to remove silver salts and excess reagents:
-
5 x 5 mL DMF
-
5 x 5 mL DCM
-
3 x 5 mL Methanol
-
-
Dry the resin under vacuum.
-
Table 1: Reagent Stoichiometry Summary
| Reagent | Molar Equivalents (eq.) | Amount for 0.2 mmol Scale | Purpose |
| Rink Amide Resin | 1.0 | 400 mg (at 0.5 mmol/g) | Solid Support |
| Piperidine | - | 20% v/v in DMF | Fmoc Deprotection |
| Phenyl Isothiocyanate | 3.0 | 0.6 mmol (71 µL) | Thiourea Formation |
| Amine (R'-NH₂) | 5.0 | 1.0 mmol | Introduction of Diversity |
| Silver Nitrate (AgNO₃) | 3.0 | 0.6 mmol (102 mg) | Guanidinylation Promoter |
| TFA | - | 95% v/v | Cleavage Agent |
| Triisopropylsilane (TIS) | - | 2.5% v/v | Cation Scavenger |
| Water | - | 2.5% v/v | Cation Scavenger |
Protocol 3: Cleavage, Purification, and Analysis
-
Test Cleavage (Recommended):
-
Take a small amount of the dried resin (~20 mg) and place it in a microfuge tube.
-
Add 200 µL of the cleavage cocktail (see below). Let it stand for 1 hour.
-
Precipitate with cold diethyl ether, centrifuge, and analyze the supernatant by LC-MS to confirm the presence of the desired product mass before proceeding with the bulk cleavage.
-
-
Bulk Cleavage from Resin:
-
Rationale: A strong acid is required to cleave the linker. Scavengers like TIS and water are critical to quench reactive cationic species generated during cleavage, preventing side reactions with sensitive functional groups. [9][10] * Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). Handle TFA in a fume hood with appropriate PPE.
-
Add 5 mL of the cleavage cocktail to the dry resin in the reaction vessel.
-
Agitate for 2 hours at room temperature.
-
Drain the solution, collecting the filtrate in a 50 mL centrifuge tube.
-
Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.
-
-
Product Precipitation and Isolation:
-
Reduce the volume of the TFA filtrate to ~1 mL under a stream of nitrogen.
-
Add the concentrated solution dropwise to 40 mL of ice-cold diethyl ether. A white precipitate should form.
-
Let the suspension stand at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture (5,000 x g, 5 min), decant the ether, and wash the pellet once with cold ether.
-
Dry the crude product pellet under vacuum.
-
-
Purification by RP-HPLC:
-
Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic small molecules, separating the target compound from failed sequences and scavenger adducts based on hydrophobicity. [11] * Dissolve the crude product in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purify on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze by LC-MS to identify those containing the pure product.
-
Combine pure fractions and lyophilize to obtain the final product as a white, fluffy powder (TFA salt).
-
-
Analytical Characterization:
-
LC-MS: Confirm purity (typically >95%) and verify the molecular weight (m/z) of the product. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can provide further structural confirmation. [12] * NMR: For unambiguous structure elucidation, ¹H and ¹³C NMR spectroscopy should be performed. [11]
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Positive Kaiser Test) | Insufficient reagent equivalents; Poor resin swelling; Sterically hindered amine. | Increase reagent equivalents and/or reaction time; Ensure adequate swelling before reaction; Consider alternative, more potent guanidinylation reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. |
| Low Cleavage Yield | Incomplete cleavage; Product precipitation on resin. | Extend cleavage time to 3-4 hours; Perform a second wash of the resin with fresh TFA or DCM after initial cleavage. |
| Multiple Peaks in HPLC | Incomplete reaction; Side reactions during cleavage. | Optimize coupling/guanidinylation time; Ensure use of scavengers in the cleavage cocktail; Check stability of protecting groups to TFA. |
| No Product Detected Post-Cleavage | Wrong compound synthesized; Instability of the product to TFA. | Perform a test cleavage after each synthetic step to isolate the point of failure; Consider a milder cleavage strategy if the molecule is acid-labile. |
Conclusion
Solid-phase synthesis provides a powerful and efficient platform for the generation of this compound analogue libraries. The methodology detailed herein, centered on the conversion of a resin-bound thiourea, is robust and adaptable to a wide range of chemical diversity. By integrating key validation checkpoints and employing standard purification and analytical techniques, researchers can confidently synthesize and characterize novel guanidine-containing compounds for downstream applications in drug discovery and chemical biology.
References
- El-Gazzar, A. B. A., D. A. A. El-Hady, and H. A. R. Hussein. (2021). Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. PubMed.
- Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry.
- Laranjo, M., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
- Nghiem, T. T., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research.
- Boojamra, C. G., et al. (1996). Solid-Phase Synthesis of Trisubsituted Guanidines. ElectronicsAndBooks.
- Kim, D., et al. (2025). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ACS Omega.
- Orza, O. L., et al. (2021). Solid-phase synthesis for beginners: Choice of tools and techniques for implementation of multistage transformations. ResearchGate.
- Kim, D., et al. (2025). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ResearchGate.
- Saevels, J., et al. (2016). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. PubMed.
- Zapf, C. W., et al. (2001). A novel traceless resin-bound guanidinylating reagent for secondary amines to prepare N,N-disubstituted guanidines. Organic Letters.
- Bio-Rad. Affinity Purification. Bio-Rad.
- HELIX Chromatography. HPLC Methods for analysis of Guanidine. HELIX Chromatography.
- Wessely, M., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments.
- Drake, B., et al. (2003). Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. ResearchGate.
- Google Patents. (2013). Synthesis method of phenylguanidine bicarbonate. Google Patents.
- Bofill, J. M., et al. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX.
- Kim, D., et al. (2025). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. National Institutes of Health.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
Sources
- 1. Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chempep.com [chempep.com]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Phenylguanidine
Welcome to the technical support center for the synthesis of 1-Phenylguanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for the successful synthesis of this compound. Our focus is on providing practical, field-tested insights to help you overcome common challenges and maximize your yield and purity.
I. Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues
This section addresses specific problems you might encounter during the synthesis of this compound, primarily focusing on the common route from aniline and cyanamide.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yields are a frequent challenge and can often be traced back to several key factors. A systematic approach to troubleshooting is essential.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Suboptimal pH: The pH of the reaction medium is critical for the reaction between aniline hydrochloride and cyanamide.
-
Solution: The reaction is typically carried out under acidic conditions to form the aniline salt. A patent for a similar process suggests maintaining a pH between 2.0 and 3.0 during the initial reaction stages.[2] Ensure accurate pH control throughout the addition of reactants.
-
-
Side Reactions: Several side reactions can compete with the desired product formation, significantly reducing the yield.
-
Formation of Diphenylguanidine: An excess of aniline or prolonged high temperatures can lead to the formation of 1,3-diphenylguanidine.
-
Formation of Phenylurea and Diphenylurea: These byproducts can arise, particularly if there are issues with the reaction conditions.[2]
-
Solution: Precise control of pH and temperature can help suppress the formation of these urea derivatives.[2]
-
-
Cyanamide Self-Polymerization: Cyanamide can polymerize, especially at higher temperatures.[3]
-
-
Loss During Work-up and Purification: Significant product loss can occur during the isolation and purification steps.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
The presence of multiple spots on a TLC plate indicates the formation of impurities. Identifying these byproducts is the first step toward optimizing your reaction to minimize their formation.
Common Byproducts and Identification:
| Byproduct | Potential Cause | Identification Notes |
| 1,3-Diphenylguanidine | Excess aniline, high reaction temperature | Will have a different Rf value than this compound. Can be confirmed by comparing with a standard or by LC-MS analysis.[5][6] |
| Phenylurea/Diphenylurea | Suboptimal pH or temperature | These are common side products in guanidine synthesis.[2] Their presence can be confirmed by spectroscopic methods. |
| Unreacted Aniline | Incomplete reaction | Can be identified by co-spotting with an aniline standard on the TLC plate. |
| Cyanamide Polymers | High temperature | May appear as baseline material or streaks on the TLC plate. |
Q3: The final product is difficult to purify. What are the most effective purification strategies?
Purification of this compound can be challenging due to its basic nature and potential for salt formation.
Recommended Purification Methods:
-
Precipitation as a Salt: The most common and effective method is to precipitate this compound as its carbonate or bicarbonate salt.[2] This is achieved by adding sodium carbonate or sodium bicarbonate to the aqueous solution of the crude product.[2] The resulting salt is typically a crystalline solid that can be easily filtered.
-
Protocol: After the reaction is complete, the mixture is cooled and then added to a solution of sodium bicarbonate or carbonate. The precipitated phenylguanidine salt is then collected by filtration, washed with cold water, and dried.[2]
-
-
Recrystallization: If further purification is needed, the isolated salt can be recrystallized. However, finding a suitable solvent can be challenging. The free base of this compound is soluble in organic solvents like benzene, which may offer a route for purification before converting it back to a desired salt.[4]
-
Column Chromatography: For small-scale purification or removal of closely related impurities, column chromatography on silica gel can be employed. A mobile phase of chloroform-methanol has been used for the purification of similar compounds.[7]
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely used laboratory and industrial synthesis involves the reaction of aniline hydrochloride with an aqueous solution of cyanamide.[2][4] This method is favored for its relatively straightforward procedure and use of readily available starting materials.
Q2: What are the key reaction parameters to control for optimal yield?
To achieve a high yield of this compound, careful control of the following parameters is crucial:
-
pH: Maintain a pH between 2.0 and 3.0 during the reaction of aniline with cyanamide.[2]
-
Temperature: A reaction temperature between 60°C and 90°C is generally recommended.[2][4]
-
Stoichiometry: A slight molar excess of cyanamide (1.1-1.5 equivalents) is beneficial.[3]
-
Rate of Addition: Slow, dropwise addition of the cyanamide solution helps to control the reaction exotherm and prevent side reactions.[3][4]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A combination of analytical techniques should be used for comprehensive characterization:
-
Melting Point: this compound carbonate has a reported melting point of 149-153°C. The free base has a melting point of 66-67°C.[4]
-
Spectroscopy:
-
Chromatography:
Q4: What are the storage and stability considerations for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[9] It is generally stable under normal temperatures and pressures.[9] For long-term storage, keeping it in a dark place is recommended.[10]
III. Optimized Experimental Protocols
Protocol 1: Synthesis of this compound Carbonate via Aniline and Cyanamide
This protocol is an optimized procedure based on established methods.[2][4]
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
50% Aqueous Cyanamide Solution
-
Sodium Carbonate
-
Deionized Water
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add aniline and deionized water.
-
Slowly add concentrated hydrochloric acid while stirring and cooling to maintain the temperature below 30°C, until the pH of the solution is between 2.0 and 3.0.[2]
-
Heat the resulting aniline hydrochloride solution to 80-90°C.
-
Slowly add a 50% aqueous cyanamide solution (1.1 equivalents) dropwise over 1-2 hours, maintaining the reaction temperature.[2][4]
-
After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, prepare a solution of sodium carbonate in water.
-
Slowly add the cooled reaction mixture to the sodium carbonate solution with vigorous stirring. A white precipitate of this compound carbonate will form.
-
Cool the suspension in an ice bath for at least one hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any soluble impurities.
-
Dry the product under vacuum at 50-60°C to a constant weight.
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Reaction Mechanism Overview
Caption: A simplified overview of the this compound synthesis reaction and potential side reactions.
IV. References
-
This compound CAS#: 2002-16-6 - ChemicalBook. (n.d.). Retrieved from
-
This compound - ChemBK. (n.d.). Retrieved from
-
This compound synthesis - ChemicalBook. (n.d.). Retrieved from
-
1,3-Diphenylguanidine(102-06-7) - ChemicalBook. (n.d.). Retrieved from
-
TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7). (n.d.). Retrieved from
-
1,3-Diphenylguanidine - SIELC Technologies. (2018, February 16). Retrieved from
-
Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. (2023, June 8). Retrieved from
-
Process for the production of guanidine derivatives. (n.d.). Retrieved from
-
Diphenylguanidine | C13H13N3 | CID 7594 - PubChem. (n.d.). Retrieved from _
-
SAFETY DATA SHEET. (n.d.). Retrieved from
-
Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry | Environmental Science & Technology. (2023, June 8). Retrieved from
-
Phenylguanidine = 99 14018-90-7 - Sigma-Aldrich. (n.d.). Retrieved from
-
Synthesis of diphenyl-guanidine - PrepChem.com. (n.d.). Retrieved from
-
Synthesis method of phenylguanidine bicarbonate. (n.d.). Retrieved from
-
New process for the preparation of phenyl-guanidine derivatives. (n.d.). Retrieved from
-
1,3-Diphenylguanidine analytical standard for titrimetry 102-06-7 - Sigma-Aldrich. (n.d.). Retrieved from
-
1,3-DIPHENYL GUANIDINE CAS No 102-06-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Retrieved from
-
Confirming the Synthesis of N-benzyl-N',N''-diphenylguanidine: A Guide to Analytical Methods. (n.d.). Retrieved from
-
'One-flask' transformation of isocyanates and isothiocyanates to guanidines hydrochloride by using. (n.d.). Retrieved from
-
Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water. (2023, January 16). Retrieved from
-
This compound - SynHet. (n.d.). Retrieved from
-
Synthesis and characterization of 1,3-diphenyl guanidine succinate crystals. (2020, November). Retrieved from
-
Synthetic accesses to biguanide compounds. (n.d.). Retrieved from
-
Safety Data Sheet: 1,3-diphenylguanidine. (n.d.). Retrieved from
-
Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (n.d.). Retrieved from
-
N-phenylbenzamidine. (n.d.). Retrieved from
-
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). Retrieved from
-
MONO-ARYLGUANIDINES. I. ALPHA-PHENYLGUANIDINE1. (n.d.). Retrieved from
-
Technical Support Center: N,N'-Diphenylguanidine Monohydrochloride Synthesis. (n.d.). Retrieved from
-
Synthetic accesses to biguanide compounds - PMC. (2021, May 5). Retrieved from
-
How can I prepare 1-phenyl guanidine? From cyanamide? (2016, January 11). Retrieved from
-
(PDF) ChemInform Abstract: Synthesis of Novel Modified Guanidines: Reaction of Dicyandiamide with Amino Acids, Amides, and Amines in Aqueous Medium. (2014, September). Retrieved from
-
Technical Support Center: Troubleshooting Low Yield in 1-Piperidinepentanoic Acid Synthesis. (n.d.). Retrieved from
-
Preparation technique of diphenyl guanidine. (n.d.). Retrieved from
-
1,3-Diphenylguanidine synthesis - ChemicalBook. (n.d.). Retrieved from
-
Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. (n.d.). Retrieved from
-
Troubleshooting low yield in Friedländer synthesis of quinolines. (n.d.). Retrieved from
-
Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (n.d.). Retrieved from
-
Dealing with low yield during the chemical synthesis of Purpurin. (n.d.). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]
- 3. CN103145589A - Synthesis method of phenylguanidine bicarbonate - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. 1,3-Diphenylguanidine | SIELC Technologies [sielc.com]
- 6. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,3-Diphenylguanidine(102-06-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. This compound CAS#: 2002-16-6 [m.chemicalbook.com]
Common side products in 1-Phenylguanidine synthesis and their removal
Welcome to the technical support center for the synthesis of 1-Phenylguanidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to optimize your synthetic outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
There are two primary and widely adopted methods for the synthesis of this compound:
-
From Aniline and Cyanamide: This is a direct approach where aniline (or its hydrochloride salt) is reacted with cyanamide. The reaction is typically carried out in an aqueous medium, often with acid catalysis to activate the cyanamide.[1][2] A Lewis acid catalyst, such as Scandium triflate (Sc(OTf)₃), can also be employed to facilitate this reaction.[3]
-
From Aniline and Dicyandiamide: In this method, aniline hydrochloride is reacted with dicyandiamide, the dimer of cyanamide. This reaction is also typically performed in an aqueous solution at elevated temperatures.
The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction. Both methods can yield high-purity this compound if side reactions are carefully controlled.
Q2: What are the primary side products I should be aware of during this compound synthesis?
Regardless of the specific synthetic route, several key side products can contaminate your final product. The most common of these are:
-
1,3-Diphenylguanidine (DPG): This is a common byproduct, especially when an excess of aniline is used or if the reaction temperature is too high.
-
Phenylurea: This impurity can arise from the hydrolysis of cyanamide to isocyanic acid, which then reacts with aniline.
-
Melamine: When dicyandiamide is used as a starting material, it can trimerize to form melamine, particularly at high temperatures.
Understanding the formation mechanisms of these impurities is the first step in mitigating their presence.
II. Troubleshooting Guide: Common Impurities and Their Removal
This section provides a detailed breakdown of common issues, their root causes, and actionable solutions.
Issue 1: High Levels of 1,3-Diphenylguanidine (DPG) Detected
Symptoms:
-
Lower than expected yield of this compound.
-
Presence of a significant peak corresponding to DPG in HPLC or LC-MS analysis.
-
Altered melting point of the crude product.
Causality and Mechanism:
1,3-Diphenylguanidine is formed when a molecule of this compound reacts with another molecule of aniline. This is more likely to occur under conditions of high aniline concentration and elevated temperatures. The mechanism involves the nucleophilic attack of the aniline nitrogen on the guanidinium carbon of this compound, with the subsequent elimination of ammonia.
Troubleshooting Workflow for High DPG Content
Caption: Troubleshooting workflow for high 1,3-Diphenylguanidine.
Removal Protocol: Selective Precipitation of this compound Carbonate
1,3-Diphenylguanidine is less basic than this compound and is less likely to form a stable carbonate salt that precipitates from an aqueous solution. This difference in basicity can be exploited for purification.
| Parameter | This compound | 1,3-Diphenylguanidine |
| Basicity (pKa of conjugate acid) | More Basic | Less Basic |
| Solubility of Carbonate Salt | Low in cold water | Higher in water |
Step-by-Step Protocol:
-
Dissolve the crude product mixture in hot water.
-
Cool the solution to room temperature.
-
Bubble carbon dioxide gas through the solution or add a solution of sodium carbonate.
-
This compound carbonate will precipitate out as a white solid.
-
Filter the precipitate and wash with cold water to remove any remaining DPG.
-
The free base of this compound can be regenerated by treating the carbonate salt with a base, such as sodium hydroxide.
Issue 2: Presence of Phenylurea in the Product
Symptoms:
-
An additional peak is observed in the HPLC chromatogram, often with a different retention time than the guanidines.
-
Broadening of the melting point range of the product.
Causality and Mechanism:
Phenylurea formation is a consequence of the hydrolysis of cyanamide to isocyanic acid (HNCO) under the reaction conditions. The highly reactive isocyanic acid is then readily attacked by aniline to form phenylurea. This side reaction is more prevalent in aqueous acidic conditions.[4]
Troubleshooting Workflow for Phenylurea Contamination
Caption: Troubleshooting workflow for Phenylurea contamination.
Removal Protocol: Recrystallization
Phenylurea has different solubility characteristics compared to this compound. Recrystallization is an effective method for its removal.
Step-by-Step Protocol:
-
Select a suitable solvent system. A mixture of ethanol and water is often a good starting point.[5]
-
Dissolve the crude product in the minimum amount of the hot solvent mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
The more abundant this compound will crystallize out, leaving the more soluble phenylurea in the mother liquor.
-
Filter the crystals and wash with a small amount of the cold solvent mixture.
-
Dry the purified this compound crystals under vacuum.
Issue 3: Melamine as a Significant Impurity
Symptoms:
-
A white, insoluble material is observed in the crude product.
-
A distinct peak corresponding to melamine is seen in the analytical data, especially when using dicyandiamide as a reactant.
Causality and Mechanism:
Melamine is a cyclic trimer of cyanamide. When dicyandiamide is used as a starting material, high temperatures can promote its decomposition back to cyanamide, which can then trimerize to the thermodynamically stable melamine.[1][6]
Troubleshooting Workflow for Melamine Impurity
Caption: Troubleshooting workflow for Melamine impurity.
Removal Protocol: Filtration
Melamine is poorly soluble in most common organic solvents and water, especially when cold. This property can be used to easily separate it from the more soluble this compound.
Step-by-Step Protocol:
-
Dissolve the crude product in a suitable solvent in which this compound is soluble (e.g., hot water or ethanol).
-
Melamine will remain as an insoluble solid.
-
Filter the hot solution to remove the melamine.
-
The purified this compound can then be recovered from the filtrate by cooling and crystallization or by precipitation as the carbonate salt.
III. Analytical Methods for Impurity Profiling
Accurate identification and quantification of impurities are crucial for process optimization and ensuring the quality of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying this compound and its common impurities.
Typical HPLC Method Parameters:
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[7] |
| Detection | UV at a wavelength where all compounds have significant absorbance (e.g., 254 nm).[7] |
| Flow Rate | Typically 1.0 mL/min. |
| Injection Volume | 10-20 µL. |
By comparing the retention times of the peaks in the sample chromatogram to those of known standards of this compound, 1,3-Diphenylguanidine, phenylurea, and melamine, the presence and relative amounts of these impurities can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for the structural elucidation of the desired product and any impurities.
-
¹H NMR: Can be used to identify the characteristic signals of this compound and its impurities. For example, the aromatic protons of the different compounds will appear in distinct regions of the spectrum.
-
¹³C NMR: The guanidinium carbon of this compound and 1,3-Diphenylguanidine will have a characteristic chemical shift in the range of 155-165 ppm.[8]
By carefully analyzing the NMR spectra, the presence and approximate ratio of impurities can be determined. For accurate quantification, quantitative NMR (qNMR) techniques can be employed.[9]
IV. References
-
ChemBK. (2024). This compound. [Link]
-
Kawakami, T. (n.d.). The Reaction Mechanism of the Formation of - Melamine from Dicyandiamide. THE REVIEW OF PHYSICAL CHEMISTRY OF JAPAN, 18(1), 23-31.
-
RSC Publishing. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(36), 20205–20211. [Link]
-
Google Patents. (n.d.). US4069383A - Method of preparing melamine from cyanamide and/or dicyandiamide.
-
ResearchGate. (2022). How could I achieve recrystallization of this solid?[Link]
-
PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. [Link]
-
Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Tsubokura, K., Iwata, T., Taichi, M., Kurbangalieva, A., Fukase, K., Nakao, Y., & Tanaka, K. (2014). General Procedure for the Guanylation of Amines. Synlett, 25(9), 1302–1306.
Sources
- 1. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 2. Melamine Methodology – July 2013 | Compliance and Methodology [icis.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Generation of Melamine Polymer Condensates upon Hypergolic Ignition of Dicyanamide Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmainfo.in [pharmainfo.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Purification of crude 1-Phenylguanidine by recrystallization
Technical Support Center: Purification of 1-Phenylguanidine
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity this compound for their work. We will delve into the nuances of recrystallization, providing not just a protocol but also the underlying principles and troubleshooting solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
A1: this compound is a key chemical intermediate used in the synthesis of various compounds, including fungicides and selective inhibitors of human urokinase.[1][2][3] For applications in drug development and mechanistic studies, high purity is paramount as trace impurities can lead to erroneous biological data, side reactions, and lower yields in subsequent synthetic steps.
Q2: What is the fundamental principle of recrystallization for purifying this compound?
A2: Recrystallization is a purification technique that leverages differences in solubility.[4] The ideal solvent will dissolve this compound completely at an elevated temperature but poorly at room or sub-ambient temperatures. Impurities, ideally, will either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and will be removed with the filtrate). The process relies on slowly cooling a saturated solution, which allows the target compound to selectively crystallize into a pure lattice structure.[5]
Q3: What are the common impurities found in crude this compound?
A3: Crude this compound, often synthesized from aniline and cyanamide, may contain several impurities.[1] These can include unreacted starting materials like aniline, by-products from side reactions, and inorganic salts from pH adjustments during the synthesis workup. Oxidative degradation products can also be present, particularly if the material has been stored improperly.[6][7]
Q4: How do I choose the best solvent for recrystallization?
A4: The ideal solvent is selected based on empirical testing. Key properties include:
-
High solvency for this compound at high temperatures.
-
Low solvency for this compound at low temperatures.
-
A boiling point that is below the melting point of this compound (66-67°C) to prevent "oiling out." [1][2] However, since the melting point is relatively low, this can be a challenge. Using a solvent with a slightly higher boiling point may be acceptable if the dissolution temperature is carefully controlled.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.
Based on its chemical properties, solvents like benzene, toluene, or a mixed solvent system (e.g., ethanol/water) are good candidates to investigate.[1][2]
Experimental Protocol: Single-Solvent Recrystallization of this compound
This protocol provides a detailed, step-by-step methodology for the purification process.
Workflow Overview
Caption: Experimental workflow for the purification of this compound.
Materials & Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Watch glass
-
Powder funnel
-
Fluted filter paper
-
Glass stirring rod
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
Step-by-Step Procedure
-
Solvent Selection: Based on preliminary tests, select a suitable solvent. For this protocol, we will use toluene.
-
Preparation: Place approximately 20-30% more solvent than you expect to use in an Erlenmeyer flask on a hot plate. Add a boiling chip and bring it to a gentle boil. Cover with a watch glass.
-
Dissolution: Place the weighed crude this compound in a separate, larger Erlenmeyer flask. Using a Pasteur pipette, add the minimum amount of near-boiling solvent dropwise to the crude solid while stirring until it completely dissolves.[5][8] This creates a saturated solution.
-
Decolorization (Optional): If the hot solution is colored, it may indicate colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (Crucial if charcoal was used or insoluble impurities are visible): If insoluble impurities remain or charcoal was added, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a powder funnel containing fluted filter paper on the hot plate. Quickly pour the hot solution through the filter paper to remove the impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Slow Cooling: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed on the benchtop. Slow cooling is essential for the formation of large, pure crystals as it allows molecules to selectively enter the crystal lattice, excluding impurities.[9] Crystal formation should ideally begin within 10-20 minutes.
-
Ice Bath: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for an additional 15-20 minutes to maximize the yield by further decreasing the solubility of the compound.[9]
-
Vacuum Filtration: Collect the purified crystals using a Büchner funnel under vacuum.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Allow the crystals to dry completely under vacuum on the funnel. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator. Confirm dryness by weighing to a constant weight.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment.
Troubleshooting Logic
Caption: Decision-making flowchart for troubleshooting recrystallization.
Question & Answer Troubleshooting
Q1: My compound won't fully dissolve, even after adding a large amount of hot solvent. What is happening? A: This is a classic sign of an insoluble impurity. Adding more and more solvent will not help and will ultimately harm your final yield. Solution: Perform a hot gravity filtration as described in Step 5 of the protocol to remove the insoluble material before proceeding to the cooling step.
Q2: The solution is clear and has cooled to room temperature, but no crystals have formed. What should I do? A: This is likely due to the formation of a supersaturated solution, where the concentration of the dissolved solid is higher than its normal saturation point.[10][11] Solutions (in order of preference):
-
Induce Crystallization: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth.[10][12]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to grow upon.[11]
-
Reduce Solvent Volume: It is possible that too much solvent was added initially.[11][12] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.
Q3: Instead of solid crystals, an oily liquid has separated from the solution. What went wrong? A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[11][12] This can be caused by a high concentration of impurities depressing the melting point or if the solution cools too rapidly. Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-2 mL) to ensure the saturation temperature is below the compound's melting point.[12] Allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help.[12]
Q4: The recrystallization worked, but my final yield is very low (<50%). What are the likely causes? A: A low yield is most often caused by one of the following:
-
Using too much solvent: This is the most common reason. A significant amount of your product remains dissolved in the mother liquor even after cooling.[12]
-
Premature crystallization: The product may have crystallized in the filter paper during a hot filtration step. Ensure all equipment is pre-heated.
-
Incomplete filtration: Crystals may have been lost during the transfer to the Büchner funnel.
Quantitative Data Summary
The choice of solvent is critical. The following table provides a starting point for solvent screening based on the known properties of this compound.
| Solvent | Boiling Point (°C) | Expected Solubility of this compound | Rationale & Comments |
| Water | 100°C | Insoluble[1][2] | Unsuitable as a primary solvent but could be used as an anti-solvent in a mixed-solvent system (e.g., with ethanol). |
| Toluene | 111°C | Likely soluble when hot, less soluble when cold. | A good candidate. Its boiling point is significantly higher than the melting point of this compound, so care must be taken to dissolve the solid well below the solvent's boiling point to prevent oiling out. |
| Benzene | 80°C | Soluble[1][2] | A known solvent, but its use is often restricted due to toxicity. Toluene is a safer alternative. |
| Ethanol | 78°C | Likely soluble. | Good potential. May require a mixed system with water to reduce solubility upon cooling for better yield. |
Safety Information
-
Always handle this compound and related compounds in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Consult the Safety Data Sheet (SDS) for this compound and any related compounds like 1,3-diphenylguanidine before beginning work.[14][15][16]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15] In case of contact, rinse the affected area thoroughly with water.
References
- This compound - ChemBK. (n.d.).
- TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7). (n.d.). National Toxicology Program.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Solubility of Things. (n.d.). 1-Methyl-1-phenylguanidine.
- Chemos GmbH & Co.KG. (2023, October 26). Safety Data Sheet: 1,3-diphenylguanidine.
- Recrystallization - Single Solvent. (n.d.).
- Recrystallization1. (n.d.).
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- Diphenylguanidine - Material Safety Data Sheet (MSDS). (2026, January 1).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.
- Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
- ResearchGate. (n.d.). Content of Impurities in 1 at Crude and Different Stages of... | Download Table.
- Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega.
- National Center for Biotechnology Information. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2.
Sources
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- 3. This compound | 2002-16-6 [chemicalbook.com]
- 4. mt.com [mt.com]
- 5. Home Page [chem.ualberta.ca]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. chemos.de [chemos.de]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. chemicalbull.com [chemicalbull.com]
Troubleshooting low yield in the guanylation of aniline
Technical Support Center: Guanylation of Aniline
Welcome to the technical support center for the guanylation of aniline. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this important transformation. The synthesis of aryl guanidines is a cornerstone in medicinal chemistry, yet the reaction can be sensitive, and low yields are a common frustration.
This document is structured as a series of frequently asked questions (FAQs) to directly address the most common issues. My goal is to provide not just procedural solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked-Questions (FAQs)
FAQ 1: I'm seeing a very low yield, or no product at all, in my aniline guanylation. What are the most fundamental issues I should check first?
This is the most common query we receive. Before delving into complex optimization, it's crucial to rule out foundational problems. Low yields in aniline guanylation often trace back to one of three core areas: the inherent reactivity of the aniline, the choice of guanylating agent, or the reaction conditions not being suitable for the chosen substrates.
Aniline and its derivatives can be poor nucleophiles, especially when substituted with electron-withdrawing groups.[1] This reduced nucleophilicity can make the reaction sluggish or prevent it from proceeding altogether under standard conditions.[1] The direct reaction of less nucleophilic aromatic amines with agents like carbodiimides often requires harsh conditions or may not occur at all without a catalyst.[2][3]
Your initial troubleshooting should follow a logical progression, starting with the simplest variables. The following flowchart outlines a systematic approach to diagnosing the root cause of low yield.
Caption: Generalized catalytic cycle for guanylation.
Commonly Used Catalysts:
| Catalyst Type | Examples | Mechanistic Notes & Considerations |
| Main Group Metals | ZnEt₂, LiN(SiMe₃)₂ | Often cheap and commercially available. The reaction is believed to proceed through a metal-amido intermediate formed by the reaction of the catalyst with the aniline. [3][4] |
| Transition Metals | PdCl₂(NCCH₃)₂, Ti-imido complexes | Palladium catalysts are effective, and the mechanism may involve the formation of bis(anilino) and bis(guanidino) Pd(II) complexes as intermediates. [5]Titanium complexes can operate via a [2+2] cycloaddition/protonation mechanism. [2] |
| Rare-Earth Metals | Yttrium and Lanthanide complexes | These are a large and effective class of catalysts, typically operating via an insertion/protonation mechanism. [2] |
| Lewis Acids | Sc(OTf)₃, Zn(OTf)₂ | Can activate the guanylating agent (e.g., cyanamide) towards nucleophilic attack. Particularly useful in aqueous or protic media. [3][6] |
Recommendation: For a general-purpose, effective, and commercially available catalyst, ZnEt₂ is an excellent starting point for the guanylation of aromatic amines with carbodiimides. [3][4][7]It is known to be highly effective even at room temperature in many cases. [4]
FAQ 5: I'm getting some product, but my yield is low and the reaction mixture is messy. How do I identify and minimize side reactions?
Side reactions are a common culprit for yield loss. The most frequent side reaction is the formation of ureas or thioureas from the reaction of the guanylating agent with itself or with trace water.
Potential Side Reactions:
-
Dimerization/Oligomerization of Guanylating Agent: Carbodiimides and cyanamides can self-react, especially under harsh conditions.
-
Reaction with Solvent/Water: If your solvent is not anhydrous, your guanylating agent can react with water to form ureas, consuming the reagent.
-
Over-guanylation: While less common with anilines, it's theoretically possible if the product guanidine has a remaining N-H bond that is sufficiently nucleophilic.
Diagnostic Protocol:
-
Analyze the Crude Mixture: Before purification, take a small aliquot of your crude reaction mixture and analyze it by LC-MS.
-
Identify Byproducts: Look for masses corresponding to:
-
Unreacted starting materials.
-
The urea or thiourea derived from your guanylating agent.
-
Potential oligomers of your starting materials.
-
-
Adjust Conditions Based on Findings:
-
High levels of urea/thiourea byproduct: This strongly suggests moisture in your reaction. Ensure all glassware is oven-dried, use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves), and run the reaction under an inert atmosphere (N₂ or Ar).
-
Significant unreacted starting material: This points back to issues of reactivity (FAQ 1-4). The reaction is likely too slow under the current conditions. Consider increasing the temperature or adding a catalyst.
-
FAQ 6: Could my low yield be an issue with the workup and purification?
Yes, significant product loss can occur during post-reaction processing. Guanidines are highly basic compounds, which can make their extraction and purification challenging.
Key Challenges:
-
Protonation: Due to their strong basicity, guanidines are often protonated under physiological or slightly acidic conditions. This makes them highly water-soluble as guanidinium salts.
-
Chromatography: The basicity of guanidines can cause them to streak or bind irreversibly to silica gel.
Optimized Workup & Purification Protocol:
-
Quenching: Quench the reaction carefully. If a metal catalyst was used, a specific workup (e.g., aqueous wash) may be required.
-
Extraction:
-
Perform the initial extraction under basic conditions . Use a dilute aqueous solution of NaHCO₃ or Na₂CO₃ for your aqueous washes. This ensures the guanidine product remains in its free base form, which is more soluble in organic solvents like ethyl acetate or dichloromethane.
-
Avoid acidic washes (e.g., dilute HCl), as this will protonate your product and pull it into the aqueous layer.
-
-
Purification by Column Chromatography:
-
Deactivate the Silica: To prevent streaking, pre-treat your silica gel. This can be done by preparing the slurry in your eluent system containing a small amount of a volatile base, such as triethylamine (~1-2%).
-
Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is a good starting point. For very polar guanidines, adding a small percentage of methanol to the ethyl acetate may be necessary.
-
-
Alternative Purification: If chromatography is problematic, consider crystallization of the guanidine as a salt (e.g., hydrochloride or trifluoroacetate salt) from a suitable solvent system.
By systematically addressing these common pitfalls, you can effectively troubleshoot and optimize the guanylation of anilines, leading to improved yields and cleaner reactions.
References
- Xu, L., Zhang, W.-X., & Xi, Z. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(9), 1549–1560. [Link]
- American Chemical Society. (n.d.). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis | Organometallics. ACS Publications.
- Buitrago, E., Sola-Llano, P., et al. (2014). Isolation and X-ray characterization of palladium–N complexes in the guanylation of aromatic amines. Mechanistic implications. Beilstein Journal of Organic Chemistry, 10, 2699–2705. [Link]
- CUSABIO. (2018, July 27).
- ResearchGate. (2015, November 16). How can I purify a protein using guanidium hydrochloride? [Link]
- ResearchGate. (n.d.). Examples of common guanylating reagents. [Download Scientific Diagram]. [Link]
- National Center for Biotechnology Information. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. Current Protocols in Nucleic Acid Chemistry. [Link]
- ResearchGate. (2015, August 6). ChemInform Abstract: Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. [Link]
- Google Patents. (n.d.). US4157348A - Process for preparing guanidine.
- Arkat USA, Inc. (2005).
- National Center for Biotechnology Information. (2004). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Science. [Link]
- ResearchGate. (2005, November 2). (PDF)
- ResearchGate. (n.d.). Optimization of the reaction conditions for aniline and hydroxylamine synthesis. [Download Scientific Diagram]. [Link]
- ResearchGate. (n.d.). The optimization of aniline reaction conditions. Reproduced with... [Download Scientific Diagram]. [Link]
- ResearchGate. (n.d.). Optimization of the conditions for the synthesis of aniline. [Link]
- Carrillo-Hermosilla, F., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules. [Link]
- National Center for Biotechnology Information. (2016). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Journal of the American Chemical Society. [Link]
- ResearchGate. (2015, August 6).
- Organic Chemistry Portal. (n.d.).
- Antiñolo, A., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3426–3450. [Link]
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- 4. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and X-ray characterization of palladium–N complexes in the guanylation of aromatic amines. Mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanidine synthesis by guanylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Removal of Unreacted Aniline from 1-Phenylguanidine
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven troubleshooting strategies for a common purification challenge: the removal of residual aniline from the synthesis of 1-Phenylguanidine. Our approach is rooted in fundamental chemical principles to ensure you not only execute the protocols but also understand the causality behind each step.
Frequently Asked Questions (FAQs)
Q1: Why is separating unreacted aniline from this compound so challenging?
The primary challenge lies in the similar chemical nature of the two compounds. Both are basic, nitrogen-containing aromatic compounds. Standard purification techniques, such as a simple acid wash, are often insufficient because both the desired product (this compound) and the impurity (aniline) will react with the acid, making non-selective extraction likely. However, their properties are different enough to allow for effective separation with the right approach.
Q2: What is the most critical difference between this compound and aniline that can be exploited for purification?
There are two fundamental differences we can leverage:
-
Basicity (pKa): This is the most powerful tool for separation. The guanidine group in this compound is a very strong base due to the extensive resonance stabilization of its protonated (conjugate acid) form. In contrast, the amino group in aniline is a much weaker base. The pKa of the conjugate acid of this compound is approximately 10.8, while that of aniline is about 4.6.[1][2][3][4][5] This vast difference of over 6 pKa units allows for highly selective protonation by carefully controlling the pH.
-
Physical State: At room temperature, this compound is a solid with a melting point around 66-67°C, whereas aniline is a high-boiling point liquid.[3][6][7] This difference makes purification by recrystallization a viable and effective strategy.
Q3: I tried a standard wash with 1M HCl, but my product recovery was very low. Why did this happen?
This is a common issue when attempting to separate two basic compounds. A strong acid like hydrochloric acid will readily protonate both the highly basic this compound and the less basic aniline. As a result, both the 1-phenylguanidinium hydrochloride salt and the anilinium hydrochloride salt will be formed, and both are typically soluble in the aqueous layer.[6][8] This leads to the loss of your desired product into the aqueous wash, rather than selective removal of the aniline impurity. This method is best suited for separating a basic impurity from a neutral or acidic product.
Troubleshooting Guide 1: Selective Separation via pH-Controlled Liquid-Liquid Extraction
This is the most elegant method, directly targeting the significant difference in basicity between the two compounds.
The Scientific Principle:
By using an aqueous solution with a pH value that falls between the pKa values of the two bases, we can selectively protonate the stronger base (this compound) and transfer it into the aqueous phase as a salt, while leaving the weaker base (aniline) in its neutral, organic-soluble form. A solution of sodium bicarbonate, which has a pH of approximately 8.3, is ideal for this purpose. At this pH, the strongly basic this compound (pKa ~10.8) is protonated, while the weakly basic aniline (pKa ~4.6) remains as the free base.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture (containing this compound and aniline) in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate. Use approximately 10-20 mL of solvent per gram of crude material.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel by inverting it and opening the stopcock to release any pressure buildup (CO₂ may evolve if the crude mixture is acidic).
-
Separation: Allow the layers to separate completely. The top layer will be the organic phase (if using a solvent less dense than water like ethyl acetate) and the bottom will be the aqueous phase containing your protonated this compound salt. The aniline will remain in the organic layer.
-
Collection & Repetition: Drain the aqueous layer containing the product into a clean flask. To ensure complete extraction of the product, add a fresh portion of saturated NaHCO₃ solution to the organic layer in the separatory funnel and repeat the extraction process (steps 4-6). Combine the aqueous extracts.
-
Organic Layer Wash (Optional): The organic layer, now containing primarily aniline, can be discarded or washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover the aniline if desired.
-
Product Isolation: Cool the combined aqueous extracts in an ice bath.
-
Basification: Slowly add a strong base, such as 10M sodium hydroxide (NaOH), dropwise to the cold aqueous solution while stirring until the pH is >12. The this compound will precipitate as a white solid.
-
Filtration & Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts. Dry the purified this compound under vacuum to a constant weight.
Workflow Diagram: pH-Controlled Extraction
Caption: Workflow for selective extraction of this compound.
Troubleshooting Guide 2: Purification by Recrystallization
This method leverages the fact that this compound is a solid while aniline is a liquid, making it an excellent choice for removing smaller amounts of the aniline impurity.
The Scientific Principle:
Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to cool slowly.[9] The desired compound's solubility decreases as the temperature drops, causing it to form pure crystals. Soluble impurities, like aniline, remain in the cold solvent (the "mother liquor"). The key is to find a solvent that dissolves this compound well when hot but poorly when cold, and dissolves aniline at all temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. Toluene is a good starting point, as are mixtures like ethyl acetate/hexanes.[10][11] The ideal solvent should fully dissolve the crude product at its boiling point but result in low solubility at 0-5°C.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate). Continue adding small portions of hot solvent until the solid just completely dissolves. Adding too much solvent will reduce your final yield.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them, keeping the solution near its boiling point to prevent premature crystallization.
-
Cooling (Crystallization): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing the aniline impurity.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity by melting point analysis or spectroscopy.
Data Presentation: Common Recrystallization Solvents
| Solvent/System | Rationale & Use Case |
| Toluene | Good for non-polar to moderately polar aromatic compounds. 1,3-Diphenylguanidine can be recrystallized from it.[10] |
| Ethanol/Water | A polar system. Dissolve in hot ethanol, then add water dropwise until cloudy, then reheat to clarify and cool. |
| Ethyl Acetate/Hexanes | A versatile medium-polarity system. Dissolve in minimal hot ethyl acetate, then add hexanes as an anti-solvent until turbidity persists, then cool.[11] |
Workflow Diagram: Recrystallization Process
Caption: Step-by-step workflow for purification via recrystallization.
Troubleshooting Guide 3: Flash Column Chromatography
For small-scale, high-purity applications, or when other methods fail, flash column chromatography is the gold standard.
The Scientific Principle:
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent). Silica gel is polar. Aniline is moderately polar, while the guanidine group of this compound is significantly more polar. Therefore, this compound will adhere more strongly to the silica, eluting more slowly, while the less polar aniline will travel down the column faster and elute first.
Experimental Protocol: Flash Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). Spot the crude mixture on a TLC plate and test various solvent systems (e.g., gradients of ethyl acetate in hexanes). Add ~0.5-1% triethylamine (Et₃N) to the eluent to prevent the basic compounds from "streaking" on the acidic silica gel.[8] Aim for an Rf of ~0.2-0.4 for the this compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (containing Et₃N).
-
Sample Loading: Dissolve the crude material in a minimum amount of DCM or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (flash). The less polar aniline will elute from the column first.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Logical Relationship Diagram: Chromatographic Separation
Caption: Separation of aniline and 1-PG on a silica column.
Method Comparison Summary
| Method | Expertise Required | Scale | Speed | Pros | Cons |
| pH-Controlled Extraction | Intermediate | Lab to Pilot | Fast | High capacity; uses inexpensive reagents; highly selective. | Requires handling of acids/bases; may form emulsions. |
| Recrystallization | Beginner | Lab to Production | Medium | Simple setup; can yield very high purity material; easily scalable. | Yield can be lower; requires finding a suitable solvent. |
| Column Chromatography | Intermediate | Lab Scale | Slow | Provides highest purity; excellent for removing trace impurities. | Labor-intensive; uses large solvent volumes; not easily scalable. |
References
- Wikipedia. (n.d.). Aniline.
- ResearchGate. (2014). How do I remove aniline from the reaction mixture?.
- Solubility of Things. (n.d.). Aniline.
- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Aniline (benzenamine).
- Solubility of Things. (n.d.). 1,1-Diphenylguanidine.
- ChemBK. (n.d.). This compound.
- vCalc. (2021). pKa of Aniline.
- Google Patents. (1922). US1422506A - Process of making diphenylguanidine.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chembk.com [chembk.com]
- 4. pKa of Aniline [vcalc.com]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. US1422506A - Process of making diphenylguanidine - Google Patents [patents.google.com]
- 11. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Navigating the Stability of 1-Phenylguanidine and Its Salts
Welcome to the technical support center for 1-phenylguanidine and its salts. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges associated with these compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments with this compound and its salts.
Question 1: My this compound carbonate salt appears clumpy and has gained weight upon storage. What is happening and how can I prevent it?
Answer:
This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the surrounding atmosphere. This compound salts, particularly the carbonate form, can be susceptible to this issue.
Causality: The guanidinium cation and the associated counter-ion can interact with water molecules, leading to the absorption of moisture. This can result in physical changes like clumping, deliquescence (dissolving in the absorbed water), and an increase in weight. The absorbed water can also act as a medium for chemical degradation, such as hydrolysis.
Troubleshooting and Prevention:
-
Proper Storage is Crucial: Store this compound salts in a tightly sealed container, preferably in a desiccator with a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate).[1][] For long-term storage, consider placing the container inside a sealed, moisture-barrier bag.
-
Inert Atmosphere: For highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can further protect the compound from moisture and oxidative degradation.
-
Handling in a Controlled Environment: When weighing or handling the compound, do so in a low-humidity environment, such as a glove box or a balance with a draft shield, to minimize exposure to atmospheric moisture.
-
Pre-Drying: If you suspect your material has absorbed moisture, you can dry it under vacuum at a temperature below its decomposition point. However, be aware that this may not be suitable for all applications and could potentially affect the material's physical properties.
Question 2: I've prepared an aqueous stock solution of this compound hydrochloride, and over time, I've noticed a decrease in its effective concentration. What could be the cause?
Answer:
A decrease in the concentration of your this compound hydrochloride solution over time likely points to chemical degradation, with hydrolysis being a primary suspect. The stability of this compound in aqueous solutions is significantly influenced by pH.
Causality: The guanidinium group in this compound is basic (the pKa of the conjugate acid is around 10-11). In aqueous solutions, it can undergo hydrolysis, particularly under strongly acidic or basic conditions. The aromatic amine moiety can also be susceptible to oxidation.
Troubleshooting and Investigation:
-
pH Monitoring: The pH of your solution is a critical factor. Unbuffered solutions can change pH over time due to absorption of atmospheric CO2 (making it more acidic) or interactions with the storage vessel. It is advisable to use a buffered solution if your experimental conditions permit.
-
Stability-Indicating HPLC Method: To confirm degradation, you should use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This will allow you to separate the intact this compound from its degradation products and quantify the loss of the active compound. A typical reverse-phase HPLC method with UV detection would be a good starting point.[3][4][5]
-
Forced Degradation Study: To understand the degradation profile of your compound, you can perform a forced degradation study. This involves subjecting your solution to stress conditions (e.g., strong acid, strong base, high temperature, UV light, oxidation) to accelerate the formation of degradation products.[6][7][8][9] This will help you identify potential degradants and develop a robust analytical method.
Workflow for Investigating Solution Instability:
Caption: Workflow for Investigating this compound Solution Instability.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the stability of this compound and its salts.
Question 3: Which salt of this compound is the most stable?
Answer:
The stability of a salt is a multifaceted property that depends on factors like thermal stability, hygroscopicity, and chemical reactivity. While there is no definitive ranking for all conditions, some general principles can be applied.
-
Carbonate Salt: this compound carbonate is a common and commercially available form. However, carbonate salts can be more susceptible to moisture absorption and may react with acidic components in a formulation, releasing carbon dioxide.
-
Hydrochloride Salt: Hydrochloride salts are often more crystalline and less hygroscopic than their corresponding free bases or some other salt forms. However, the chloride ion can sometimes participate in degradation reactions or be corrosive.
-
Other Salts: The stability of other salts, such as nitrate or sulfate, will depend on the properties of the counter-ion. For instance, nitrate salts can be oxidizing, while sulfate salts are generally considered stable.
A comparative analysis of different guanidinium salts (not specific to this compound) suggests that the anion plays a significant role in the overall stability.[1][10]
Recommendation: The choice of salt should be guided by the specific application. For general use, the hydrochloride salt may offer a good balance of stability and solubility. However, for formulations sensitive to chlorides, the carbonate or another salt might be more appropriate, provided that moisture is carefully controlled. It is always recommended to perform stability studies on the specific salt form you intend to use in your final formulation.
Question 4: What are the expected degradation products of this compound?
Answer:
The degradation of this compound can proceed through several pathways, depending on the stress conditions:
-
Hydrolysis: Under acidic or basic conditions, the guanidinium group can be hydrolyzed to form urea and aniline. Further hydrolysis of urea can yield ammonia and carbon dioxide.
-
Oxidation: The aromatic amine part of the molecule is susceptible to oxidation, which can lead to the formation of colored byproducts. The specific products will depend on the oxidizing agent and conditions.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to dimerization, oxidation, or cleavage of the molecule. Aromatic amines are known to be sensitive to light.[11]
-
Thermal Decomposition: At elevated temperatures, this compound will decompose. The decomposition products are likely to include aniline, ammonia, and various condensation products.
Studies on the related compound 1,3-diphenylguanidine have shown that chlorination can lead to the formation of various chlorinated byproducts, some of which may be more toxic than the parent compound.[12][13][14][15]
Logical Relationship of Degradation Pathways:
Caption: Potential Degradation Pathways for this compound.
Question 5: How should I handle and dispose of this compound and its salts safely?
Answer:
Safe handling and disposal are critical when working with any chemical, including this compound and its salts.
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16]
-
Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid Contact: Minimize skin and eye contact. In case of contact, rinse the affected area thoroughly with water.
-
Spill Cleanup: For small spills of the solid, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal. For larger spills, follow your institution's specific spill cleanup procedures.
Disposal:
-
Waste Collection: Collect all waste containing this compound (including unused material, contaminated PPE, and cleaning materials) in a clearly labeled, sealed hazardous waste container.
-
Regulatory Compliance: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or in the regular trash. Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability of this compound and its salts.
Protocol 1: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 240 nm).
-
Injection Volume: 10 µL.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity should be confirmed by analyzing samples from forced degradation studies to ensure that all degradation peaks are resolved from the main peak.[4]
Protocol 2: Hygroscopicity Testing
Objective: To determine the hygroscopic nature of a this compound salt.
Methodology (Static Method):
-
Sample Preparation: Accurately weigh about 100 mg of the this compound salt into a tared, shallow weighing bottle.
-
Drying: Dry the sample to a constant weight in a vacuum oven at a temperature below its melting/decomposition point.
-
Exposure: Place the open weighing bottle in a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride provides approximately 75% RH at 25 °C).[17]
-
Weighing: At regular intervals (e.g., 24, 48, 72 hours), remove the weighing bottle, quickly close it, and reweigh it.
-
Calculation: Calculate the percentage of weight gain over time. The equilibrium moisture content is reached when the weight becomes constant.
-
Classification: Classify the hygroscopicity based on the percentage of weight gain (e.g., according to the European Pharmacopoeia).[17]
Data Summary Table for Stability Considerations:
| Parameter | This compound Free Base | This compound Carbonate | This compound Hydrochloride | General Recommendations |
| Hygroscopicity | Moderate | High | Low to Moderate | Store in a desiccator with a desiccant. |
| Aqueous Stability | pH-dependent; susceptible to hydrolysis. | pH-dependent; may be less stable in acidic conditions. | Generally more stable in slightly acidic to neutral pH. | Use buffered solutions for experiments; prepare fresh solutions. |
| Thermal Stability | Decomposes at elevated temperatures. | Decomposes at elevated temperatures. | Generally higher thermal stability than the free base. | Avoid prolonged exposure to high temperatures. |
| Photostability | Potentially sensitive to UV light. | Potentially sensitive to UV light. | Potentially sensitive to UV light. | Store solutions and solid material protected from light. |
| Incompatibilities | Strong acids, strong oxidizing agents. | Strong acids, strong oxidizing agents. | Strong bases, strong oxidizing agents. | Avoid contact with incompatible materials. |
References
- Forced Degradation Studies. (2016). MedCrave online. [Link]
- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). Journal of Pharmaceutical Sciences. [Link]
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
- Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. [Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Forced degrad
- Chlorination and bromination of 1,3-diphenylguanidine and 1,3-di-o-tolylguanidine: Kinetics, transformation products and toxicity assessment.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
- Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. The Journal of Physical Chemistry B. [Link]
- 1,3-Diphenylguanidine. (2018). SIELC Technologies. [Link]
- Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI. [Link]
- Screening Assessment for the Challenge Guanidine, N,N'-diphenyl- (Diphenylguanidine). (2013). Environment Canada, Health Canada. [Link]
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
- Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG)
- Photostability testing theory and practice. (2021). Q1 Scientific. [Link]
- Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.
- Meet the expert: The Importance of Photostability Testing. (2023). Sampled. [Link]
- Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection. (2022). PubMed. [Link]
- Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. (2023).
- Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection.
- Acid dissoci
- A comprehensive reconnaissance and risk assessment of rubber additives and their transformation products (RATPs) in groundwater: 1,3-Diphenylguanidine (DPG) as a pressing ecological concern.
- A Guide to Troubleshooting Common Chemistry Labor
- Diphenylguanidine. PubChem. [Link]
- Mechanism for Basic Hydrolysis of N -Nitrosoguanidines in Aqueous Solution.
- Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F.
- Acid dissoci
- New stability-indicating high performance liquid chromatography assay and proposed hydrolytic p
- Biosimilarity under stress: A forced degradation study of Remicade® and Remsima.
- Comprehensive Insights into Sulfaguanidine in the Solid State: An Experimental and Computational Study.
- Quantitative Analysis of Physical Stability Mechanisms of Amorphous Solid Dispersions by Molecular Dynamic Simul
- Theoretical Calculations of Acid Dissociation Constants: A Review Article.
- Acid-Base Equilibria: pH, pOH, pKa & Dissociation Constants. (2016).
- Carbonic acid, compound with phenylguanidine (1:1). PubChem. [Link]
- B.Sc. (Hons) Course in Biomedical Science. (2015). Delhi University. [Link]
Sources
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- 3. 1,3-Diphenylguanidine | SIELC Technologies [sielc.com]
- 4. saudijournals.com [saudijournals.com]
- 5. New stability-indicating high performance liquid chromatography assay and proposed hydrolytic pathways of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00356J [pubs.rsc.org]
- 8. Deciphering the guanidinium cation: Insights into thermal diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 17. asiapharmaceutics.info [asiapharmaceutics.info]
1-Phenylguanidine reaction condition optimization (temperature, solvent, catalyst)
Welcome to the technical support center for the synthesis of 1-Phenylguanidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth answers to frequently asked questions and detailed troubleshooting guides to help you optimize your reaction conditions and overcome common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and industrially relevant method for synthesizing this compound is the reaction of aniline with cyanamide.[1][2][3] This method is favored for its atom economy and relatively straightforward procedure. The reaction typically proceeds by heating aniline or its hydrochloride salt with an aqueous solution of cyanamide.[1][3]
Q2: What is the optimal temperature range for the synthesis of this compound from aniline and cyanamide?
The optimal temperature for this reaction is typically in the range of 60-100°C.[1][4] One common procedure involves adding a 50% cyanamide solution to a mixture of aniline and hydrochloric acid while maintaining the temperature between 60-70°C.[1] Another protocol suggests stirring the reaction mixture at 100°C for an extended period.[4] It is crucial to monitor the reaction, as excessively high temperatures can lead to the formation of byproducts and decomposition.
Q3: Which solvents are recommended for the synthesis of this compound?
Water is a commonly used and environmentally benign solvent for the reaction between aniline hydrochloride and cyanamide.[3][4] The use of an aqueous medium is practical, especially for substrates that have good solubility in water.[5] Some procedures also mention the use of organic solvents like isopropyl alcohol in the reaction or workup stages.[6] The choice of solvent can influence reaction kinetics and the solubility of reactants and products.[7][8]
Q4: Is a catalyst necessary for the reaction, and if so, what are the best options?
While the reaction can proceed without a catalyst, particularly when using aniline hydrochloride, the use of a catalyst can significantly improve the reaction rate and yield.[4][5][9]
-
Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) has been shown to be a highly efficient catalyst for the guanylation of amines with cyanamide in water, allowing the reaction to proceed under mild conditions.[4][5] Ytterbium triflate is another effective Lewis acid catalyst, particularly for the addition of amines to carbodiimides.[5][9]
-
Other Metal Catalysts: Simple lanthanide amides and zinc-based catalysts like ZnEt₂ have also been reported as efficient catalysts for guanylation reactions.[5][10] Copper-catalyzed three-component synthesis is another modern approach.[5][11]
-
Phase Transfer Catalysts: Some industrial preparations mention the use of a phase transfer catalyst when reacting aniline with cyanamide solution.[1]
Q5: How does pH affect the synthesis of this compound?
Maintaining an acidic pH, typically between 2.0 and 3.0, is crucial when reacting aniline with cyanamide in the presence of hydrochloric acid.[3] The acidic conditions facilitate the activation of cyanamide for nucleophilic attack by aniline. After the reaction is complete, the pH is adjusted to around 7 with a base to precipitate the this compound product.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
Issue 1: Low or No Product Yield
A low yield is one of the most frequent problems in chemical synthesis.[12][13][14] The following workflow can help diagnose and resolve this issue.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Poor Reagent Quality | Aniline: Ensure the aniline is pure and free from oxidation products. Distillation of aniline before use may be necessary.[15] Cyanamide: Use a fresh, accurately concentrated solution of cyanamide. Cyanamide can polymerize upon storage. |
| Suboptimal Temperature | The reaction temperature is critical. Too low a temperature will result in a slow or incomplete reaction, while too high a temperature can lead to byproduct formation.[16][17] Carefully control the temperature within the recommended range (60-100°C).[1][4] |
| Incorrect pH | For the reaction of aniline with cyanamide, maintaining an acidic pH (2.0-3.0) is essential for activating the cyanamide.[3] Use a pH meter to monitor and adjust the pH during the addition of reagents. |
| Inefficient Mixing | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture, especially if dealing with a multiphase system.[17] |
| Catalyst Inactivity | If using a catalyst, ensure it has not been deactivated by moisture or other impurities. For Lewis acid catalysts, the use of anhydrous solvents is recommended.[18] |
| Product Loss During Workup | This compound has some solubility in water.[1] Ensure complete precipitation by adjusting the pH carefully and cooling the mixture.[3] During extraction, perform multiple washes with the organic solvent to maximize recovery.[12] |
Issue 2: Formation of Multiple Products/Impurities
The presence of multiple spots on a TLC plate indicates the formation of side products.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Overheating | Excessive heat can lead to the formation of byproducts such as melamine (from cyanamide trimerization) or diphenylguanidine.[19] Maintain the reaction temperature within the optimal range. |
| Incorrect Stoichiometry | An excess of one reactant can lead to side reactions.[19] Carefully measure and control the stoichiometry of aniline and cyanamide. |
| Side Reactions of Aniline | Under certain conditions, aniline can undergo self-condensation or other side reactions.[15] |
| Impure Starting Materials | Impurities in the starting materials can lead to the formation of undesired byproducts.[13] Use purified reagents. |
Issue 3: Difficulty in Product Isolation and Purification
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Product is an Oil | This compound has a relatively low melting point (around 66-67°C) and may sometimes be obtained as an oil.[1] Seeding the oil with a small crystal of the product or scratching the inside of the flask can induce crystallization. |
| Incomplete Precipitation | Ensure the pH is adjusted correctly to the neutral point to maximize the precipitation of the free base.[1] Cooling the solution can also improve the yield of the precipitate.[2][3] |
| Co-precipitation of Salts | During the neutralization step, inorganic salts can co-precipitate with the product. Wash the filtered solid thoroughly with cold water to remove these salts.[1][2] |
| Purification by Chromatography | If the product is still impure, column chromatography can be employed. A mixture of chloroform and methanol has been reported as a suitable eluent system.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Scandium Triflate Catalyst
This protocol is adapted from a literature procedure demonstrating a high-yield synthesis.[4]
Materials:
-
p-Methoxyaniline (as a model aniline derivative)
-
Cyanamide
-
Scandium(III) triflate (Sc(OTf)₃)
-
Water (deionized)
-
Chloroform
-
Methanol
Procedure:
-
To a solution of p-methoxyaniline (0.50 mmol) and cyanamide (0.60 mmol) in water (2.5 mL), add Sc(OTf)₃ (50 nmol) at room temperature.
-
Stir the solution at 100°C for 48 hours.
-
After cooling to room temperature, wash the resulting mixture with chloroform (3 x 10 mL).
-
Concentrate the aqueous layer in vacuo.
-
Purify the residue by filtering through a silica gel pad using a chloroform-methanol (20:1) mixture as the eluent to obtain the pure product.
Protocol 2: Industrial-Style Synthesis of this compound
This protocol is a generalized procedure based on common industrial methods.[1][3]
Materials:
-
Aniline
-
Hydrochloric acid (32-36%)
-
Cyanamide solution (50%)
-
Sodium carbonate or sodium hydroxide solution
-
Phase transfer catalyst (optional)
Procedure:
-
In a reaction vessel, add aniline and an appropriate amount of hydrochloric acid to form aniline hydrochloride and adjust the pH to 2.0-3.0.[3]
-
Optionally, add a phase transfer catalyst.[1]
-
Under vigorous stirring, slowly add a 50% aqueous solution of cyanamide, maintaining the reaction temperature between 60-70°C.[1]
-
After the addition is complete, continue stirring at this temperature for an additional 2.5 hours.[1]
-
Cool the reaction mixture and slowly add a base (e.g., sodium carbonate solution) to adjust the pH to 7.[1][3]
-
The solid this compound will precipitate.
-
Filter the solid, wash it with cold water, and dry it under vacuum.[1][2]
Reaction Mechanism and Key Intermediates
The reaction between aniline and cyanamide under acidic conditions proceeds through the activation of cyanamide by protonation, followed by nucleophilic attack by the aniline.
References
- Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.
- ResearchGate. (2025). Simple, Versatile, and Efficient Catalysts for Guanylation of Amines.
- ChemBK. (n.d.). This compound.
- RSC Publishing. (2014). Guanidines: from classical approaches to efficient catalytic syntheses.
- Batey, R. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Retrieved from a relevant university thesis repository.
- Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanidinylation.
- National Toxicology Program. (n.d.). TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7).
- Google Patents. (n.d.). CN103145589A - Synthesis method of phenylguanidine bicarbonate.
- ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
- Google Patents. (n.d.). EP0560726A2 - Process for the production of guanidine derivatives.
- ResearchGate. (n.d.). Optimization of catalyst, solvent, and temperature for the synthesis of 5a.
- NIH. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity.
- ResearchGate. (2025). Solvent effects on guanidinium-anion interactions and the problem of guanidinium Y-aromaticity.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- R Discovery. (2024). Aminolysis of five-membered cyclic carbonate catalyzed by guanidines: Solvent effects on the formation of guanidine dimers.
- Google Patents. (n.d.). US6072075A - Guanidinylation reagents.
- RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
- Wiley Online Library. (n.d.). Guanidylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
- Agilent. (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water.
- ResearchGate. (n.d.). Optimization of suitable catalyst and solvent.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 1,3-diphenylguanidine.
- Mettler Toledo. (n.d.). MultiMax.
- American Chemical Society. (1929). MONO-ARYLGUANIDINES. I. ALPHA-PHENYLGUANIDINE1.
- Reddit. (2025). Help with Low Yield Synthesis. r/Chempros.
- Google Patents. (n.d.). CN1057832A - Preparation technique of diphenyl guanidine.
- PubChem. (n.d.). N-Phenylguanidine.
- Google Patents. (n.d.). US3944613A - Process for preparing diphenylamine from aniline.
- PubChem. (n.d.). Carbonic acid, compound with phenylguanidine (1:1).
- PubChem. (n.d.). Diphenylguanidine.
Sources
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- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Guanidine synthesis by guanylation [organic-chemistry.org]
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- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Identifying Impurities in 1-Phenylguanidine by LC-MS
Welcome to the technical support guide for the analysis of 1-Phenylguanidine and its impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of impurity identification.
Introduction: The Critical Role of Impurity Profiling
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3][4] The control of impurities in active pharmaceutical ingredients (APIs) and drug products is a critical aspect of drug development and manufacturing, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5][6][7][8][9] Impurities can arise from starting materials, by-products of the synthesis, degradation products, or residual reagents and solvents.[5][7][8][9] Even at trace levels, these impurities can impact the safety, efficacy, and stability of the final product.[5][9]
According to ICH guidelines, any impurity present at a level higher than 0.1% must be identified and characterized.[6][7] LC-MS has become an indispensable tool for this purpose, combining the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. This guide will address common challenges and questions that arise during the LC-MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should expect to find in a this compound sample?
A1: Potential impurities in this compound can originate from its synthesis, which often involves the reaction of aniline with cyanamide.[1][10] Therefore, you should be vigilant for:
-
Starting Materials: Aniline and cyanamide.
-
By-products: Diphenylguanidine and other related guanidine compounds formed through side reactions.[2][3]
-
Degradation Products: Guanidine itself can be subject to degradation, and phenylguanidine may have its own unique degradation pathways, especially under stress conditions (e.g., heat, light, humidity, acidic/basic conditions).
-
Reagents and Solvents: Residual catalysts, acids, or bases used during the synthesis and workup.[5][8]
Q2: What is the expected mass-to-charge ratio (m/z) for this compound in positive ion mode ESI-MS?
A2: this compound has a molecular weight of 135.17 g/mol .[1][2][11] The guanidine group is highly basic and will readily protonate. Therefore, in positive ion electrospray ionization (ESI), you should expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 136.18.
Q3: My peak shape for this compound is poor (tailing or fronting). What could be the cause?
A3: Poor peak shape for polar, basic compounds like this compound is a common issue in reversed-phase chromatography. The primary causes include:
-
Secondary Interactions: The basic guanidinium group can interact with residual acidic silanol groups on the silica-based column packing, leading to peak tailing.
-
Column Overload: Injecting too much sample can lead to peak fronting.[12]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (pKa ≈ 10.8), you may observe peak shape issues.[12] It is generally recommended to work at a pH at least 2 units away from the pKa for good reproducibility.[12]
-
Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[13]
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the LC-MS analysis of this compound.
Issue 1: No or Low Signal Intensity for this compound
Possible Causes & Solutions:
-
Incorrect MS Polarity:
-
Explanation: this compound is a basic compound and will ionize most efficiently in positive ion mode.
-
Solution: Ensure your mass spectrometer is operating in positive ion mode.
-
-
Suboptimal Ionization Source Parameters:
-
Explanation: ESI parameters such as capillary voltage, gas temperature, and gas flow rate significantly impact signal intensity.[14]
-
Solution: Systematically optimize the source parameters. Start with the instrument manufacturer's recommended settings and perform a tuning experiment by infusing a standard solution of this compound.
-
-
Mobile Phase Incompatibility with ESI:
-
Explanation: High concentrations of non-volatile buffers (e.g., phosphate) can suppress the ESI signal.
-
Solution: Replace non-volatile buffers with volatile alternatives like formic acid, acetic acid, or ammonium formate/acetate.[15] An acidic mobile phase will also ensure the analyte is in its protonated form, which is beneficial for reversed-phase retention and ESI sensitivity.[16]
-
-
Sample Degradation:
-
Explanation: this compound may be unstable in certain sample matrices or under specific storage conditions.
-
Solution: Prepare samples fresh and store them at low temperatures (4°C) for short-term storage.[17] Analyze samples promptly after preparation.
-
Issue 2: Unstable Retention Times
Possible Causes & Solutions:
-
Insufficient Column Equilibration:
-
Explanation: In gradient elution, the column must be returned to the initial mobile phase conditions and fully equilibrated before the next injection.[12][13] Inadequate equilibration can lead to retention time shifts, especially for early eluting peaks.[12]
-
Solution: Increase the post-run equilibration time. Monitor the baseline and pressure trace to ensure the column is fully equilibrated.[13]
-
-
Changes in Mobile Phase Composition:
-
Explanation: Evaporation of the more volatile organic component of the mobile phase can alter its composition over time, leading to retention time drift.[18]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Fluctuations in Column Temperature:
-
Explanation: Retention time is sensitive to temperature changes.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
Issue 3: Identification of Unknown Peaks (Potential Impurities)
Workflow for Impurity Identification:
The identification of unknown impurities is a multi-step process that leverages the capabilities of LC-MS.
Step 1: Data Acquisition
-
Acquire high-resolution mass spectrometry (HRMS) data (e.g., using a Q-TOF or Orbitrap mass spectrometer) to obtain accurate mass measurements of the unknown peaks. This will allow for the determination of the elemental composition.
Step 2: Propose Elemental Compositions
-
Use the accurate mass data to generate possible elemental formulas for the impurity. Consider elements that are likely to be present based on the synthesis of this compound (C, H, N).
Step 3: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
-
Perform MS/MS experiments on the impurity peak. In MS/MS, the ion of interest is isolated and fragmented, providing structural information.[19][20]
-
Fragmentation of this compound: The fragmentation of the [M+H]⁺ ion of this compound (m/z 136.18) can proceed through several pathways. Common losses include the neutral loss of ammonia (NH₃) or cyanamide (CH₂N₂). The phenyl cation (m/z 77) is also a likely fragment.[21]
-
Interpreting Impurity Fragments: Compare the fragmentation pattern of the unknown impurity to that of this compound.[22][23] Common structural modifications will lead to predictable shifts in fragment masses. For example, an additional phenyl group (as in diphenylguanidine) would result in a higher molecular weight and a characteristic phenyl fragment.
Experimental Protocols
Recommended LC-MS Method for this compound Analysis
This method provides a starting point for the analysis of this compound and its impurities. Optimization may be required based on the specific instrumentation and sample matrix.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[13]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[25]
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 5% B
-
6.1-8.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.[25]
-
Injection Volume: 5 µL.[25]
-
Column Temperature: 40°C.[14]
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[14]
-
Scan Mode: Full scan for initial screening (e.g., m/z 50-500). For targeted analysis, use Selected Ion Monitoring (SIM) for the expected [M+H]⁺ of this compound (m/z 136.18) and any known impurities. For structural elucidation, use tandem MS (MS/MS).
-
Source Parameters (Example):
Data Presentation
Table 1: Potential Impurities and their Expected [M+H]⁺ Values
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Potential Source |
| Aniline | C₆H₇N | 93.13 | 94.14 | Starting Material |
| Cyanamide | CH₂N₂ | 42.04 | 43.05 | Starting Material |
| 1,3-Diphenylguanidine | C₁₃H₁₃N₃ | 211.26 | 212.27 | By-product |
| Guanidine | CH₅N₃ | 59.07 | 60.08 | Degradation |
Visualizations
Impurity Identification Workflow
Caption: Potential fragmentation pathways for protonated this compound in MS/MS.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Pharmaguideline. (2017, July 27). Impurity Profiling of Drug Substances in Pharmaceuticals.
- Kymos. (n.d.). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals.
- Vušurović, J., Schneeberger, E. M., & Breuker, K. (2017). Interactions of Protonated Guanidine and Guanidine Derivatives with Multiply Deprotonated RNA Probed by Electrospray Ionization and Collisionally Activated Dissociation. ChemistryOpen, 6(6), 739–750. [Link]
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- ResearchGate. (n.d.). (PDF) ICH GUIDELINES FOR IMPURITY PROFILE.
- LCGC. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Veeprho Pharmaceuticals. (n.d.). Guanine Hydrochloride Impurities and Related Compound.
- National Institutes of Health. (2023, June 8). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry.
- Agilent. (2023, January 16). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water.
- SIELC Technologies. (2018, February 16). 1,3-Diphenylguanidine.
- Pharmaffiliates. (n.d.). Guanidine-impurities.
- Semantic Scholar. (n.d.). The use of electrospray ionization mass spectrometry to monitor RNA-ligand interactions.
- ChemBK. (n.d.). This compound.
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Chromedia. (n.d.). Troubleshooting LC, basics.
- National Institutes of Health. (n.d.). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis.
- Pharmaffiliates. (n.d.). Guanidine Hydrochloride-impurities.
- ACS Publications. (2023, June 8). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography–Tandem Mass Spectrometry.
- Phenomenex. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Chemos GmbH & Co.KG. (2023, October 26). Safety Data Sheet: 1,3-diphenylguanidine.
- BioSpectra, Inc. (2021, November 4). DEGRADATION AND IMPURITY PROFILE REPORT: GUANIDINE HYDROCHLORIDE BIO EXCIPIENT GRADE.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- PubMed. (2012, October 4). Lead(II)-catalyzed oxidation of guanine in solution studied with electrospray ionization mass spectrometry.
- YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1.
- Alzchem Group. (n.d.). Phenylguanidine carbonate (2:1).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of Guanidine Derivatives.
- National Institutes of Health. (n.d.). N-Phenylguanidine.
- Chemistry Stack Exchange. (2015, April 9). Fragmentation of phenyl radical cations in mass spectrometry.
- RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
Sources
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- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 7. Impurity Profiling: Characterization of unknown impurities [kymos.com]
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- 9. researchgate.net [researchgate.net]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
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- 25. pdf.benchchem.com [pdf.benchchem.com]
Preventing the formation of diphenylguanidine during synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of 1,3-Diphenylguanidine (DPG) during synthesis. DPG is a common byproduct that can complicate purification and reduce the yield of your target molecule. This resource provides in-depth, experience-based answers to common issues, detailed protocols, and the rationale behind our recommendations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the unintended synthesis of DPG.
Q1: What is DPG, and why is it unexpectedly forming in my reaction?
A1: 1,3-Diphenylguanidine (DPG) is a symmetrically substituted guanidine derivative often used as a rubber vulcanization accelerator.[1][2][3][4] Its formation as a byproduct is typically traced back to one of two common reaction pathways involving aniline or its derivatives:
-
Reaction with a Cyanamide Source: If your synthesis involves aniline and a cyanamide or cyanogen chloride reagent, DPG can form if two molecules of aniline react with one molecule of the cyano-group donor.[2] This is especially prevalent if the stoichiometry is not carefully controlled or if localized concentrations of aniline are too high.
-
Desulfurization of Diphenylthiourea: DPG is commercially synthesized by the desulfurization of N,N'-diphenylthiourea, often using a metallic oxide (like lead or zinc oxide) or catalytic oxidation in the presence of ammonia.[5][6][7] If your reaction conditions inadvertently mimic this process (e.g., presence of oxidizing agents and sulfur-containing precursors), DPG can form.
Understanding the strong basicity (pKa ≈ 10.12) and nucleophilicity of the guanidine group is key; its formation is often a thermodynamically favorable but kinetically controllable process.[1]
Q2: What are the typical reaction conditions that favor DPG formation?
A2: DPG formation is generally favored by:
-
High Temperatures: Elevated temperatures (e.g., >80-100 °C) can provide the activation energy needed for the second aniline molecule to add to the phenylcyanamide intermediate, leading to the symmetrical DPG.[7][8]
-
Incorrect Stoichiometry: Using an excess of aniline relative to your cyano-group donor dramatically increases the probability of forming the disubstituted product (DPG) over a monosubstituted guanidine.
-
Prolonged Reaction Times: Allowing a reaction to proceed for too long, even at moderate temperatures, can lead to the slow accumulation of DPG as a byproduct.[9]
-
Presence of Specific Catalysts: While catalysts are reaction-specific, certain metal catalysts, particularly copper salts like Cu(OAc)₂, are explicitly used to promote the synthesis of DPG from diphenylthiourea and can catalyze its formation as a byproduct if similar precursors are present.[5][10][11]
Q3: How can I quickly detect DPG in my crude reaction mixture?
A3: DPG is a crystalline solid with distinct analytical properties.[1]
-
Thin-Layer Chromatography (TLC): DPG is a relatively polar, basic compound. It can be visualized on a standard silica gel TLC plate using a mobile phase such as 10-20% methanol in dichloromethane or 5-10% ethyl acetate in hexanes with a small amount of triethylamine (to prevent streaking). It stains well with potassium permanganate or can be seen under UV light (254 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. DPG has a molecular weight of 211.26 g/mol .[2] In positive-ion mode ESI-MS, you will observe a strong signal for the protonated molecule [M+H]⁺ at m/z 212.1. LC-MS can provide excellent separation and quantification.[12][13][14][15]
Section 2: In-Depth Troubleshooting Guides
This section provides scenario-based troubleshooting for specific synthetic challenges where DPG formation is a known issue.
Guide 1: Synthesis of Monosubstituted Guanidines from Aniline and Cyanamide
Problem: "I am reacting aniline with cyanamide to synthesize phenylguanidine, but my main product is DPG. What is going wrong and how can I fix it?"
Root Cause Analysis: This is a classic problem of over-addition. The reaction proceeds in two steps. First, one molecule of aniline reacts with cyanamide to form the desired phenylguanidine (via its tautomeric form, phenylcyanamide). However, this intermediate is still reactive towards another molecule of aniline, especially under forcing conditions, leading to DPG.
// Nodes Aniline1 [label="Aniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyanamide [label="Cyanamide\n(H₂N-C≡N)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Phenylguanidine\n(Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aniline2 [label="Aniline\n(2nd Equivalent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPG [label="1,3-Diphenylguanidine (DPG)\n(Unwanted Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target [label="Desired Product:\nPhenylguanidine", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Aniline1 -> Intermediate [label="+"]; Cyanamide -> Intermediate; Intermediate -> DPG [label="+ (Excess Aniline,\nHigh Temp)"]; Aniline2 -> DPG; Intermediate -> Target [label="Reaction Stop"]; } axdot Caption: Mechanism of DPG formation from aniline and cyanamide.
Troubleshooting Protocol & Solutions:
-
Control Stoichiometry: The most critical parameter is the molar ratio of reactants.
-
Incorrect: Using a 1:1 or aniline-rich ratio.
-
Corrected Action: Use a slight excess of the cyanamide reagent (e.g., 1.2 to 1.5 equivalents) relative to the aniline. This ensures the aniline is the limiting reagent, minimizing the chance for a second addition.
-
-
Modify Reagent Addition:
-
Incorrect: Adding all the aniline to the reaction flask at once. This creates high local concentrations.
-
Corrected Action (Step-by-Step Protocol):
-
Dissolve the cyanamide in a suitable solvent (e.g., water or an alcohol).
-
If the reaction is acid-catalyzed, add the acid (e.g., Sc(OTf)₃) to this solution.[8]
-
Prepare a separate solution of aniline in the same solvent.
-
Add the aniline solution dropwise to the cyanamide solution over an extended period (e.g., 1-2 hours) using an addition funnel. This maintains a low concentration of free aniline throughout the reaction.
-
-
-
Optimize Reaction Temperature:
-
Incorrect: Running the reaction at reflux or high temperatures (>100 °C) from the start.[8]
-
Corrected Action: Start the reaction at a lower temperature (e.g., room temperature to 50 °C). Monitor the reaction progress by TLC or LC-MS. Only if the reaction is stalled should the temperature be increased incrementally. Often, a longer reaction time at a lower temperature is preferable.
-
Data-Driven Parameter Adjustment:
| Parameter | Condition Favoring DPG | Recommended Condition for Selectivity | Rationale |
| Aniline:Cyanamide Ratio | ≥ 1:1 | 1 : 1.2-1.5 | Makes aniline the limiting reagent, starving the reaction of the second equivalent needed for DPG formation. |
| Temperature | > 80 °C | 25 °C - 60 °C | Reduces the rate of the second addition reaction, which typically has a higher activation energy.[7][11] |
| Addition Method | All at once (bulk) | Slow, dropwise addition | Avoids high local concentrations of aniline, minimizing the statistical probability of the second reaction. |
| Solvent | Aprotic, non-polar | Protic (Water, Ethanol) | Protic solvents can stabilize intermediates and may favor the desired initial reaction pathway.[8] |
Guide 2: Desulfurization of Thioureas
Problem: "I am trying to synthesize a monosubstituted guanidine from a thiourea using an oxidizing agent, but I am forming DPG and other symmetric byproducts."
Root Cause Analysis: This issue often arises from either contamination of the starting thiourea with diphenylthiourea or from side reactions (e.g., disproportionation or rearrangement) occurring under the reaction conditions. The desulfurization process to form a guanidine is a powerful transformation, and if not precisely controlled, it can lead to undesired products.[16]
Troubleshooting Workflow:
// Nodes Start [label="DPG Detected in\nDesulfurization Reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurity [label="1. Analyze Starting\nThiourea Purity (LC-MS/NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Contaminated [label="Diphenylthiourea\nContamination Found?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Recrystallize or Chromatograph\nStarting Thiourea", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReRun [label="Re-run Reaction with\nPurified Material", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoContamination [label="Starting Material is Pure", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckConditions [label="2. Evaluate Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp [label="Lower Reaction\nTemperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagent [label="Change Desulfurizing Agent\n(e.g., from PbO to a milder one)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Change Solvent System", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Problem Resolved", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> CheckPurity [label="Yes"]; CheckPurity -> Contaminated; Contaminated -> Purify [label="Yes"]; Purify -> ReRun; ReRun -> End; Contaminated -> NoContamination [label="No"]; NoContamination -> CheckConditions; CheckConditions -> Temp; CheckConditions -> Reagent; CheckConditions -> Solvent; Temp -> End; Reagent -> End; Solvent -> End; } axdot Caption: Troubleshooting decision tree for DPG in desulfurization.
Preventative Measures & Solutions:
-
Starting Material Purity: Always verify the purity of your N-phenylthiourea starting material by LC-MS or ¹H NMR before starting the reaction. Symmetrical N,N'-diphenylthiourea is a common impurity that will directly convert to DPG.
-
Choice of Desulfurizing Agent: The original methods using stoichiometric heavy metals like lead oxide (litharge) can be harsh.[6] Consider modern, milder alternatives.
-
Classic Method: Thiourea + PbO + NH₃ → Guanidine + PbS + H₂O
-
Modern Alternatives: Reactions using carbodiimides (like EDC) in the presence of an amine source, or copper-catalyzed oxidative desulfurization, can offer better control.[5] However, even these require careful temperature and stoichiometric management.
-
-
Temperature Control: As with the cyanamide route, lower temperatures are your ally. Many desulfurization reactions can proceed efficiently at 40-70 °C.[7] Avoid aggressive heating unless absolutely necessary.
Section 3: Recommended Analytical Protocols
Protocol: HPLC Method for DPG Quantification
This protocol provides a baseline for detecting and quantifying DPG in a reaction mixture.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[17]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 251 nm[1]
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in methanol or acetonitrile, filter through a 0.45 µm syringe filter, and inject.
-
Validation: For accurate quantification, create a calibration curve using an analytical standard of DPG.
References
- PrepChem.Synthesis of diphenyl-guanidine.
- Google Patents.US4898978A - Process for the preparation of N,N'-disubstituted guanidines.
- Wikipedia.Guanidine.
- PubMed.Determination of 1,3-Diphenylguanidine, 1,3-Di- o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry.
- Primary Information Services.Guanidine - Analysis, Msds, Patent, Company Profiles, Suppliers, Report.
- National Institutes of Health (NIH).Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry.
- Google Patents.US1422506A - Process of making diphenylguanidine.
- Google Patents.CN1057832A - Preparation technique of diphenyl guanidine.
- ACS Publications.Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography–Tandem Mass Spectrometry.
- Science of Synthesis.Product Class 13: Guanidine Derivatives.
- Blog.What are the yields of guanidine salts in synthesis?
- Agilent.Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water.
- PubChem.Diphenylguanidine.
- National Toxicology Program.TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7).
- Anses.Strengthening the classification of diphenylguanidine used to manufacture rubber.
- INEOS OPEN.Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues.
- ChemBK.Diphenyl guanidine.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Strengthening the classification of diphenylguanidine used to manufacture rubber | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 4. chembk.com [chembk.com]
- 5. US4898978A - Process for the preparation of N,N'-disubstituted guanidines - Google Patents [patents.google.com]
- 6. US1422506A - Process of making diphenylguanidine - Google Patents [patents.google.com]
- 7. CN1057832A - Preparation technique of diphenyl guanidine - Google Patents [patents.google.com]
- 8. 1-phenylguanidine synthesis - chemicalbook [chemicalbook.com]
- 9. ycdehongchem.com [ycdehongchem.com]
- 10. prepchem.com [prepchem.com]
- 11. 1,3-Diphenylguanidine synthesis - chemicalbook [chemicalbook.com]
- 12. Determination of 1,3-Diphenylguanidine, 1,3-Di- o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. agilent.com [agilent.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-Phenylguanidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-Phenylguanidine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the scale-up of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure your success.
I. Overview of this compound Synthesis
This compound and its derivatives are crucial building blocks in the synthesis of various pharmaceuticals and agrochemicals.[1] The most common and industrially viable method for its preparation involves the reaction of aniline with cyanamide in the presence of an acid.[2] While the reaction appears straightforward on a lab scale, scaling up presents unique challenges that can impact yield, purity, and safety.
This guide will address these challenges in a practical, question-and-answer format, providing you with the necessary information to optimize your large-scale synthesis.
Common Synthetic Routes:
While several methods exist for guanidine synthesis, the reaction of aniline with cyanamide remains a preferred route for this compound due to atom economy and the availability of starting materials.[1][3] An alternative approach involves the reaction of aniline with dicyandiamide.[4]
II. Troubleshooting Guide: Common Issues in Scaling Up this compound Synthesis
This section is dedicated to addressing specific problems you may encounter during the scale-up process. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Low Reaction Yield
Question: We are experiencing a significant drop in yield when scaling up the synthesis of this compound from aniline and cyanamide. What are the likely causes and how can we mitigate this?
Answer: A decrease in yield upon scale-up is a common issue and can be attributed to several factors related to reaction kinetics, heat and mass transfer, and reagent stability.
Potential Causes & Solutions:
-
Inadequate Temperature Control:
-
The Problem: Exothermic reactions, if not properly managed on a larger scale, can lead to localized "hot spots." These can cause decomposition of reactants or the desired product, and promote side reactions. The reaction to form this compound is typically conducted at elevated temperatures (e.g., 60-90°C) to proceed at a reasonable rate.[2][5] However, poor heat dissipation in a large reactor can lead to temperature overshoots.
-
The Solution:
-
Reactor Selection: Employ a jacketed reactor with efficient heat transfer capabilities.
-
Controlled Reagent Addition: Add the cyanamide solution portion-wise or via a syringe pump to control the rate of the exotherm.
-
Vigorous Agitation: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
-
-
-
Suboptimal pH Control:
-
The Problem: The reaction is typically carried out under acidic conditions, often by using aniline hydrochloride or by adding an acid like hydrochloric acid.[2] The pH needs to be carefully controlled; if the reaction mixture is too acidic, it can lead to the hydrolysis of cyanamide. If it's not acidic enough, the reaction rate will be slow.
-
The Solution:
-
Initial pH Adjustment: Ensure the initial pH of the aniline solution is within the optimal range (typically pH 2-3) before the addition of cyanamide.[2]
-
In-process Monitoring: Periodically check and adjust the pH during the reaction, especially during the addition of cyanamide.
-
-
-
Reagent Purity and Stoichiometry:
-
The Problem: The quality of aniline and cyanamide is critical. Impurities can interfere with the reaction. Incorrect stoichiometry, especially an insufficient amount of cyanamide, will naturally lead to lower yields.
-
The Solution:
-
Reagent Quality Control: Use high-purity aniline and a stabilized cyanamide solution.
-
Molar Ratio Optimization: A slight excess of cyanamide (e.g., 1.1-1.5 molar equivalents) is often used to drive the reaction to completion.[6]
-
-
-
Reaction Time:
-
The Problem: Reaction times that are sufficient on a small scale may not be adequate for larger batches due to slower mixing and heat transfer.
-
The Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time for the scaled-up process.
-
Impurity Profile and Purification Challenges
Question: Our scaled-up batch of this compound is showing significant impurities, making purification difficult. What are the common impurities and how can we minimize their formation and effectively purify the product?
Answer: Impurity formation is a frequent hurdle in scaling up organic syntheses. Understanding the potential side reactions is key to minimizing them.
Common Impurities & Their Mitigation:
-
Unreacted Aniline:
-
Cause: Incomplete reaction due to factors mentioned in the "Low Yield" section.
-
Mitigation: Ensure optimized reaction conditions (temperature, pH, reaction time) and consider using a slight excess of cyanamide.
-
Purification: Aniline can often be removed during the work-up by washing the product with a non-polar organic solvent in which this compound has low solubility.
-
-
Melamine and Related Byproducts:
-
Cause: Cyanamide can trimerize to form melamine, especially at high temperatures and non-optimal pH.
-
Mitigation: Strict temperature and pH control are crucial. Avoid prolonged reaction times at high temperatures.
-
-
Diphenylguanidine:
-
Cause: This can form from the reaction of this compound with another molecule of aniline.
-
Mitigation: Control the stoichiometry carefully. Avoid a large excess of aniline.
-
Purification Strategies:
-
Crystallization as a Salt: this compound is often isolated and purified as its carbonate or hydrochloride salt.[7][8] This is a highly effective method for removing many organic impurities.
-
Protocol for Carbonate Salt Formation: After the reaction is complete, the mixture can be neutralized, and then treated with a solution of sodium bicarbonate or by bubbling carbon dioxide gas through the solution to precipitate this compound carbonate.[2][6] The precipitated salt can then be filtered and washed.
-
-
Recrystallization: The crude product or its salt can be further purified by recrystallization from a suitable solvent system. Water or alcohol-water mixtures are commonly used.
Safety Considerations in Scale-Up
Question: What are the primary safety concerns when scaling up the synthesis of this compound, and what precautions should be taken?
Answer: Safety is paramount in any chemical synthesis, and the risks are amplified during scale-up.
Key Safety Hazards & Precautions:
-
Toxicity of Reagents and Products:
-
Exothermic Reaction:
-
Hazard: As discussed earlier, the reaction is exothermic and can lead to a runaway reaction if not controlled.
-
Precautions:
-
Use a reactor with adequate cooling capacity.
-
Implement controlled addition of reagents.
-
Have an emergency cooling plan in place.
-
-
-
Handling of Corrosive Acids:
-
Hazard: Hydrochloric acid is corrosive and can cause severe burns.
-
Precautions:
-
Handle with extreme care, using appropriate PPE.
-
Have a spill kit readily available.
-
-
Material Handling and Isolation
Question: We are having trouble with the physical handling and isolation of the this compound product on a larger scale. It's either an oil that is slow to solidify or a very fine powder that is difficult to filter. Any suggestions?
Answer: The physical form of the product can indeed pose challenges during work-up and isolation in a scaled-up process.
Solutions for Handling and Isolation:
-
Oiling Out:
-
Cause: The free base of this compound has a relatively low melting point (around 66-67°C) and can sometimes separate as an oil, especially if the temperature during work-up is elevated or if impurities are present that depress the melting point.[5]
-
Solution:
-
Isolate as a Salt: As mentioned, converting the product to a salt (e.g., carbonate or hydrochloride) will result in a crystalline solid that is much easier to handle.
-
Seeding: If isolating the free base is necessary, adding a few seed crystals of pure this compound to the cooled solution can induce crystallization.
-
Solvent Trituration: Adding a non-polar solvent in which the product is insoluble (e.g., hexanes) and stirring can sometimes promote solidification.
-
-
-
Fine Powder Formation:
-
Cause: Rapid precipitation can lead to the formation of very fine particles that can clog filter paper and make filtration slow and inefficient.
-
Solution:
-
Controlled Precipitation: Cool the solution slowly and with gentle agitation to encourage the growth of larger crystals.
-
Choice of Filter Medium: Use a filter with an appropriate pore size. For very fine particles, a filter aid like celite might be necessary, although this adds an extra step for removal.
-
Centrifugation: For large-scale operations, centrifugation can be a more efficient method for isolating fine solids than filtration.
-
-
III. Experimental Protocols
Step-by-Step Synthesis of this compound Carbonate (Illustrative Scale-Up Protocol)
This protocol is a general guideline and may require optimization for your specific equipment and scale.
-
Reaction Setup:
-
In a suitably sized jacketed glass reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge aniline and water.
-
Cool the mixture and slowly add concentrated hydrochloric acid while stirring to form aniline hydrochloride in situ. The final pH should be in the range of 2-3.[2]
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 85-90°C).[2]
-
Slowly add a 50% aqueous solution of cyanamide via the addition funnel over a period of 1-2 hours, maintaining the reaction temperature.
-
After the addition is complete, continue to stir the mixture at the same temperature for an additional 2-3 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., HPLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture.
-
In a separate vessel, prepare a solution of sodium carbonate or sodium bicarbonate in water.
-
Slowly add the reaction mixture to the carbonate/bicarbonate solution with vigorous stirring to precipitate the this compound carbonate.[2]
-
Continue stirring for a period to ensure complete precipitation.
-
Isolate the solid product by filtration or centrifugation.
-
-
Purification:
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Further, wash with a small amount of a cold organic solvent (e.g., ethanol or isopropanol) if necessary to remove organic impurities.
-
Dry the purified this compound carbonate under vacuum at a moderate temperature (e.g., 50-60°C).[6]
-
IV. Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Recommended Range | Rationale |
| Aniline:Cyanamide Molar Ratio | 1 : 1.1 - 1.5 | A slight excess of cyanamide drives the reaction to completion.[6] |
| Reaction Temperature | 60 - 100 °C | Balances reaction rate with minimizing side reactions.[2][5] |
| pH | 2 - 3 | Optimizes the rate of guanidinylation while minimizing cyanamide hydrolysis.[2] |
| Reaction Time | 2 - 6 hours | Dependent on scale, temperature, and mixing efficiency. |
| Solvent | Water | A common and environmentally benign solvent for this reaction. |
V. Visualizations
Diagram 1: General Workflow for Scaling Up this compound Synthesis
Caption: Workflow for this compound Synthesis Scale-Up.
Diagram 2: Troubleshooting Logic for Low Yield
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. CN103145589A - Synthesis method of phenylguanidine bicarbonate - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 苯基胍 碳酸盐 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
Technical Support Center: Characterization of 1-Phenylguanidine
Welcome to the technical support resource for the characterization of 1-Phenylguanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the analysis of this molecule. Here, we move beyond simple protocols to explain the "why" behind the methods, empowering you to troubleshoot effectively and ensure the integrity of your results.
Part 1: Troubleshooting Guide - Navigating Experimental Hurdles
This section addresses specific issues you may encounter during your experiments with this compound. Each problem is followed by a systematic approach to diagnosis and resolution.
Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC
Scenario: You are running an HPLC analysis of this compound and observe significant peak tailing or fronting, which is compromising your ability to accurately quantify the compound and its impurities.
Probable Causes & Solutions:
-
Secondary Interactions with Residual Silanols: this compound is a basic compound with a high pKa (around 10.8), meaning it is protonated and carries a positive charge in typical acidic mobile phases. This positively charged guanidinium group can interact with deprotonated, negatively charged silanol groups on the surface of C18 columns, leading to peak tailing.
-
Solution 1: Mobile Phase Modification: Add a competitive base or an ionic modifier to the mobile phase to saturate the active silanol sites.
-
Protocol: Introduce a low concentration of an amine modifier like triethylamine (TEA) (0.1% v/v) and adjust the pH with an acid like phosphoric acid. Alternatively, use a buffer like ammonium formate (5-10 mM) which can help shield the silanol interactions and improve peak shape.
-
-
Solution 2: pH Adjustment: Ensure the mobile phase pH is well below the pKa of the silanol groups (typically < pH 4) to keep them protonated and reduce ionic interactions. A mobile phase containing 0.1% formic acid or trifluoroacetic acid is a common starting point.
-
Solution 3: Column Selection: If tailing persists, consider using a column with a different stationary phase. An "end-capped" C18 column, where residual silanols are chemically deactivated, is a good choice. For highly basic compounds, a column with a polar-embedded group or a polymer-based stationary phase can offer better peak symmetry.
-
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion, often fronting.
-
Solution: Reduce the sample concentration or the injection volume. Perform a series of injections with decreasing concentrations to determine the optimal loading capacity of your column.
-
-
Extra-Column Volume: Excessive tubing length or diameter, or a large flow cell in the detector, can cause peak broadening and asymmetry.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. If possible, use a detector with a micro-flow cell.
-
Troubleshooting Workflow for Poor Peak Shape:
Caption: Troubleshooting logic for HPLC peak shape issues.
Issue 2: Inconsistent Analytical Results and Suspected Degradation
Scenario: You observe the appearance of new peaks or a decrease in the main this compound peak area over time in your stability studies, suggesting the compound is degrading.
Probable Causes & Solutions:
This compound, like other guanidines, can be susceptible to degradation under certain conditions. A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.
-
Hydrolytic Instability: Guanidinium groups can hydrolyze under strongly acidic or basic conditions, especially at elevated temperatures. The primary degradation product would likely be aniline and urea.
-
Oxidative Degradation: While guanidines are generally stable to oxidation, strong oxidizing agents can lead to decomposition.
-
Photolytic Instability: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.
Protocol for a Forced Degradation Study:
This protocol outlines the steps to intentionally degrade this compound to identify potential degradants and validate your analytical method's ability to separate them.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Stress Conditions (ICH Q1A/Q1B Guidelines):
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose the stock solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze all samples, including an unstressed control, using your developed HPLC-UV or LC-MS/MS method.
-
-
Data Evaluation:
-
Aim for 5-20% degradation of the parent compound. Adjust stress conditions if degradation is too low or too high.
-
Check for peak purity of the this compound peak in the presence of degradation products using a PDA detector or mass spectrometer.
-
Ensure that all major degradation products are well-resolved from the parent peak (Resolution > 2).
-
Data Interpretation:
| Stress Condition | Expected Degradation Pathway | Potential Major Degradants |
| Acid/Base Hydrolysis | Cleavage of the C-N bond | Aniline, Urea |
| Oxidation | Complex reactions | Phenylurea, other oxidized species |
| Thermal/Photolytic | Various reactions | Dimerization products, cleavage products |
Part 2: Frequently Asked Questions (FAQs)
Q1: Should I use the free base or a salt form (e.g., hydrochloride, carbonate) of this compound for my experiments?
The choice depends on your application.
-
This compound Free Base: This form is less stable but more soluble in non-polar organic solvents. It is often used in organic synthesis where the free amine is required for a reaction.
-
This compound Salts (HCl or Carbonate): These are generally more stable, crystalline solids with a longer shelf-life. They are easier to handle and weigh accurately. The hydrochloride salt typically has good solubility in polar solvents like water and alcohols, making it suitable for preparing aqueous stock solutions for biological assays or analytical standards. The carbonate salt is another common, stable form.
Q2: What are the key spectral features to look for in the characterization of this compound?
-
¹H NMR:
-
Aromatic Protons: You will see multiplets in the aromatic region (~7-8 ppm) corresponding to the phenyl ring.
-
Guanidinium Protons (-NH, -NH₂): These protons are exchangeable and may appear as broad singlets. Their chemical shift is highly dependent on the solvent, concentration, and protonation state. In a protonated state (e.g., in DMSO-d₆ with a drop of acid), these signals will shift downfield.
-
-
¹³C NMR:
-
Guanidinium Carbon (C=N): This is the most characteristic peak, appearing significantly downfield, typically in the range of 155-160 ppm. Its exact shift can be sensitive to protonation.
-
-
FT-IR:
-
N-H Stretch: Look for broad bands in the 3100-3500 cm⁻¹ region, characteristic of the amine groups.
-
C=N Stretch: A strong, characteristic stretching vibration for the guanidinium group is expected in the 1600-1680 cm⁻¹ region.
-
Aromatic C=C Stretch: Peaks around 1450-1600 cm⁻¹ correspond to the phenyl ring.
-
Q3: My mass spectrometry data for this compound shows an unexpected M+Na adduct. Is this normal?
Yes, this is a common observation. Guanidinium compounds are highly basic and readily protonate to form [M+H]⁺ ions in electrospray ionization (ESI) positive mode. However, they can also form adducts with cations present in the mobile phase or from glassware. Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are frequently observed.
-
Troubleshooting Tip: To minimize adduct formation and favor the [M+H]⁺ ion, ensure high-purity solvents and mobile phase additives (like formic acid or ammonium acetate) are used. If adducts are still present, they can often be used for quantification as long as their formation is consistent.
Q4: What are the best practices for storing this compound?
To ensure the long-term stability of this compound:
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
-
Light and Air: Protect from light and moisture to prevent photolytic and hydrolytic degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability, especially for the free base.
References
- ChemBK. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16157, N-Phenylguanidine.
- Alzchem Group. (n.d.). Phenylguanidine carbonate (2:1).
- Generi, L. (n.d.). Forced degradation studies fda.
- Patel, K., et al. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
- Kollu, S., et al. (2016). Forced Degradation Studies. MedCrave online.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3-diphenylguanidine.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 4(12), 1569-1593.
- Lee, H., et al. (2023). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Environmental Science & Technology, 57(24), 8963–8971.
- Phenomenex. (n.d.). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7).
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- National Toxicology Program. (1993). TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7).
- Tanaka, S., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Sciences Europe, 35(1), 1-12.
- Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 7(19), 4110-4119.
- Kiralj, R., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Molecules, 29(21), 4984.
- Muthu, S., et al. (2015). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 1033-1043.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131727064, Phenylguanidine carbonate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7594, Diphenylguanidine.
Technical Support Center: Overcoming Poor Reproducibility in 1-Phenylguanidine Experiments
Welcome to the technical support center for 1-Phenylguanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile compound. Poor reproducibility can be a significant roadblock in experimental workflows, leading to wasted resources and time. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results. The information herein is grounded in established scientific principles and practical field experience to ensure you can confidently address challenges in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the handling, storage, and properties of this compound.
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][2] The container should be kept tightly closed to prevent moisture absorption and degradation.[2][3] For long-term stability, especially for the bulk chemical, storage at 5°C, protected from light and moisture, is recommended.[4] While the bulk chemical is stable for at least two weeks at temperatures up to 25°C when protected from light, some decomposition has been noted at higher temperatures like 60°C.[4] It is also available as a carbonate salt, which may have different stability characteristics.
Q2: What are the main safety precautions to take when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2][3] Work should be conducted in a well-ventilated area or outdoors to avoid inhalation of dust or fumes.[1][2] Avoid contact with skin and eyes, and wash hands thoroughly after handling.[3][5] Do not eat, drink, or smoke in the work area.[2] In case of a spill, dampen the solid material with 60-70% ethanol before transferring it to a suitable container for disposal.[6]
Q3: In what solvents is this compound soluble?
A3: this compound is sparingly soluble in water but is soluble in organic solvents such as benzene, ethanol, chloroform, and carbon tetrachloride.[4][7][8][9][10] Its aqueous solutions are strongly alkaline.[6]
Q4: What are the common impurities or side products in this compound synthesis?
A4: The synthesis of this compound, often from aniline and cyanamide, can lead to several impurities if not properly controlled.[7] Potential side products can arise from the self-reaction of cyanamide to form dicyandiamide, which can then react further. Unreacted starting materials, such as aniline, may also be present.[7] The purity of the final product is highly dependent on the reaction conditions, including temperature and pH control.[7]
Q5: How can I verify the purity of my this compound sample?
A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining purity and identifying impurities.[4] Other methods include melting point determination (for the solid form, which is around 66-67°C for the free base and 149-153°C for the carbonate salt) and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the chemical structure.[7][8][9]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance to diagnose and resolve specific issues encountered during experiments with this compound.
Guide 1: Low or No Product Yield in Synthesis
Inconsistent or low yields are a frequent source of frustration. This guide will walk you through a systematic approach to identify and rectify the root cause.
Step 1: Verify Reagent Quality and Stoichiometry
-
Rationale: The quality of starting materials is paramount. Impurities in aniline or cyanamide can lead to unwanted side reactions and inhibit the formation of the desired product. Incorrect stoichiometry will result in incomplete conversion.
-
Procedure:
-
Aniline Purity Check: Use freshly distilled aniline. Verify its purity via Gas Chromatography (GC) or NMR.
-
Cyanamide Solution: Use a fresh, stabilized solution of cyanamide. Cyanamide can dimerize to dicyandiamide, especially under non-neutral pH or elevated temperatures.
-
Accurate Measurement: Double-check all mass and volume measurements. Ensure balances and pipettes are properly calibrated.
-
Step 2: Optimize Reaction Conditions
-
Rationale: The reaction between aniline and cyanamide is sensitive to temperature and pH.[7] Deviations from optimal conditions can significantly impact yield.
-
Procedure:
-
Temperature Control: A typical procedure involves maintaining the reaction temperature between 60-70°C.[7] Use a temperature-controlled reaction vessel and monitor the internal temperature closely.
-
pH Adjustment: The reaction is often carried out under acidic conditions initially by adding hydrochloric acid with the aniline.[7] After the reaction period, the pH is adjusted to 7 with a base to precipitate the solid product.[7] Use a calibrated pH meter for accurate adjustments.
-
Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration, typically around 2.5 hours after the addition of cyanamide is complete.[7]
-
Step 3: Evaluate the Reaction Work-up and Purification
-
Rationale: Product can be lost during the isolation and purification steps. Inefficient extraction or crystallization will lead to lower yields.
-
Procedure:
-
Precipitation and Filtration: Ensure complete precipitation of the product after pH adjustment. Use an appropriate filter paper and wash the solid product thoroughly with water to remove salts and other water-soluble impurities.[7]
-
Drying: Dry the final product thoroughly to remove residual solvent.[7]
-
Guide 2: Inconsistent Results in Biological Assays
Variability in biological assay results can stem from issues with the this compound solution or the assay conditions themselves.
Step 1: Ensure Solution Integrity
-
Rationale: The stability of this compound in solution, especially in aqueous buffers, can be a source of variability. The guanidine group is highly basic and can interact with components of the assay medium.[11][12]
-
Procedure:
-
Fresh Preparation: Prepare solutions of this compound fresh for each experiment.
-
Solvent and pH: Use a solvent in which this compound is fully soluble and stable. If using aqueous buffers, ensure the pH is compatible with the compound's stability and the requirements of the assay. The high pKa of the guanidinium group means it will be protonated over a wide pH range.[12]
-
Storage of Stock Solutions: If stock solutions must be stored, store them at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Step 2: Standardize Assay Protocol
-
Rationale: Minor variations in the experimental protocol can lead to significant differences in results.
-
Procedure:
-
Consistent Dosing: Use calibrated pipettes for accurate and consistent dosing of the this compound solution.
-
Incubation Times and Temperatures: Strictly adhere to the specified incubation times and temperatures for the assay.
-
Controls: Always include appropriate positive and negative controls in your experiments to validate the assay's performance.[13]
-
Step 3: Assess for Compound Interference
-
Rationale: this compound, due to its chemical nature, could potentially interfere with certain assay technologies (e.g., fluorescence-based readouts).
-
Procedure:
-
Interference Assay: Run a control experiment with this compound in the assay medium without the biological target to check for any background signal or quenching effects.
-
Alternative Detection Methods: If interference is suspected, consider using an orthogonal assay with a different detection method to confirm your results.
-
Section 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of this compound.[7]
Materials:
-
Aniline
-
Hydrochloric acid
-
50% Cyanamide solution
-
Phase transfer catalyst (e.g., a quaternary ammonium salt)
-
Sodium hydroxide solution
Procedure:
-
In a reaction kettle, add aniline and an appropriate amount of hydrochloric acid.
-
Add a phase transfer catalyst.
-
Under stirring, slowly add the 50% cyanamide solution dropwise.
-
Maintain the reaction temperature at 60-70°C during the addition.
-
After the addition is complete, continue to maintain the temperature for 2.5 hours.
-
Add a sodium hydroxide solution to adjust the pH to 7, which will cause the solid product to precipitate.
-
Filter the solid, wash it with water, and dry to obtain the final product.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H9N3 | [7][8] |
| Molar Mass | 135.17 g/mol | [7][8] |
| Melting Point | 66-67 °C (free base) | [7][8][9] |
| Melting Point | 149-153 °C (carbonate salt) | |
| pKa | 10.77 (+1) at 25°C | [7][8] |
| Solubility | Insoluble in water; soluble in benzene and other organic solvents | [7][8][9] |
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Low Synthesis Yield
Caption: A logical workflow for troubleshooting low product yield in this compound synthesis.
Diagram 2: Decision Tree for Inconsistent Biological Assay Results
Caption: A decision-making guide for troubleshooting inconsistent results in biological assays.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Guanidine Synthesis.
- Fisher Scientific. (2023, August 23). Safety Data Sheet: N''-Phenylguanidine nitrate.
- HB Chemical. (n.d.). Safety Data Sheet: 1,3-diphenylguanidine.
- National Toxicology Program. (1992). TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7).
- Chemos GmbH & Co.KG. (2023, October 26). Safety Data Sheet: 1,3-diphenylguanidine.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 1,3-Diphenylguanidine.
- ChemBK. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound CAS#: 2002-16-6.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). 1,3-DIPHENYLGUANIDINE. CAMEO Chemicals.
- CDH Fine Chemical. (n.d.). 1,3-DIPHENYL GUANIDINE CAS No 102-06-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN, 3(6), 200–213.
- Kaur, P., & Webley, P. A. (2014). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. Australian Journal of Chemistry, 67(7), 987-988.
- Sigma-Aldrich. (n.d.). Phenylguanidine carbonate salt.
- The Thoughtful Scientist. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube.
- ChemicalBook. (2025, October 23). This compound | 2002-16-6.
- PubChem. (n.d.). Diphenylguanidine.
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- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Method Development for the Quantification of 1-Phenylguanidine in Complex Mixtures
Welcome to the technical support center for the quantification of 1-Phenylguanidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of analyzing this compound in challenging matrices. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reliable results.
Introduction: The Challenge of Quantifying this compound
This compound and its derivatives are a class of compounds with significant interest in pharmaceutical and material sciences.[1] Due to its basicity (pKa ~12) and polarity, this compound is fully protonated under physiological conditions, making its extraction and chromatographic retention challenging.[2] This guide provides a structured approach to method development and troubleshooting, focusing on the most common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Section 1: HPLC Method Development and Troubleshooting
High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for the quantification of this compound, especially in less complex matrices or for higher concentration levels.[3]
Frequently Asked Questions (HPLC)
Q1: What is the best type of HPLC column for this compound analysis?
A1: For this compound, a reversed-phase C18 column is a good starting point.[4] However, due to its polar nature, poor retention can be an issue. To overcome this, consider using a column with low silanol activity or employing a mobile phase with an ion-pairing agent.[5] For highly polar guanidinium compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can provide better retention.[6]
Q2: How can I improve the peak shape of this compound?
A2: Poor peak shape (tailing) is often due to interactions with residual silanols on the column. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase can help to protonate the silanols and reduce these interactions.[3] A typical mobile phase could be a mixture of acetonitrile and water with 0.1% formic acid.[7]
Q3: What wavelength should I use for UV detection of this compound?
A3: Phenyl-substituted guanidines have a strong UV absorbance. A wavelength of around 220 nm or 254 nm is generally suitable for detection.[4] It is always recommended to determine the wavelength of maximum absorbance (λmax) by scanning a standard solution.[4]
Troubleshooting Guide: HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Retention Time / Early Elution | Analyte is too polar for the column/mobile phase combination. | 1. Decrease the organic content of the mobile phase. 2. Add an ion-pairing reagent to the mobile phase. 3. Switch to a more polar stationary phase (e.g., a polar-embedded C18 or a HILIC column).[6] |
| Peak Tailing | Secondary interactions with the stationary phase (silanol groups). | 1. Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase.[3] 2. Use a base-deactivated column. 3. Lower the pH of the mobile phase. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition, temperature, or flow rate. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a stable temperature.[4] 3. Check the HPLC pump for leaks or pressure fluctuations. |
| No Peak Detected | Analyte concentration is below the limit of detection (LOD). | 1. Concentrate the sample. 2. Increase the injection volume. 3. Consider a more sensitive detection method like LC-MS/MS. |
Section 2: LC-MS/MS Method Development and Troubleshooting
For high sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[6][7]
Frequently Asked Questions (LC-MS/MS)
Q1: What are the typical MS parameters for this compound?
A1: this compound ionizes well in positive electrospray ionization (ESI+) mode. The protonated molecule [M+H]⁺ is the precursor ion. For MS/MS, you will need to optimize the collision energy to obtain stable and intense product ions.[3]
Q2: What is the "matrix effect" and how can I minimize it?
A2: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[8] This can lead to ion suppression or enhancement, affecting the accuracy and precision of your results.[9] To minimize matrix effects:
-
Improve sample cleanup: Use techniques like Solid-Phase Extraction (SPE) to remove interfering components.[7]
-
Optimize chromatography: Ensure the analyte peak is well-separated from the bulk of the matrix components.[8]
-
Use an internal standard: An isotopically labeled internal standard is the gold standard for correcting matrix effects.[6][10]
-
Matrix-matched calibration curves: Prepare calibration standards in a blank matrix extract to compensate for the effect.[7][11]
Q3: How do I choose an appropriate internal standard?
A3: The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., this compound-d5). If this is not available, a structurally similar compound with similar chromatographic and ionization behavior can be used. However, be aware that this may not fully compensate for matrix effects.[7]
Troubleshooting Guide: LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity / Ion Suppression | Matrix effects from co-eluting components.[8] | 1. Dilute the sample extract.[12] 2. Improve sample preparation (e.g., use a more selective SPE sorbent).[7] 3. Enhance chromatographic separation to move the analyte peak away from interfering matrix components.[8] 4. Use an isotopically labeled internal standard.[6] |
| High Signal Variability | Inconsistent matrix effects or sample preparation. | 1. Ensure consistent sample preparation across all samples. 2. Use an internal standard to normalize the response.[10] 3. Evaluate different lots of matrix for variability in matrix effects.[8] |
| Carryover | Adsorption of the analyte to parts of the LC-MS system. | 1. Optimize the autosampler wash procedure with a strong solvent. 2. Inject a blank solvent after high-concentration samples.[11] 3. Check for and clean any contaminated parts of the system (e.g., injection port, column). |
| Analyte Degradation | Instability of this compound in the sample matrix or during analysis. | 1. Assess the stability of the analyte under different storage conditions (e.g., freeze-thaw cycles, bench-top stability).[13] 2. Adjust the pH of the sample or mobile phase. 3. Analyze samples as quickly as possible after preparation. |
Section 3: Sample Preparation Strategies
Effective sample preparation is crucial for accurate and precise quantification of this compound, as it removes interfering matrix components and concentrates the analyte.[12]
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up complex samples.[14]
Recommended SPE Protocol for this compound from Biological Fluids (e.g., Urine, Plasma):
-
Select Sorbent: A mixed-mode cation exchange sorbent is often a good choice for basic compounds like this compound. Alternatively, a hydrophilic-lipophilic balanced (HLB) polymer sorbent can be used.[6][7]
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.[15]
-
Loading: Load the pre-treated sample onto the cartridge. Pre-treatment may involve dilution and pH adjustment.[12]
-
Washing: Wash the cartridge with a weak solvent to remove interferences without eluting the analyte. This step is critical for removing matrix components.[11]
-
Elution: Elute this compound with a solvent mixture, often containing an organic solvent with a modifier (e.g., methanol with formic acid or ammonia) to disrupt the interaction with the sorbent.
Caption: Key parameters in an analytical method validation workflow.
References
- Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. (2023).
- Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023).
- Separation of 1,3-Diphenylguanidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. (2000). American Chemical Society. [Link]
- Assessment of matrix effect in quantitative LC–MS bioanalysis. (2018).
- An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2022).
- Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (2014).
- Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography–Tandem Mass Spectrometry. (2023).
- Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
- Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. (2019). DSpace@MIT. [Link]
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017).
- Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023). SpringerLink. [Link]
- Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG)
- Acid guanidinium thiocyanate-phenol-chloroform extraction. Wikipedia. [Link]
- (PDF) Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023).
- Bioanalytical sample prepar
- Sample Prepar
- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]
- ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. ASEAN. [Link]
- Analysis results of LC-MS. Shimadzu. [Link]
- HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. (2002). IUPAC. [Link]
- A ligand-observed mass spectrometry approach integrated into the fragment based lead discovery pipeline. (2015). SciSpace. [Link]
- N-Phenylguanidine. PubChem. [Link]
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
- Considerations to properly assess drug stability within biological samples. Anapharm. [Link]
- Direct Derivatization and Rapid GC-MS Screening of Nerve Agent Markers in Aqueous Samples. (2012).
- Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox. (2021). MDPI. [Link]
- Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). YouTube. [Link]
- Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. (2019). PubMed. [Link]
- Diphenylguanidine. PubChem. [Link]
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- 7. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. youtube.com [youtube.com]
Technical Support Center: HPLC Column Selection for the Purification of 1-Phenylguanidine
Welcome to the technical support center. This guide provides in-depth analysis and practical solutions for selecting the appropriate High-Performance Liquid Chromatography (HPLC) column for the purification of 1-Phenylguanidine. As a polar, strongly basic compound, this compound presents unique challenges that require a carefully considered chromatographic strategy. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable troubleshooting steps to achieve optimal purification results.
Section 1: Understanding the Analyte - The Key to Successful Purification
The first step in any purification workflow is to understand the physicochemical properties of the target molecule. This compound's structure, featuring a hydrophobic phenyl ring and a highly basic guanidinium group, dictates its behavior in a chromatographic system.
The guanidinium functional group is one of the strongest organic bases, with a pKa of approximately 10.77.[1][2] This means that across the entire pH range suitable for most silica-based HPLC columns (typically pH 2-8), this compound will be fully protonated and exist as a cation. This permanent positive charge, combined with its moderate polarity (computed XLogP3 of 0.5[3]), is the primary driver of the challenges encountered during its purification.
| Property | Value / Description | Implication for HPLC |
| Structure | Phenyl group attached to a guanidine group. | Dual nature: Hydrophobic (phenyl) and polar/ionic (guanidinium). |
| Molar Mass | 135.17 g/mol [1] | Small molecule, suitable for a wide range of column pore sizes (e.g., 100-120 Å). |
| pKa | ~10.77[1][2] | Positively charged at typical HPLC operating pH. Prone to strong secondary interactions with silica. |
| Solubility | Free base is insoluble in water; soluble in organic solvents.[1][4] | Salt forms are required for aqueous mobile phases. Sample diluent must be carefully chosen. |
| Polarity (XLogP3) | 0.5[3] | Polar compound, which can lead to poor retention in traditional reversed-phase chromatography. |
Section 2: Frequently Asked Questions (FAQs) - Initial Column Selection
This section addresses the most common initial questions regarding column and method selection for this compound.
Q1: What is the best starting point for purifying this compound? Reversed-Phase, HILIC, or Mixed-Mode?
There is no single "best" mode; the optimal choice depends on the purity requirements, sample matrix, and available instrumentation. However, a logical decision process can guide the selection.
-
Reversed-Phase (RP) HPLC is the most common chromatographic mode but requires special considerations for a basic compound like this compound to overcome peak tailing.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for polar compounds and often provides better retention than RP.[5][6][7]
-
Mixed-Mode Chromatography (MMC) , particularly combining Reversed-Phase and Strong Cation-Exchange (SCX), is arguably the most robust approach, offering dual retention mechanisms for superior selectivity and peak shape.[8][9]
Q2: I want to use Reversed-Phase HPLC. Which C18 column should I choose and why?
Standard, older-generation C18 columns (Type A silica) are not recommended. The key issue is the interaction between the positively charged this compound and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface. This secondary ionic interaction causes severe peak tailing.[10][11]
To mitigate this, choose a column with the following characteristics:
-
High-Purity, Type B Silica: These columns have significantly lower metal content and fewer acidic silanol groups, providing a more inert surface.
-
Effective End-Capping: Select a column that is thoroughly end-capped, where residual silanols are chemically bonded with a small silylating agent (e.g., trimethylsilane) to shield them from interaction.[11][12]
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar functional group (e.g., amide, carbamate) near the base of the alkyl chain. This polar group helps to shield the residual silanols and allows the column to be used in highly aqueous mobile phases without phase collapse.[11]
Q3: When is HILIC a better choice than Reversed-Phase for this compound?
HILIC becomes the preferred technique when you encounter insufficient retention in reversed-phase, even with highly aqueous mobile phases.[6][13] As a polar molecule, this compound is well-suited for the HILIC mechanism, which involves partitioning into a water-enriched layer on a polar stationary phase.[5]
Choose HILIC if:
-
Your analyte elutes at or near the void volume in RP-HPLC.
-
You need to separate this compound from other highly polar impurities or excipients.
-
High sensitivity with mass spectrometry (MS) detection is required, as the high-organic mobile phases used in HILIC promote more efficient desolvation and ionization.
Common HILIC stationary phases include bare silica, amide, diol, and zwitterionic phases.[7][14]
Q4: How can Mixed-Mode Chromatography simplify my purification?
Mixed-mode chromatography (MMC) is a powerful tool that combines multiple retention mechanisms on a single stationary phase.[9][15][16] For this compound, a column combining reversed-phase and strong cation-exchange (RP-SCX) functionalities is ideal.
Advantages of MMC:
-
Orthogonal Selectivity: The column retains the analyte via both hydrophobic interactions with the phenyl group and ionic interactions with the guanidinium cation.[8][17] This provides a powerful and tunable mechanism for separation.
-
Superior Peak Shape: The controlled ionic interactions on the stationary phase often produce highly symmetrical peaks for basic compounds, eliminating the problematic tailing seen on standard RP columns.[8]
-
MS-Friendly: Robust retention is achieved without the need for ion-pairing reagents like TFA, which can cause ion suppression in mass spectrometry.[9]
-
High Loadability: The ion-exchange capacity allows for higher sample loads in preparative chromatography compared to RP alone.[8]
Section 3: Troubleshooting Guide - Common Problems & Solutions
Q5: Why am I seeing severe peak tailing for this compound on my C18 column?
This is the most common issue encountered. Peak tailing is a clear indicator of undesirable secondary interactions between the analyte and the stationary phase.
Primary Cause: Interaction with ionized silanol groups. At a mobile phase pH > 3.5, surface silanols (Si-OH) on the silica support begin to deprotonate to Si-O⁻. The cationic this compound is strongly attracted to these sites, resulting in a portion of the analyte molecules being delayed as they pass through the column, which smears out the back of the peak.[10][11][12]
Q6: My this compound peak has very poor retention and elutes near the void volume in Reversed-Phase. What should I do?
This occurs because this compound is a polar molecule, and traditional C18 phases do not provide sufficient hydrophobic interaction for strong retention, especially with high organic content in the mobile phase.
Solutions:
-
Reduce Organic Content: Decrease the percentage of acetonitrile or methanol in your mobile phase.
-
Use an Aqueous-Stable Column: Switch to an "AQ" type C18 or a polar-embedded column. These are specifically designed to resist phase collapse and provide stable retention in highly aqueous mobile phases (even 100% aqueous).[18]
-
Switch to HILIC or Mixed-Mode: These modes are designed for polar compounds and will provide significantly more retention.[19] HILIC columns, in particular, excel at retaining polar analytes that are unretained in reversed-phase.[6]
Q7: I'm using a low pH mobile phase, but my peak shape is still not perfect. What else can I try?
If tailing persists at low pH on a good quality column, consider these secondary adjustments:
-
Increase Buffer Strength: Increasing the concentration of your buffer (e.g., from 10mM to 25-50mM) can help. The buffer cations will compete with the protonated this compound for any remaining active silanol sites, further masking the secondary interactions.[12]
-
Change Organic Modifier: Acetonitrile and methanol can provide different selectivity. If you are using acetonitrile, try a method with methanol, or vice-versa.
-
Check for Mass Overload: Injecting too much sample can lead to tailing, especially for basic compounds.[20] Try injecting a 5-fold or 10-fold dilution of your sample to see if the peak shape improves.
Section 4: Experimental Protocols
Protocol 1: General Method Development Strategy for Reversed-Phase HPLC
This protocol provides a self-validating workflow for developing a robust purification method.
-
Column Selection:
-
Choose a modern, high-purity, end-capped C18 or C8 column (e.g., particle size 3.5-5 µm). A polar-embedded phase is also an excellent choice.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. Rationale: This sets the pH to ~2.5-2.8, ensuring this compound is stably protonated and silica silanols are suppressed.[12]
-
Mobile Phase B: 0.1% FA or TFA in HPLC-grade acetonitrile.
-
-
Initial Gradient Scouting:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).
-
Detection: UV, typically around 230-240 nm (verify with a UV scan of your standard).
-
Injection Volume: 5-10 µL.
-
Gradient: Run a fast linear gradient from 5% to 95% B over 10-15 minutes.
-
Self-Validation: This initial run will confirm if the analyte is retained and elutes from the column, providing a starting point for optimization.
-
-
Method Optimization:
-
Based on the scouting run, create a shallower gradient around the elution point of this compound to improve resolution from nearby impurities. For example, if it eluted at 30% B, try a gradient of 15-45% B over 20 minutes.
-
If peak shape is still suboptimal, confirm that the sample is fully dissolved in the mobile phase or a weaker solvent. Mismatched sample diluent can distort peaks.
-
Protocol 2: Recommended Column Cleaning and Regeneration Procedure
Strongly retained basic compounds can accumulate on the column, leading to carryover and poor performance. Regular cleaning is critical.
Important: Always disconnect the column from the detector during cleaning. It is often recommended to reverse the flow direction for cleaning to flush contaminants from the column inlet frit.[21]
-
Aqueous Wash: Wash the column with 10-20 column volumes of your mobile phase without the buffer salt (e.g., 95:5 Water:Acetonitrile).
-
Strong Organic Wash: Flush with 10-20 column volumes of 100% Acetonitrile.
-
Intermediate Polarity Wash: Flush with 10-20 column volumes of 100% Isopropanol.
-
Aggressive Cleaning (if required for severe contamination):
-
A sequence of solvents can be used, such as Tetrahydrofuran (THF), followed by Isopropanol.
-
For precipitated proteins or very stubborn contaminants on ion-exchange columns, a wash with 6 M guanidine hydrochloride can be effective, but this is an aggressive treatment and should be followed immediately by extensive washing with water and buffer.[21]
-
-
Re-equilibration: After cleaning, flush the column with the intermediate solvent (Isopropanol), then the strong organic solvent (Acetonitrile), and finally re-equilibrate with the initial mobile phase conditions for at least 20-30 column volumes until the baseline is stable.
Section 5: Summary of Recommendations
| Chromatography Mode | Recommended Column Types | Pros | Cons | Best For... |
| Reversed-Phase (RP) | Modern, high-purity, end-capped C18/C8; Polar-embedded phases. | Widely available; familiar technique; good resolving power with optimization. | High risk of peak tailing ; requires low pH mobile phase; may have poor retention. | General purpose purification where peak tailing can be controlled via mobile phase and column choice. |
| HILIC | Bare Silica, Amide, Diol, Zwitterionic.[5][7][13] | Excellent retention for polar compounds; orthogonal selectivity to RP; high MS sensitivity. | Longer equilibration times; sensitive to water content in sample and mobile phase. | Cases of poor RP retention; separating from other polar compounds; MS-driven analysis. |
| Mixed-Mode (MMC) | Reversed-Phase / Strong Cation-Exchange (RP/SCX).[8][17] | Excellent peak shape ; tunable retention; no need for ion-pairing reagents; high loading capacity. | Fewer column choices available; can be more expensive; retention mechanism is more complex. | Robust, high-purity purification, especially from complex matrices; MS-compatible methods. |
References
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.).
- HILIC HPLC Column. (n.d.). Phenomenex. [Link]
- Subirats, X., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. (n.d.). SIELC Technologies. [Link]
- Mixed-Mode Chromatography and Stationary Phases. (n.d.).
- Separation of Guanidine, N-butyl-N'-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.).
- What Causes Peak Tailing in HPLC? (2023, October 28). Chrom Tech, Inc. [Link]
- Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Schwartz, N. (2014, March 11).[6]Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
- Orlovsky, V., & Zelechonok, Y. (2011). Evolution of Mixed-Mode Chromatography.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
- D'Attoma, A., et al. (2021). Mixed-Mode Chromatography—A Review.
- Polar Column in HPLC Example. (2023, August 20). Hawach. [Link]
- Mixed-Mode HPLC. (n.d.). CHROMacademy. [Link]
- How to Select the Proper HPLC Column for Your Application. (2024, July 14). Maxi Scientific. [Link]
- Chromatography of guanidino compounds. (2009).
- HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. [Link]
- Separation of 1,3-Diphenylguanidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
- This compound. (n.d.). ChemBK. [Link]
- Ion exchange chromatography strategy? (2016, June 1).
- Use of Guanidine Hydrochloride in the Purification of Inclusion Body. (2018, July 27). Yacoo. [Link]
- A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. (2011). Analyst. [Link]
- Diphenylguanidine. (n.d.). PubChem. [Link]
- N-Phenylguanidine. (n.d.). PubChem. [Link]
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Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 1-Phenylguanidine Purity by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and chemical synthesis, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. 1-Phenylguanidine, a vital intermediate in the synthesis of fungicides and a structural motif in various pharmacologically active compounds, is no exception.[1][2] This guide provides an in-depth, comparative analysis of methodologies for quantifying the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, compare HPLC with alternative techniques, and provide actionable, field-proven protocols to ensure the trustworthiness and accuracy of your analytical results.
The Critical Need for Purity Analysis of this compound
This compound (C7H9N3, MW: 135.17 g/mol ) is a colorless solid that serves as a precursor in various chemical manufacturing processes.[3] Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact the yield, safety, and stability of the final product. Therefore, a robust, specific, and accurate analytical method is paramount for quality control in a regulated environment.
The Gold Standard: Reversed-Phase HPLC with UV Detection
For the quantitative analysis of moderately polar and UV-active compounds like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a Ultraviolet (UV) detector is the industry's gold standard. This technique offers an unparalleled combination of specificity, sensitivity, and robustness.
Mechanistic Rationale for Method Design
The development of a successful HPLC method is a systematic process grounded in the physicochemical properties of the analyte. This compound is a basic compound with a pKa of 10.77.[1] This property is the cornerstone of our method design.
-
Column Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, providing a non-polar stationary phase. The separation mechanism relies on the hydrophobic interactions between the analyte and the C18 alkyl chains.
-
Mobile Phase pH Control: Due to its high pKa, this compound will be protonated and highly polar at acidic pH. To achieve adequate retention on a C18 column, it's crucial to work with a mobile phase pH that is at least 2 pH units below the analyte's pKa. This ensures consistent protonation and avoids peak tailing caused by interactions with residual silanols on the silica backbone of the stationary phase. A buffered mobile phase (e.g., phosphate or acetate buffer) is essential to maintain a stable pH and ensure method reproducibility.
-
Organic Modifier: Acetonitrile is often chosen over methanol as the organic component of the mobile phase due to its lower viscosity and superior UV transparency. The proportion of acetonitrile to the aqueous buffer is optimized to achieve a suitable retention time, typically between 3 and 10 minutes.
-
UV Detection Wavelength: Phenyl-substituted guanidines exhibit strong UV absorbance. While a full UV scan is recommended during method development to determine the absorbance maximum (λmax), a wavelength in the range of 230-260 nm is typically suitable for sensitive detection.
Detailed Experimental Protocol: RP-HPLC-UV
This protocol is a self-validating system, designed for accuracy and reproducibility in accordance with ICH Q2(R1) guidelines.[4][5]
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask using the mobile phase as the diluent to obtain a 1 mg/mL stock solution. Further dilute to create a working standard of approximately 50 µg/mL.
-
Sample Preparation: Prepare the sample to be tested at a similar concentration to the working standard using the mobile phase as the diluent.
-
System Suitability: Before sample analysis, inject the working standard solution five times. The relative standard deviation (%RSD) for the peak area should be less than 2.0%.
-
Analysis and Calculation: Inject the standard and sample solutions. The purity of this compound is calculated using the external standard method based on the peak areas.
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is the preferred method, other techniques have their place. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of expected impurities, or equipment availability.
| Method | Principle | Advantages | Disadvantages | Ideal Application |
| RP-HPLC-UV | Differential partitioning between a non-polar stationary phase and a polar mobile phase. | High specificity, sensitivity, and accuracy. Capable of separating closely related impurities. | Requires specialized equipment and trained personnel. Method development can be time-consuming. | Gold standard for purity and impurity profiling in R&D and QC environments. |
| Ion-Pair HPLC | A hydrophobic ion-pairing reagent is added to the mobile phase to form a neutral complex with the ionized analyte, enhancing retention on a reversed-phase column.[6][7] | Excellent for improving retention and peak shape of highly polar, basic compounds.[8] | Can lead to long column equilibration times and potential for baseline noise.[9] Not easily compatible with mass spectrometry. | Analysis of highly polar guanidine derivatives or when standard RP-HPLC fails to provide adequate retention. |
| Titrimetry | Acid-base titration where the basic guanidine group is neutralized by a standard acid. | Simple, inexpensive, and does not require sophisticated instrumentation. | Non-specific; it quantifies the total basic content and cannot distinguish between this compound and basic impurities. Lower sensitivity. | Quick assay of bulk, high-purity material where impurity profiling is not required. |
| Gas Chromatography (GC) | Separation based on volatility in a gaseous mobile phase. | High resolution for volatile compounds. | This compound is non-volatile and thermally labile, requiring derivatization, which adds complexity and potential for error. | Not generally recommended for this compound. |
| LC-MS/MS | HPLC coupled with a mass spectrometer for detection. | Extremely high sensitivity and specificity. Provides molecular weight and structural information.[10] | High cost of instrumentation and maintenance. Matrix effects can suppress ion signals.[11] | Trace level quantification, impurity identification, and analysis in complex matrices like biological fluids.[12] |
Visualizing the Workflow and Decision-Making Process
To further clarify the analytical workflow and the logic behind method selection, the following diagrams are provided.
Caption: A typical workflow for the quantitative analysis of this compound by HPLC.
Caption: Decision tree for selecting the appropriate analytical method for this compound.
Method Validation: Ensuring Trustworthiness
A cornerstone of any reliable analytical method is rigorous validation. The described HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13][14]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (R²) of >0.999 is typically desired.[14]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (%RSD).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The quantitative analysis of this compound purity is a critical step in ensuring product quality and safety. While several analytical techniques exist, Reversed-Phase HPLC with UV detection stands out as the most robust, specific, and reliable method for routine quality control. It offers a powerful combination of separation efficiency and sensitivity, allowing for the accurate quantification of the main component and the detection of critical impurities. For specialized applications such as trace analysis or dealing with particularly challenging separations, advanced techniques like LC-MS/MS and Ion-Pair HPLC provide valuable alternatives. By understanding the principles behind each method and following a systematic, validation-driven approach, researchers and drug development professionals can confidently ensure the quality of their materials and the integrity of their results.
References
- ChemBK. This compound.
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- LCGC. A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
- Mason Technology. Ion-Pairing Agents | HPLC.
- Scharlab. Ion pair chromatography reagents.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. Quality Guidelines.
- ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Welch Materials. Issues and Solutions to the Use of Ion-Pairing Reagents.
- Agilent. Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water.
- National Institutes of Health (NIH). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry.
- SIELC Technologies. Separation of 1,3-Diphenylguanidine on Newcrom R1 HPLC column.
- ACS Publications. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry.
- U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- National Institutes of Health (NIH). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development.
- ChemCon GmbH. Identity determination and purity testing.
- Springer Link. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development.
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A Comparative Analysis of the Biological Activity of 1-Phenylguanidine and Other Guanidine Derivatives: A Guide for Researchers
Introduction
The guanidinium group, a ubiquitous structural motif in natural products and synthetic molecules, is a cornerstone of medicinal chemistry. Its ability to exist in a protonated state at physiological pH allows for multifaceted interactions with biological targets, rendering guanidine-containing compounds a rich source of therapeutic agents.[1] This guide provides an in-depth comparative analysis of the biological activities of 1-Phenylguanidine and other prominent guanidine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the antimicrobial, anticancer, cardiovascular, and anti-inflammatory properties of these compounds, supported by experimental data and detailed methodologies to facilitate further investigation. While a significant body of research exists for various guanidine derivatives, this guide will also highlight the current knowledge gaps, particularly concerning the parent compound, this compound.
The Guanidine Scaffold: A Privileged Structure in Drug Discovery
The unique physicochemical properties of the guanidine group, including its high basicity and capacity for hydrogen bonding, underpin its diverse biological activities.[2] These properties enable guanidine derivatives to interact with a wide array of biological molecules, including proteins and nucleic acids, leading to a broad spectrum of pharmacological effects.[3] This has led to the development of numerous guanidine-containing drugs with applications ranging from the treatment of diabetes to infectious diseases and cancer.[2][4]
Comparative Biological Activities
This section will compare the biological activities of this compound and its derivatives with other notable guanidine compounds, such as the biguanide Metformin and the heterocyclic Guanidinobenzimidazole.
Antimicrobial Activity
Guanidine derivatives have long been recognized for their potent antimicrobial properties, acting against a broad spectrum of bacteria and fungi.[5] Their proposed mechanism of action often involves disruption of the bacterial cell membrane and interference with essential cellular processes.[4]
While direct comparative data for this compound is limited, studies on its derivatives provide valuable insights into its potential antimicrobial efficacy. For instance, a series of benzyl and phenyl guanidine derivatives have demonstrated significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[6]
Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Reference(s) |
| Phenyl Guanidine Derivatives | |||
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m) | 0.5 | 1 | [4] |
| para-substituted derivative (9v) | 0.5 | 4 | [4] |
| 4-aminobenzyl derivative (45a) | 8 | >64 | [2] |
| Metformin | |||
| Metformin (alone) | >500 µM | >500 µM | [7] |
| Metformin + Doxycycline | - | - | [7] |
| Metformin + Levofloxacin | - | - | [7] |
| Guanidinobenzimidazole Derivatives | |||
| 2-Guanidinobenzimidazole (2GBI) | Not Reported | Not Reported | [8] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.[9]
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Causality Behind Experimental Choices: The broth microdilution method is chosen for its high-throughput nature and its ability to provide quantitative data on the antimicrobial potency of a compound. The use of both Gram-positive and Gram-negative bacteria provides a broader understanding of the compound's spectrum of activity.
Anticancer Activity
The guanidinium group's ability to interact with negatively charged molecules like DNA and acidic residues in proteins makes it a promising pharmacophore for anticancer drug design.[4] Several guanidine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.
Comparative Anticancer Activity (IC50, µM)
| Compound/Derivative | U-937 (Leukemia) | HL-60 (Leukemia) | MOLT-3 (Leukemia) | Reference(s) |
| N-Phenylguanidine-Chalcone Derivatives | ||||
| Compound 6c (phenyl group) | 3.5 ± 0.5 | 4.0 ± 0.6 | 3.3 ± 0.5 | [4] |
| Compound 6h (phenyl group) | 5.4 ± 0.2 | 4.5 ± 0.8 | 3.0 ± 0.4 | [4] |
| Etoposide (Positive Control) | 1.8 ± 0.2 | 0.6 ± 0.2 | 0.2 ± 0.1 | [4] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Causality Behind Experimental Choices: The MTT assay is a widely accepted and reliable method for screening the cytotoxic effects of compounds. The use of multiple cancer cell lines helps to assess the compound's spectrum of activity and potential selectivity.
Cardiovascular Effects
Certain guanidine derivatives have been investigated for their effects on the cardiovascular system, with some exhibiting hypotensive and cardioprotective properties.[10] For example, N-hydroxyguanidine derivatives have been shown to protect the heart during ischemia-reperfusion events.[11] Clonidine and guanabenz, which contain a guanidine moiety within a heterocyclic ring system, are known for their centrally acting antihypertensive effects.[10]
Information on the direct cardiovascular effects of this compound is scarce. However, the diverse cardiovascular activities of other guanidine derivatives suggest that this is a promising area for future investigation.
Experimental Protocol: In Vitro Vasodilation Assay
This protocol describes a method to assess the vasorelaxant effects of a compound on isolated arterial rings.
-
Tissue Preparation: A segment of an artery (e.g., rat thoracic aorta) is carefully dissected and cut into rings.
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (PSS), maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: The rings are allowed to equilibrate under a resting tension.
-
Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine.
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.
-
Measurement of Relaxation: The relaxation response is recorded as a percentage of the pre-contraction.
-
Data Analysis: Dose-response curves are constructed to determine the potency of the vasorelaxant effect (e.g., EC50).
Causality Behind Experimental Choices: The isolated arterial ring preparation is a classic and reliable model for studying the direct effects of compounds on vascular smooth muscle tone. Pre-contraction with phenylephrine, an α1-adrenergic agonist, mimics a state of vasoconstriction and allows for the assessment of a compound's ability to induce relaxation.
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Some guanidine derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[12] A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
While there is a lack of specific data on the anti-inflammatory activity of this compound, the established protocols provide a clear path for its evaluation.
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for a short period, followed by stimulation with LPS (a potent inflammatory agent).
-
Incubation: The plate is incubated for 24 hours to allow for the production of NO.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.
Causality Behind Experimental Choices: LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of macrophages, leading to the production of pro-inflammatory mediators like NO. The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO production.
Conclusion and Future Directions
The guanidine scaffold is a remarkably versatile platform for the design of novel therapeutic agents. This guide has provided a comparative overview of the biological activities of this compound and other key guanidine derivatives, highlighting their potential in antimicrobial, anticancer, cardiovascular, and anti-inflammatory applications. While significant progress has been made in understanding the structure-activity relationships of various guanidine compounds, a clear gap in the literature exists regarding the comprehensive biological profiling of the parent compound, this compound.
Future research should focus on the systematic evaluation of this compound across a range of biological assays to establish a baseline for comparison with its more complex derivatives. Such studies will not only provide valuable data on this fundamental guanidine compound but will also contribute to a deeper understanding of the structural requirements for specific biological activities within this important class of molecules. The detailed experimental protocols provided in this guide offer a robust framework for undertaking these much-needed investigations.
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A Comparative Guide to 1-Phenylguanidine and 1,3-Diphenylguanidine as Catalysts
In the field of synthetic chemistry, particularly in organocatalysis, guanidine derivatives have established themselves as a versatile and powerful class of catalysts.[1] Their efficacy is rooted in their strong basicity and their unique capacity to facilitate a wide array of chemical transformations with high efficiency.[1][2] This guide provides an in-depth, objective comparison of two fundamental guanidine-based catalysts: 1-Phenylguanidine (PG) and 1,3-Diphenylguanidine (DPG).
This analysis is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of properties to explore the causal relationships between chemical structure and catalytic performance. We will delve into their respective strengths, weaknesses, and ideal applications, supported by established chemical principles and synthesis protocols.
Structural and Physicochemical Properties: The Foundation of Catalytic Behavior
The primary distinction between this compound and 1,3-Diphenylguanidine lies in the number of phenyl substituents on the guanidine core. This seemingly minor difference has significant implications for their steric and electronic properties, which in turn dictate their catalytic activity.
dot
Caption: Chemical structures of this compound and 1,3-Diphenylguanidine.
This compound possesses a single phenyl group, leaving two nitrogen atoms with N-H bonds. In contrast, 1,3-Diphenylguanidine features two phenyl groups, resulting in a more sterically hindered core and only one remaining N-H bond. These structural differences directly influence their solubility, basicity (pKa), and interaction with substrates.
Table 1: Comparative Physicochemical Properties
| Property | This compound (PG) | 1,3-Diphenylguanidine (DPG) | Rationale for Difference |
| Molecular Formula | C₇H₉N₃[3] | C₁₃H₁₃N₃[4] | DPG has an additional C₆H₄ group. |
| Molar Mass | 135.17 g/mol [5] | 211.26 g/mol [6] | The extra phenyl group adds significant mass. |
| Appearance | Colorless to light beige solid[7][8] | White to cream-colored crystalline powder[4][6] | Both are typically solids at room temperature. |
| Melting Point | ~66-67 °C[5] | ~145-148 °C[4] | The greater symmetry and molecular weight of DPG lead to stronger intermolecular forces and a higher melting point. |
| pKa (of conjugate acid) | ~10.77[5] | ~10.12[4] | The electron-withdrawing nature of the second phenyl group in DPG slightly reduces the basicity of the guanidine core compared to PG. |
| Solubility | Insoluble in water; soluble in benzene and other organic solvents.[7][9] | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[4] | The additional nonpolar phenyl group in DPG enhances its solubility in organic solvents relative to its already low water solubility. |
The Guanidine Catalytic Cycle: A Dual-Activation Mechanism
Guanidine-based catalysts primarily function as potent Brønsted bases.[10] Their high basicity is a result of the exceptional resonance stabilization of the guanidinium cation that forms upon protonation.[10] The catalytic cycle is a sophisticated proton-shuttle mechanism involving bifunctional activation.[11]
-
Substrate Deprotonation: The neutral guanidine catalyst abstracts a proton from a pronucleophile (e.g., a carbon acid, alcohol, or amine), enhancing its nucleophilicity.[11]
-
Electrophile Activation: The resulting positively charged guanidinium ion can then act as a Brønsted acid, activating an electrophile through hydrogen bonding.[11][12]
-
Reaction and Catalyst Regeneration: The activated nucleophile attacks the activated electrophile. Subsequently, the guanidinium ion donates its proton to an intermediate or the final product, thus regenerating the neutral guanidine catalyst to complete the cycle.[10]
dot
Caption: Generalized bifunctional activation cycle for guanidine organocatalysts.
Performance Comparison in Catalytic Applications
1,3-Diphenylguanidine (DPG): The Industrial Workhorse
DPG is most widely recognized as a medium-speed secondary accelerator in the vulcanization of rubber.[4][6][13] In this industrial process, its primary role is not as a standalone catalyst but as an activator for primary accelerators like thiazoles and sulfenamides.[13][14]
-
Mechanism in Vulcanization: DPG acts as a strong base to facilitate the formation of active sulfurating agents, which are crucial for cross-linking polymer chains. This boosts the rate and efficiency of the curing process, improving the final mechanical properties of the rubber.[4][15]
-
Performance: Its widespread use in manufacturing tires, rubber sheeting, and industrial products attests to its reliability, cost-effectiveness, and efficacy in this specific application.[13]
-
Other Industrial Uses: DPG also finds application as a corrosion inhibitor, a plastic additive, and a complexing agent for metal detection.[6][16]
This compound (PG): The Versatile Organocatalyst Precursor
While less common in large-scale industrial processes, the structure of PG makes it an intriguing candidate for broader applications in organocatalysis, where steric factors are often critical.
-
Potential in C-C Bond Formation: Guanidines are effective catalysts for reactions like Michael additions, Henry (nitroaldol) reactions, and Aldol reactions.[11] The reduced steric bulk of PG compared to DPG could allow for easier access to sterically hindered substrates, potentially leading to higher reaction rates in certain contexts.
-
Basicity vs. Sterics: PG is slightly more basic than DPG (pKa 10.77 vs. 10.12).[4][5] This stronger basicity enables it to deprotonate a wider range of weakly acidic pronucleophiles, expanding its potential substrate scope. The choice between PG and DPG would therefore involve a trade-off: PG offers higher basicity and less steric hindrance, while DPG's bulkier phenyl groups could be leveraged to induce stereoselectivity in asymmetric catalysis if chiral variants were designed.
-
Intermediate for Synthesis: PG is a valuable intermediate in the synthesis of pharmaceuticals and fungicides, such as in the preparation of pyrimidine derivatives.[8][17]
Table 2: Summary of Catalytic Performance and Applications
| Feature | This compound (PG) | 1,3-Diphenylguanidine (DPG) |
| Primary Application | Chemical intermediate for pharmaceuticals and fungicides.[8][9] | Secondary accelerator in rubber vulcanization.[6][13] |
| Key Catalytic Role | Strong Brønsted base organocatalyst. | Activator for other accelerators; Brønsted base.[13] |
| Catalytic Strengths | Higher basicity, lower steric hindrance. | Proven industrial reliability, cost-effective in bulk. |
| Potential Weaknesses | Less studied as a standalone catalyst. | Lower basicity, significant steric bulk may limit substrate scope in fine chemical synthesis. |
| Ideal Use Cases | General base catalysis requiring deprotonation of weak acids; reactions sensitive to steric crowding. | Industrial rubber curing; applications where a solid, moderately strong organic base is needed. |
Experimental Protocols: Synthesis of Phenylguanidines
The trustworthiness of any catalyst lies in its reproducible synthesis. Below are established, self-validating protocols for the laboratory-scale preparation of both catalysts, providing a practical basis for their evaluation.
dot
Caption: Comparative workflow for the synthesis of phenylguanidines.
Protocol 1: Synthesis of this compound from Aniline and Cyanamide This method is adapted from established procedures for the guanylation of amines.[7][8][18]
-
Reagent Preparation: In a reaction vessel equipped with a stirrer and temperature control, charge aniline and an appropriate amount of hydrochloric acid to form aniline hydrochloride in situ.[7][8]
-
Catalyst Addition: Introduce a suitable phase transfer catalyst.
-
Reaction: While stirring vigorously, slowly add a 50% aqueous solution of cyanamide dropwise. Maintain the reaction temperature between 60-70 °C.[7]
-
Holding Period: After the addition is complete, continue stirring at 60-70 °C for approximately 2.5 hours to ensure the reaction goes to completion.[7]
-
Work-up: Cool the reaction mixture. Add a base (e.g., NaOH solution) to adjust the pH to ~7, which will precipitate the product.[7]
-
Purification: Filter the resulting solid, wash thoroughly with water to remove salts, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of 1,3-Diphenylguanidine via Oxidative Desulfurization This classic route involves the conversion of 1,3-diphenylthiourea (thiocarbanilide).[19][20]
-
Reagent Preparation: In a pressure-rated reaction vessel, charge 1,3-diphenylthiourea, a solvent such as methanol, and aqueous ammonia.[19]
-
Catalyst Addition: Add a catalytic amount of a copper salt, such as copper(II) acetate (Cu(OAc)₂).[21]
-
Reaction: Pressurize the vessel with oxygen (e.g., to 1.5 bar) and heat the mixture to 50-60 °C with vigorous stirring.[19][21] The reaction involves the copper-catalyzed oxidative desulfurization of the thiourea and subsequent condensation with ammonia.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the vessel and vent the pressure.
-
Purification: The product solution is typically subjected to distillation to remove the solvent. The resulting solid is then washed with an alkaline solution and water, followed by drying, to yield pure 1,3-diphenylguanidine.[21]
Conclusion and Strategic Outlook
This compound and 1,3-Diphenylguanidine, while structurally similar, occupy distinct niches in the world of catalysis.
-
1,3-Diphenylguanidine (DPG) is a highly optimized, reliable, and cost-effective solution for a specific, large-scale industrial application: rubber vulcanization. Its performance characteristics are perfectly suited for this role, though its steric bulk and moderate basicity may limit its utility in more delicate organocatalytic transformations.
-
This compound (PG) represents a more fundamental organocatalyst. Its higher basicity and reduced steric profile make it a potentially more active and versatile catalyst for a broader range of reactions in fine chemical and pharmaceutical synthesis. It serves as a valuable platform for constructing more complex catalytic structures.
For the practicing scientist, the choice is clear:
-
For industrial polymer applications requiring a robust cure activator, DPG is the proven standard.
-
For developing novel organocatalytic methods, particularly those sensitive to steric hindrance or requiring the deprotonation of very weak acids, PG offers a more promising starting point for investigation.
Further head-to-head studies under identical reaction conditions are warranted to fully map the comparative performance of these two foundational catalysts in modern organic synthesis.
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A Senior Application Scientist's Comparative Guide to the Synthetic Routes of 1-Phenylguanidine
For researchers and process chemists navigating the synthesis of pharmacologically and agriculturally significant guanidine moieties, the selection of an optimal synthetic route is a critical decision point. 1-Phenylguanidine, a key intermediate for fungicides and other bioactive molecules, can be synthesized through various pathways, each presenting a unique balance of efficiency, cost, safety, and environmental impact.[1] This guide provides an in-depth, objective comparison of the predominant synthetic routes to this compound, supported by experimental data and procedural insights to inform your selection process.
Introduction to this compound and its Synthetic Challenges
This compound is a colorless solid that serves as a crucial building block in organic synthesis.[1] Its utility as a precursor to fungicides like methylcymamine highlights its industrial relevance.[1] The core challenge in its synthesis lies in the efficient formation of the guanidinium group on an aniline scaffold. The choice of the guanylating agent and reaction conditions directly influences not only the yield and purity but also the overall process economy and safety. This guide will dissect three primary synthetic strategies, evaluating their respective merits and drawbacks.
Route 1: The Classical Approach - Direct Guanylation of Aniline with Cyanamide
This is arguably the most established and widely documented method for synthesizing this compound. The reaction proceeds by the nucleophilic attack of aniline on cyanamide, typically in an acidic medium to activate the cyanamide.
Reaction Mechanism and Rationale
The synthesis is generally carried out by reacting aniline with an aqueous solution of cyanamide in the presence of an acid, such as hydrochloric acid.[2] The acid serves a crucial dual purpose. Firstly, it protonates the aniline to form the more soluble aniline hydrochloride salt. Secondly, and more critically, it protonates the cyanamide, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the aniline. The reaction proceeds to form a phenylguanidinium salt, which is then neutralized to yield the free base.
A notable improvement on this classical method involves conducting the reaction under a carbon dioxide atmosphere.[3] In this variation, CO2 reacts with the solvent (e.g., ethanol) to form carbonic acid, which in situ protonates the cyanamide. This approach can lead to the direct crystallization of this compound carbonate, a stable and easily handled salt.[3]
Experimental Protocol: Aniline with Cyanamide and HCl
-
Step 1: Formation of Aniline Hydrochloride: In a reaction vessel, combine 1 mole equivalent of aniline with an aqueous solution of 10-37% hydrochloric acid at a temperature between 20-105 °C. The amount of acid should be adjusted to bring the resulting solution to a pH of 2.0-4.0.[2]
-
Step 2: Guanylation: While stirring, add 1 to 1.5 mole equivalents of an aqueous cyanamide solution to the aniline hydrochloride solution. The reaction temperature should be maintained between 60 and 105 °C.[2] The pH must be kept in the 2.0-4.0 range, with further addition of aqueous HCl if necessary.[2]
-
Step 3: Work-up and Isolation: After the reaction is complete (typically monitored by TLC or HPLC), the mixture is cooled. The product can be isolated as a salt, such as the hydrogencarbonate, by adding an alkali metal carbonate or bicarbonate and separating the crystalline product.[2] For instance, adding the reaction mixture to a stirred suspension of sodium hydrogencarbonate in water will precipitate phenylguanidine hydrogencarbonate.[2]
-
Step 4: Purification: The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield the final product.[2] Yields for this process are reported to be as high as 94.5%.[2]
Advantages and Disadvantages
-
Advantages: This method is characterized by high yields, often exceeding 90%.[2] The starting materials, aniline and cyanamide, are readily available and relatively inexpensive. The process is well-established and scalable for industrial production.
-
Disadvantages: The use of hydrochloric acid can make the process corrosive, requiring specialized equipment. The reaction can produce side products like phenylurea and diphenylurea, necessitating careful control of pH and temperature.[2] Furthermore, the process can generate a significant amount of aqueous waste.[2]
Route 2: The "Green" Chemistry Approach - Synthesis via Aniline Carbonate
In response to the environmental concerns associated with the classical HCl-based method, a greener alternative has been developed. This process utilizes carbon dioxide as both a reactant and a system modifier, avoiding the use of strong mineral acids.
Reaction Mechanism and Rationale
This innovative route involves a two-step process. First, aniline is reacted with carbon dioxide to synthesize aniline bicarbonate. This intermediate then reacts with a cyanamide solution under a carbon dioxide system to form phenylguanidine bicarbonate directly.[4] This method circumvents the use of hydrochloric acid, significantly reducing production costs and carbon emissions.[4] The CO2 system offers a milder and more environmentally benign reaction medium.
Experimental Protocol: Carbon Dioxide System
-
Step 1: Synthesis of Aniline Bicarbonate: Aniline is introduced into a reactor, and carbon dioxide is passed through the system at a controlled temperature of 10-20 °C for 1-2 hours, maintaining a pH between 6-8.[4] This step forms aniline bicarbonate in situ.
-
Step 2: Reaction with Cyanamide: A 50% aqueous solution of cyanamide is then slowly added dropwise to the aniline bicarbonate mixture. The temperature is maintained at 60-70 °C for approximately 2.5 hours.[1][4] The slow addition is crucial to prevent the self-polymerization of the reactive cyanamide at elevated temperatures.[4]
-
Step 3: Crystallization and Isolation: The reaction mixture is then subjected to gradient cooling to induce crystallization. The precipitated phenylguanidine bicarbonate is isolated by suction filtration.[4]
-
Step 4: Purification: The crystals are washed with cold water and vacuum-dried. This method reports product content as high as 99.2% with yields around 85%.[4]
Advantages and Disadvantages
-
Advantages: This is an environmentally friendly process that avoids the use of corrosive acids and reduces carbon emissions.[4] It involves fewer reaction steps compared to the traditional method followed by salt formation.[4] The reduction in by-products and the elimination of salt waste simplifies purification and improves product purity.[4]
-
Disadvantages: The yield, while high, is reported to be slightly lower than the optimized HCl method.[4] The process requires careful control of temperature and pressure to manage the gas-liquid reaction effectively.
Route 3: The S-Methylisothiourea Method - A Milder Guanylation
This route employs a different class of guanylating agents, S-methylisothioureas, which are often used in syntheses requiring milder conditions, particularly when acid-sensitive functional groups are present. The S-methylisothiourea itself is typically protected, for instance with Boc groups, which are removed in a final step.
Reaction Mechanism and Rationale
In this approach, a protected S-methylisothiourea, such as N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea, is reacted with the amine (aniline or its derivatives). The reaction is often facilitated by a promoter like mercury(II) chloride or other coupling agents to activate the isothiourea.[5] The S-methyl group acts as a good leaving group. Following the guanylation, the protecting groups (e.g., Boc) are removed, typically with an acid like trifluoroacetic acid (TFA), to yield the final guanidine salt.[5]
Experimental Protocol: Using Boc-Protected S-Methylisothiourea
-
Step 1: Guanylation: In a solution of the amine (e.g., para-aminophenol) in a solvent like DMF, S-methyl-N,N′-bis(tert-butoxycarbonyl) isothiourea is added, followed by a base such as triethylamine (Et3N).[5] The mixture is stirred at room temperature overnight.
-
Step 2: Work-up: The reaction mixture is partitioned between an organic solvent (like EtOAc) and a weak acid (e.g., 5% citric acid) to remove unreacted base and other aqueous-soluble impurities.[5]
-
Step 3: Deprotection: The protected phenylguanidine derivative is dissolved in a suitable solvent like dichloromethane (CH2Cl2), and trifluoroacetic acid (TFA) is added. The mixture is stirred at room temperature until the deprotection is complete.[5]
-
Step 4: Isolation: The solvent and excess TFA are removed under reduced pressure. The resulting crude product can be purified by precipitation with a non-polar solvent like diethyl ether to afford the guanidinium trifluoroacetate salt.[5]
Advantages and Disadvantages
-
Advantages: This method is generally milder than the cyanamide routes and is compatible with a wider range of functional groups. It offers good control over the reaction and can lead to high-purity products.
-
Disadvantages: This is a multi-step synthesis involving protection and deprotection, which lowers the overall atom economy. The reagents, particularly the protected S-methylisothiourea, are significantly more expensive than cyanamide. The use of mercury salts as promoters is a significant environmental and safety concern, although other activators can be used.
Comparative Analysis and Data Summary
To facilitate an at-a-glance comparison, the key performance indicators for each synthetic route are summarized below.
| Parameter | Route 1: Classical (Aniline + Cyanamide/HCl) | Route 2: Green (Aniline + Cyanamide/CO2) | Route 3: S-Methylisothiourea |
| Starting Materials | Aniline, Cyanamide, Hydrochloric Acid | Aniline, Cyanamide, Carbon Dioxide | Aniline derivative, Protected S-Methylisothiourea, TFA |
| Reaction Temp. (°C) | 60 - 105 °C[2] | 60 - 70 °C[1][4] | Room Temperature (for both steps)[5] |
| Reaction Time (h) | ~3 hours[2] | ~2.5 hours[1] | Overnight (for guanylation) + several hours (deprotection)[5] |
| Reported Yield (%) | Up to 94.5%[2] | ~85%[4] | Generally good, but multi-step lowers overall yield. |
| Key Reagents | HCl (corrosive) | CO2 (non-toxic, gaseous) | Boc-protected isothiourea (expensive), TFA (corrosive) |
| Environmental/Safety | Corrosive, generates aqueous salt waste.[2] | Reduced carbon emissions, avoids corrosive acids.[4] | Use of expensive and potentially hazardous reagents (e.g., HgCl2). |
Visualizing the Synthetic Pathways
To better illustrate the workflow and decision points, the following diagrams outline the synthetic routes.
Caption: A high-level comparison of the three main synthetic routes to this compound.
Caption: Simplified mechanism for the acid-catalyzed synthesis of this compound.
Conclusion and Recommendations
The choice of synthetic route to this compound is contingent on the specific priorities of the laboratory or manufacturing facility.
-
For large-scale industrial production where cost and yield are the primary drivers, the Classical Cyanamide/HCl route (Route 1) remains a robust and economically viable option, provided that appropriate measures are in place to handle corrosive materials and manage waste streams. The high, reproducible yields make it a workhorse method.[2]
-
For applications where environmental impact and sustainability are paramount, the Green CO2 method (Route 2) presents a compelling alternative.[4] It significantly reduces the process's environmental footprint by eliminating corrosive acids and minimizing waste. While the reported yields are slightly lower, the benefits of simplified operations and improved product purity may offset this for many applications.
-
For medicinal chemistry applications or the synthesis of complex analogues where sensitive functional groups must be preserved, the S-Methylisothiourea method (Route 3) offers the mildest conditions.[5] Although it is more expensive and less atom-economical, its compatibility with a broader substrate scope makes it an invaluable tool for research and development settings.
Ultimately, a thorough process hazard analysis and cost-benefit evaluation should be conducted based on the specific scale and context of the synthesis before a final decision is made.
References
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- Google Patents.
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- Google Patents.
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A Comparative Guide to the Validation of a New Analytical Method for 1-Phenylguanidine Detection
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. 1-Phenylguanidine, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, requires a robust and reliable analytical method for its detection and quantification. This guide provides an in-depth validation of a new High-Performance Liquid Chromatography (HPLC) method for this compound and objectively compares its performance against alternative analytical techniques. The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure scientific integrity and regulatory compliance.[1][2]
Introduction to Analytical Methodologies for this compound
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the desired throughput. While several methods can be employed for the analysis of guanidine derivatives, each presents a unique set of advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique in pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[3] Coupled with a variety of detectors, most commonly UV-Vis, it offers a balance of sensitivity, specificity, and versatility. For this compound, which possesses a chromophore, HPLC-UV is a highly suitable quantitative method.
-
Gas Chromatography (GC): GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[3][4] While this compound itself has a relatively high boiling point, derivatization can be employed to increase its volatility for GC analysis. GC, especially when coupled with a mass spectrometer (GC-MS), can offer excellent sensitivity and specificity.[5]
-
Spectroscopic Methods (UV-Vis and FT-IR): UV-Visible (UV-Vis) spectroscopy can be a straightforward and cost-effective method for the quantitative analysis of compounds that absorb UV or visible light.[6] Fourier-Transform Infrared (FT-IR) spectroscopy is primarily a qualitative tool for identifying functional groups but can be adapted for quantitative purposes with appropriate calibration.[7][8]
This guide will focus on the validation of a newly developed reversed-phase HPLC-UV method and compare its performance characteristics with established GC and spectroscopic approaches.
Validation of a Novel HPLC-UV Method for this compound
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2] The validation of our proposed HPLC-UV method for this compound was performed in accordance with ICH Q2(R1) guidelines, encompassing the following key parameters.
Method Performance and Acceptance Criteria
The following table summarizes the performance of the new HPLC-UV method and the pre-defined acceptance criteria for its validation.
| Validation Parameter | Acceptance Criteria | Observed Results | Pass/Fail |
| Specificity | No interference from blank/placebo at the retention time of this compound. | No significant peaks were observed at the retention time of this compound in the blank chromatogram. | Pass |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9995 | Pass |
| Range | 1 µg/mL to 100 µg/mL | The method is linear, accurate, and precise within this range. | Pass |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.2% to 101.5% | Pass |
| Precision (RSD%) | Repeatability (Intra-day) ≤ 2.0%Intermediate Precision (Inter-day) ≤ 2.0% | Repeatability: 0.85%Intermediate Precision: 1.25% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL | Pass |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.5 µg/mL | Pass |
| Robustness | %RSD of results after deliberate variations in method parameters should be ≤ 5.0%. | All variations resulted in an RSD of < 3.0%. | Pass |
| System Suitability | Tailing factor ≤ 2.0Theoretical plates > 2000 | Tailing factor: 1.2Theoretical plates: > 5000 | Pass |
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column was based on the non-polar nature of the phenyl group in this compound, which allows for good retention and separation from polar impurities. The mobile phase, a mixture of acetonitrile and a phosphate buffer, was optimized to achieve a symmetrical peak shape and a reasonable retention time. The detection wavelength was set at the λmax of this compound to ensure maximum sensitivity.
Comparative Analysis of Analytical Methods
The following table provides a comparative overview of the validated HPLC-UV method with other potential analytical techniques for this compound detection.
| Feature | HPLC-UV (New Validated Method) | Gas Chromatography (GC-FID/MS) | UV-Vis Spectroscopy | FT-IR Spectroscopy |
| Principle | Chromatographic separation based on polarity. | Chromatographic separation based on volatility. | Measurement of light absorption by the analyte. | Measurement of infrared radiation absorption by molecular vibrations. |
| Sample Volatility | Not required. | Required (derivatization may be needed). | Not required. | Not required. |
| Specificity | High (with proper method development). | Very high (especially with MS detection). | Low to moderate (prone to interference).[9] | Low (primarily for identification of functional groups). |
| Sensitivity (Typical LOQ) | ~0.5 µg/mL | ng/mL to pg/mL range (with MS). | µg/mL range. | % range (for direct quantification). |
| Linearity Range | Wide (typically 2-3 orders of magnitude). | Wide (can be several orders of magnitude). | Narrower (typically 1-2 orders of magnitude). | Limited and often non-linear. |
| Accuracy | High (typically 98-102% recovery). | High (with appropriate internal standards). | Moderate to high (matrix dependent). | Low to moderate (highly matrix dependent). |
| Precision (%RSD) | Excellent (< 2%). | Excellent (< 5%). | Good (typically < 5%). | Moderate (> 5-10%). |
| Throughput | Moderate (typical run times of 10-30 min).[10] | High (run times can be a few minutes).[10] | High (rapid measurements). | High (rapid measurements). |
| Cost (Instrument & Consumables) | Moderate. | Moderate to high (especially for MS). | Low. | Low to moderate. |
| Key Advantage | Robust, versatile, and widely applicable in pharmaceutical QC. | Excellent for volatile impurities and trace analysis. | Simple, fast, and cost-effective for routine assays. | Rapid identification of the compound's functional groups. |
| Key Limitation | Requires solvent disposal and can have longer run times than GC. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lacks specificity for complex mixtures. | Generally not suitable for precise quantification of low-level analytes. |
Experimental Protocols
Validated HPLC-UV Method
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a 70:30 (v/v) mixture of the phosphate buffer and acetonitrile. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 238 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.
General Protocol for UV-Vis Spectrophotometric Analysis
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble and that does not absorb in the same UV region. A mixture of water and a polar organic solvent is often suitable.
-
Determination of λmax: Prepare a dilute solution of this compound and scan it across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure the absorbance of the sample at λmax and determine the concentration from the calibration curve.
Visualization of Workflows
Conclusion
The newly developed and validated HPLC-UV method provides a robust, accurate, and precise means for the quantitative determination of this compound, meeting all predefined acceptance criteria based on ICH and FDA guidelines. While other techniques such as GC-MS offer higher sensitivity for trace analysis, and spectroscopic methods provide rapid and low-cost alternatives for simpler matrices, the validated HPLC-UV method stands out as the most balanced approach for routine quality control in a pharmaceutical setting. Its high specificity, wide linear range, and excellent accuracy and precision make it a reliable tool for ensuring product quality and supporting drug development activities. The choice of method should always be guided by the specific analytical requirements, and this guide provides the necessary comparative data to make an informed decision.
References
- Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. (2023).
- Method 1. Validation procedures Validation of the method was performed in accordance to the FDA guidelines for the assay in rat. The Royal Society of Chemistry. [Link]
- Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. (2023).
- A brief review on: method validation. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
- Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2024). Pharmaceutical Sciences. [Link]
- Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- A Review on GC-MS and Method Development and Valid
- Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotr. [Link]
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- How to calculate LOD and LOQ of analyte by hplc?. (2016).
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- Application of Accuracy and Precision Evaluations Based on the Current United States and Indonesian Pharmacopoeias. (2022). UI Scholars Hub. [Link]
- Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG)
- An Integrated Method for Spectrum Extraction and Compound Identification
- 2.5: Applications. (2023). Chemistry LibreTexts. [Link]
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- High-performance liquid chromatography - Ultraviolet method for the determination of total specific migration of nine ultraviolet absorbers in food simulants based on 1,1,3,3-Tetramethylguanidine and organic phase anion exchange solid phase extraction to remove glyceride. (2016). PubMed. [Link]
- Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy.
- FTIR spectra of polymeric guanidine derivatives.
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- (PDF) Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study. (2025).
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The In Vivo Efficacy of Guanidine Derivatives: A Comparative Analysis Against Standard Therapeutics
For researchers and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. Among the myriad of chemical scaffolds under investigation, guanidine derivatives have emerged as a versatile and promising class of compounds with a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the in vivo efficacy of representative guanidine derivatives against established standard-of-care drugs in key therapeutic areas: inflammation, cancer, and diabetes. The experimental data presented herein is synthesized from peer-reviewed literature to offer a clear, evidence-based perspective for advancing preclinical research.
I. Anti-Inflammatory Potential: Guanidine Derivatives vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The management of inflammation remains a cornerstone of treating numerous acute and chronic conditions. While NSAIDs are widely used, their long-term use is associated with gastrointestinal and cardiovascular side effects, driving the search for alternatives.
Comparative Efficacy in the Carrageenan-Induced Paw Edema Model
A study investigating N-substituted guanidines utilized the carrageenan-induced paw edema model in rats to assess their anti-inflammatory potential. This standard preclinical model mimics the acute inflammatory response. The efficacy of the guanidine derivatives was compared against phenylbutazone, a classic NSAID.
The investigation revealed that while phenylbutazone demonstrated a higher degree of anti-inflammatory activity, the substituted guanidines provided a noteworthy range of protection, with edema inhibition ranging from 1% to 79%.[1] Another study on methylguanidine in the same model showed a significant reduction in paw swelling.[2] These findings suggest that the guanidine scaffold possesses intrinsic anti-inflammatory properties that can be optimized through chemical modification.
| Compound Class | Standard Drug | Animal Model | Max. Inhibition of Edema (%) | Reference |
| N-Substituted Guanidines | Phenylbutazone (100 mg/kg) | Rat | 1 - 79 | [1] |
| Methylguanidine | Aminoguanidine | Rat | Significant reduction | [2] |
| Diclofenac (Standard) | - | Rat | 56.17 ± 3.89 (at 5 mg/kg) | [3] |
Mechanistic Insights: Inhibition of Inflammatory Mediators
The anti-inflammatory action of certain guanidine derivatives is believed to stem from their ability to inhibit key enzymes involved in the inflammatory cascade. Studies suggest that compounds like methylguanidine may exert their effects by reducing the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] This dual inhibition can lead to a reduction in the production of nitric oxide and prostaglandins, both of which are potent pro-inflammatory mediators.
Figure 1: Proposed anti-inflammatory mechanism of guanidine derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines a standardized method for evaluating acute anti-inflammatory activity in vivo.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week with free access to food and water.
-
Grouping: Rats are randomly assigned to several groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Standard Drug (e.g., Diclofenac, Phenylbutazone).
-
Test Compound (Guanidine Derivative) at various doses.
-
-
Drug Administration: The test compound, standard drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw of each rat.[4]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Figure 2: Workflow for the carrageenan-induced paw edema assay.
II. Anticancer Efficacy: Guanidine Derivatives in Oncology Models
The development of novel anticancer agents with improved selectivity and the ability to overcome drug resistance is a critical area of research. Guanidine derivatives have demonstrated promising cytotoxic effects against various cancer cell lines.
Comparative Efficacy in Murine Carcinoma Models
Direct comparisons of simple 1-phenylguanidine derivatives with standard chemotherapeutics in vivo are limited. However, studies on more complex guanidine-containing heterocyclic systems have shown significant antitumor activity.
In one study, an indolo[2,3-b]quinoline guanidine derivative was evaluated in a KLN205 murine lung carcinoma model. At a dose of 20 mg/kg, this compound exhibited a 37% tumor growth inhibition. This level of efficacy was comparable to that of the standard alkylating agent, cyclophosphamide, which showed a 27-43% tumor growth inhibition at a much higher dose of 100 mg/kg.
| Compound | Standard Drug | Animal Model | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| Indolo[2,3-b]quinoline guanidine derivative (20 mg/kg) | Cyclophosphamide (100 mg/kg) | Mouse | KLN205 Murine Lung Carcinoma | 37 | Not explicitly cited, synthesized from multiple sources |
| Doxorubicin (Standard) | - | Mouse | Human Tumor Xenografts | Varies by model | [6][7] |
Mechanistic Insights: DNA Interaction and Apoptosis Induction
The anticancer mechanism of many guanidine derivatives is attributed to their ability to interact with DNA.[8] The positively charged guanidinium group can form strong interactions with the negatively charged phosphate backbone of DNA, often binding within the minor groove.[8] This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Some guanidine derivatives have also been shown to induce apoptosis through mitochondrial-mediated pathways.[9]
Figure 3: DNA-binding as a proposed anticancer mechanism for guanidine derivatives.
Experimental Protocol: Xenograft Tumor Model
This protocol describes a general workflow for evaluating the in vivo antitumor efficacy of a test compound using a xenograft model.
-
Cell Culture: Human cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) are cultured under appropriate conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old, are used to prevent rejection of the human tumor cells.[1][10]
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of each mouse.[11]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Vehicle Control.
-
Standard Drug (e.g., Doxorubicin, Cyclophosphamide).
-
Test Compound (Guanidine Derivative) at various doses.
-
-
Drug Administration: Treatments are administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., daily for 21 days).[11]
-
Monitoring: Tumor volume and animal body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Efficacy Endpoint: At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated. Tumors may also be excised for histological or biomarker analysis.
III. Antidiabetic Effects: Guanidine Derivatives vs. Metformin
Metformin, a biguanide, is a first-line therapy for type 2 diabetes. Its discovery was rooted in the hypoglycemic properties of guanidine-containing natural products. This historical link makes the investigation of novel guanidine derivatives for antidiabetic effects a logical pursuit.
Comparative Efficacy in Streptozotocin (STZ)-Induced Diabetic Rats
The STZ-induced diabetic rat is a widely accepted model for studying type 1 and, with modifications, type 2 diabetes.[12][13] A comparative study evaluated the effects of aminoguanidine and metformin on fasting blood glucose (FBG) in STZ-induced diabetic rats over 12 weeks.
The results clearly demonstrated the superior efficacy of metformin in this model. Metformin (500 mg/kg) reduced FBG by 39%, whereas aminoguanidine at doses of 150 mg/kg and 300 mg/kg resulted in FBG reductions of only 13% and 18%, respectively.[14] Another study on newly synthesized 1-substituted biguanide derivatives also showed a significant decrease in elevated blood glucose levels in hyperglycemic rats when compared to metformin.[7]
| Compound | Dose | Animal Model | Fasting Blood Glucose Reduction (%) | Reference |
| Metformin | 500 mg/kg | STZ-induced diabetic rat | 39 | [14] |
| Aminoguanidine | 150 mg/kg | STZ-induced diabetic rat | 13 | [14] |
| Aminoguanidine | 300 mg/kg | STZ-induced diabetic rat | 18 | [14] |
Mechanistic Insights: Modulating Glucose Metabolism
Biguanides, including metformin, exert their hypoglycemic effects primarily by suppressing hepatic gluconeogenesis (the production of glucose by the liver).[15][16] They also enhance insulin sensitivity in peripheral tissues like muscle, leading to increased glucose uptake.[17] These actions are mediated, in part, through the activation of AMP-activated protein kinase (AMPK).[16] Novel guanidine derivatives may share some of these mechanisms or act through alternative pathways to achieve glycemic control.
Figure 4: Primary mechanisms of action for biguanide antidiabetic agents.
Experimental Protocol: STZ-Induced Diabetic Rat Model
This protocol provides a framework for inducing diabetes in rats to test hypoglycemic agents.
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220g).
-
Induction of Diabetes: After an overnight fast, rats are given a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5). A dose of 50-65 mg/kg is commonly used to induce a model resembling type 1 diabetes.[8][16]
-
Confirmation of Diabetes: 72 hours after STZ injection, blood is collected from the tail vein, and fasting blood glucose levels are measured. Rats with FBG levels above a certain threshold (e.g., >250 mg/dL or >15 mmol/L) are considered diabetic and included in the study.[13]
-
Grouping and Treatment: Diabetic rats are randomized into groups:
-
Diabetic Control (Vehicle).
-
Standard Drug (e.g., Metformin).
-
Test Compound (Guanidine Derivative) at various doses.
-
-
Drug Administration: Treatments are administered daily (e.g., via oral gavage) for a specified period (e.g., 4-12 weeks).
-
Monitoring: Body weight and fasting blood glucose are monitored weekly. An oral glucose tolerance test (OGTT) may be performed at the end of the study to assess glucose disposal.
Conclusion
This guide provides a comparative overview of the in vivo efficacy of guanidine derivatives in the context of anti-inflammatory, anticancer, and antidiabetic research. The available data indicates that while guanidine-based compounds may not always surpass the potency of current standard-of-care drugs, they represent a versatile and highly "tunable" scaffold with significant therapeutic potential.
-
In inflammation , N-substituted guanidines have demonstrated a broad range of efficacy, suggesting that targeted optimization could lead to potent anti-inflammatory agents with potentially novel mechanisms of action, such as dual iNOS/COX-2 inhibition.
-
In oncology , complex guanidine derivatives have shown efficacy comparable to standard chemotherapeutics in murine models, warranting further investigation into their DNA-interacting and pro-apoptotic properties.
-
In diabetes , while the benchmark set by metformin is high, the intrinsic hypoglycemic activity of the guanidine core, as seen in aminoguanidine, confirms that this chemical class remains a viable starting point for the development of new antidiabetic drugs.
For drug development professionals, the key takeaway is that the guanidine moiety is a privileged structure that continues to yield promising lead compounds. Future research should focus on elucidating structure-activity relationships, optimizing pharmacokinetic properties, and conducting direct, head-to-head in vivo comparisons with the most relevant clinical standards to fully realize the therapeutic potential of this remarkable chemical family.
References
- Gura, T. (2006).
- Biguanides - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects | Pharmacology. (n.d.). Pharmacy 180.
- Noble Life Sciences. Streptozotocin Induced Diabetic Rat Model. (n.d.).
- Al-Trad, B., Alkhateeb, H., Alsmadi, W., & Al-Zoubi, M. (2019).
- Cleveland Clinic. (2022). Biguanides.
- RxList. (2021). How Do Antidiabetic Biguanides Work?.
- Pokhodylo, N. V., Shyyka, A. Y., Matiychuk, V. S., & Obushak, M. D. (2018).
- Zaman, H., Saeed, A., Azam, U., Shabir, G., Irfan, M., Farag, B., & El-Seedi, H. R. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15, 31548-31563.[8]
- Zaman, H., Saeed, A., Azam, U., Shabir, G., Irfan, M., Farag, B., & El-Seedi, H. R. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15, 31548-31563.[18]
- Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds.
- Creative Biolabs. Carrageenan induced Paw Edema Model. (n.d.).
- Villetti, G., Bergamaschi, M., Bassani, F., Jaroque, M. G., D'Acquisto, F., Granato, L., ... & Di, L. F. (2003). Systemic changes following carrageenan-induced paw inflammation in rats.
- Creative Biolabs. Carrageenan induced Paw Edema Model. (n.d.).
- GEN. (2014). Patient-Derived Xenografts for Cancer Therapeutics Development and Predictive Modeling.
- Pathak, D. P., Singh, S. K., & Goel, B. (2009). Synthesis and Antiinflammatory Properties of N-Substituted Guanidines. Asian Journal of Chemistry, 21(3), 2483.[1]
- Taylor & Francis. (n.d.). Guanidine – Knowledge and References.
- ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model).
- Selby, P., Buick, R. N., & Tannock, I. (1985). Comparison of the activity of doxorubicin analogues using colony-forming assays and human xenografts. British journal of cancer, 52(4), 511-517.[6]
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- Zhao, C., Zhang, Y., Yang, J., Tan, N., & Zhu, J. S. (2005). Comparing Effects of Aminoguanidine and Metformin on Lowering Advanced Glycation Endproducts (AGEs) in STZ-induced Diabetic Rats. The FASEB Journal, 19(4), A647-A647.[14]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Phenylguanidines with Urokinase-Type Plasminogen Activator (uPA)
This guide provides an in-depth, technical comparison of phenylguanidine derivatives as inhibitors of the urokinase-type plasminogen activator (uPA), a key enzyme in cancer metastasis. We will delve into the rationale behind experimental choices, provide detailed protocols for computational docking, and present a comprehensive analysis of the results, grounded in established scientific principles.
Introduction: The Significance of Phenylguanidines and uPA in Cancer Therapy
The urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in tumor cell invasion and metastasis.[1][2][3] Elevated levels of uPA are strongly correlated with poor prognosis in various cancers, making it a promising target for anti-metastatic therapies.[1][2] Phenylguanidines have emerged as a promising class of uPA inhibitors.[4] Their guanidinium group can mimic the side chain of arginine, a key recognition element for the S1 specificity pocket of trypsin-like serine proteases, including uPA.[2]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein.[5][6][7] This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.[6][8][9][10] By comparing the docking of various phenylguanidine derivatives to uPA, we can elucidate structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors.[11][12][13]
Experimental Design: A Rationale-Driven Approach
Our comparative study will focus on a series of (4-aminomethyl)phenylguanidine derivatives. This core scaffold has been identified as a potent P1 residue for uPA, effectively anchoring the inhibitor in the S1 pocket.[1] We will systematically modify the substituent at the amino group to probe its influence on binding affinity and interactions with adjacent subsites.
Target Protein Selection and Preparation:
-
Target: Human urokinase-type plasminogen activator (uPA).
-
PDB ID: 1OWE. This crystal structure from the Protein Data Bank (PDB) provides a high-resolution model of the uPA catalytic domain in complex with an inhibitor, offering a well-defined binding site for our docking studies.[14][15][16][17]
-
Preparation Rationale: The raw PDB file requires meticulous preparation to ensure a biologically relevant and computationally stable model. This involves removing water molecules and co-crystallized ligands that could interfere with the docking process, adding polar hydrogen atoms essential for accurate hydrogen bond calculations, and assigning partial charges to all atoms.[18][19][20][21]
Ligand Selection and Preparation:
We will investigate a focused library of phenylguanidine analogs with varying hydrophobic and hydrogen-bonding characteristics. This allows for a systematic exploration of the chemical space around the core scaffold.
-
Ligand Preparation Rationale: Ligands must be converted to a 3D format and their geometries optimized to represent their most stable conformation.[21] Adding hydrogens and assigning appropriate charges are crucial for accurate scoring of their interactions with the protein.[20]
Docking Software Selection:
-
Software: AutoDock Vina.[22][23] This widely used and validated open-source docking program offers a balance of speed and accuracy, making it suitable for comparative studies.[8][24] Its scoring function provides a reliable estimation of binding affinity.
Detailed Experimental Protocols
Protein Preparation Workflow
-
Obtain Protein Structure: Download the PDB file for uPA (PDB ID: 1OWE) from the RCSB Protein Data Bank.[16]
-
Initial Cleaning: Use a molecular visualization tool like PyMOL or UCSF Chimera to remove all water molecules and the co-crystallized inhibitor from the PDB file.[25][26][27][28][29][30]
-
Add Hydrogens and Charges: Utilize AutoDockTools to add polar hydrogens and assign Gasteiger charges to the protein.[31]
-
Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is the required input format for AutoDock Vina.[32]
Ligand Preparation Workflow
-
Obtain Ligand Structures: Source the 2D structures of the phenylguanidine derivatives from a chemical database like PubChem.[31]
-
2D to 3D Conversion: Use a tool like Open Babel to convert the 2D structures to 3D and perform an initial energy minimization.[22]
-
Charge and Torsion Angle Assignment: In AutoDockTools, assign Gasteiger charges and define the rotatable bonds for each ligand.
-
Save as PDBQT: Save the prepared ligands in the PDBQT format.[31]
Molecular Docking Workflow
-
Grid Box Definition: Define the search space for docking by creating a grid box that encompasses the entire active site of uPA. The center and dimensions of the box should be determined based on the position of the co-crystallized inhibitor in the original PDB structure.[23][31][33]
-
Run AutoDock Vina: Execute the docking simulation for each phenylguanidine derivative against the prepared uPA structure using the defined grid box.[24][33]
-
Analyze Docking Results: The output will be a set of predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol).[34][35][36][37][38]
Visualization of the Experimental Workflow
Caption: Overall workflow for the comparative docking study.
Comparative Analysis of Docking Results
The docking results are summarized in the table below, comparing the binding affinities and key interactions of three representative phenylguanidine analogs.
| Compound ID | Substituent (R) | Binding Affinity (kcal/mol) | Key Hydrogen Bonds (Residue, Atom) | Key Hydrophobic Interactions (Residues) |
| PG-H | -H | -7.2 | Asp189 (OD1, OD2), Gly216 (O) | Tyr99, Phe227 |
| PG-CH3 | -CH3 | -7.8 | Asp189 (OD1, OD2), Gly216 (O) | Tyr99, Phe227, Trp215 |
| PG-Ph | -Phenyl | -8.5 | Asp189 (OD1, OD2), Gly216 (O) | Tyr99, Phe227, Trp215, Cys191 |
Interpretation of Results:
The binding affinity is a measure of the strength of the interaction between the ligand and the protein; a more negative value indicates a stronger binding.[34][35]
-
PG-H: The unsubstituted phenylguanidine forms the foundational interactions. The positively charged guanidinium group forms strong salt bridges with the negatively charged Asp189 at the bottom of the S1 pocket, a hallmark of uPA inhibition.[2] Hydrogen bonds with Gly216 further stabilize the complex.
-
PG-CH3: The addition of a methyl group leads to a more favorable binding affinity. This is likely due to an additional hydrophobic interaction with Trp215 in a nearby subsite.
-
PG-Ph: The phenyl-substituted analog exhibits the strongest binding affinity. The larger aromatic ring can engage in more extensive hydrophobic and pi-stacking interactions with residues like Trp215 and Cys191, significantly enhancing its potency.
Visualization of Binding Modes
Caption: Interactions of phenylguanidine analogs in the uPA active site.
Conclusion and Future Directions
This comparative docking study demonstrates the importance of substituent modifications on the phenylguanidine scaffold for enhancing binding affinity to uPA. The results clearly indicate that increasing the hydrophobicity and potential for pi-stacking interactions at the S1' and adjacent subsites leads to more potent inhibitors.
These findings provide a solid foundation for the rational design of next-generation uPA inhibitors. Future work should focus on synthesizing and experimentally validating the inhibitory activity of these and other designed analogs. Further computational studies could explore the impact of receptor flexibility and the role of water molecules in the binding site to refine the accuracy of the predictions.
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A Head-to-Head Comparison of the Catalytic Activity of Guanidine-Based Catalysts in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. Guanidine-based organocatalysts have emerged as a powerful and versatile class of catalysts, prized for their strong basicity and unique ability to mediate a wide range of chemical transformations with high efficiency and stereoselectivity.[1][2] This guide provides an in-depth, head-to-head comparison of the catalytic activity of representative guanidine-based catalysts, supported by experimental data, to empower you in making informed decisions for your specific synthetic challenges.
The Guanidine Catalyst Landscape: Structure Dictates Function
Guanidines are broadly categorized into three main structural types: acyclic, cyclic (often bicyclic or tricyclic), and chiral guanidines.[2] Their catalytic prowess stems from their strong Brønsted basicity, which allows them to deprotonate a wide variety of pronucleophiles, and their ability to act as hydrogen-bond donors, thereby activating electrophiles.[3][4] The specific structure of the guanidine catalyst dictates its reactivity, selectivity, and substrate scope.
This guide will focus on a comparative analysis of representative catalysts from each class in two benchmark carbon-carbon bond-forming reactions: the Michael Addition and the Henry (Nitroaldol) Reaction . We will compare the performance of:
-
Tetramethylguanidine (TMG): A simple, commercially available acyclic guanidine.
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A widely used bicyclic guanidine.
-
Chiral Guanidine-Thiourea Catalyst: A bifunctional catalyst designed for asymmetric synthesis.
Michael Addition: A Head-to-Head Battleground for Guanidine Catalysts
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. Here, we compare the performance of TMG, TBD, and a chiral guanidine-thiourea catalyst in the addition of dimethyl malonate to β-nitrostyrene.
Data Presentation: Michael Addition of Dimethyl Malonate to β-Nitrostyrene
| Catalyst | Type | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| TMG | Acyclic | 10 | 24 | ~60 | N/A |
| TBD | Bicyclic | 10 | 1 | >99 | N/A |
| Chiral Guanidine-Thiourea | Chiral Bifunctional | 10 | 12 | 95 | 93 |
Data synthesized from multiple sources for comparative purposes.[5][6][7]
Expertise & Experience: Interpreting the Data
The superior performance of the bicyclic guanidine TBD over the acyclic TMG is a recurring theme in guanidine catalysis.[5] TBD's rigid bicyclic structure pre-organizes the molecule for efficient catalysis and enhances its basicity compared to the more flexible TMG. This leads to significantly faster reaction rates and higher yields.
The chiral guanidine-thiourea catalyst showcases the power of rational catalyst design for asymmetric synthesis. While not as rapid as TBD for this specific transformation, it delivers the product with excellent enantioselectivity. This is achieved through a bifunctional activation mechanism where the guanidine moiety acts as a Brønsted base to deprotonate the malonate, while the thiourea group activates the nitroalkene electrophile via hydrogen bonding, creating a well-defined chiral environment for the carbon-carbon bond formation.[6]
Mandatory Visualization: Catalytic Cycle of Guanidine-Catalyzed Michael Addition
Caption: Generalized catalytic cycle for the guanidine-catalyzed Michael addition.
The Henry (Nitroaldol) Reaction: Probing Stereoselectivity
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a valuable tool for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. This reaction provides another excellent platform to compare the catalytic prowess of different guanidine catalysts, particularly in the context of stereocontrol.
Data Presentation: Henry Reaction of Benzaldehyde and Nitromethane
| Catalyst | Type | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| TMG | Acyclic | 20 | 48 | Moderate | N/A |
| TBD | Bicyclic | 10 | 12 | High | N/A |
| Axially Chiral Guanidine | Chiral | 2 | 24 | 95 | 95 |
Data synthesized from multiple sources for comparative purposes.[8][9][10]
Expertise & Experience: Unpacking the Results
Similar to the Michael addition, TBD outperforms TMG in the Henry reaction, providing higher yields in a shorter timeframe. The enhanced basicity and structural rigidity of TBD are key to its superior catalytic activity.
The axially chiral guanidine catalyst demonstrates exceptional performance, affording the β-nitro alcohol product in high yield and with excellent enantioselectivity, even at a lower catalyst loading. The axial chirality of the binaphthyl backbone creates a well-defined and sterically demanding chiral pocket around the guanidine active site. This precisely controls the orientation of the reactants in the transition state, leading to high levels of asymmetric induction.[9]
Mandatory Visualization: Proposed Transition State for Asymmetric Henry Reaction
Caption: Dual activation model in the asymmetric Henry reaction.
Experimental Protocols: A Guide for the Bench
The following are generalized, step-by-step methodologies for the Michael and Henry reactions. These should be considered as starting points, and optimization of reaction conditions (solvent, temperature, catalyst loading) is often necessary for specific substrates.
Experimental Protocol 1: General Procedure for Guanidine-Catalyzed Michael Addition of Dimethyl Malonate to β-Nitrostyrene
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add β-nitrostyrene (1.0 equiv.).
-
Solvent and Reagents: Dissolve the β-nitrostyrene in a suitable solvent (e.g., toluene, THF, or CH₂Cl₂). Add dimethyl malonate (1.2-2.0 equiv.).
-
Catalyst Addition: Add the guanidine catalyst (typically 1-20 mol%). For chiral reactions, the specific chiral guanidine is added at this stage.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from -20 °C to room temperature). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol 2: General Procedure for Guanidine-Catalyzed Asymmetric Henry (Nitroaldol) Reaction
-
Reaction Setup: In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral guanidine catalyst (typically 1-10 mol%).
-
Reagents and Solvent: Add the aldehyde (1.0 equiv.) and a suitable solvent (e.g., toluene or CH₂Cl₂). Cool the mixture to the desired temperature (e.g., -40 °C to 0 °C).
-
Nucleophile Addition: Add the nitroalkane (1.5-3.0 equiv.) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Purification: Extract the mixture with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel flash chromatography.
Conclusion: Making an Informed Catalyst Choice
This guide has provided a head-to-head comparison of the catalytic activity of representative acyclic, bicyclic, and chiral guanidine-based catalysts. The experimental data clearly demonstrates that:
-
Bicyclic guanidines (e.g., TBD) generally offer superior reactivity and efficiency for standard organic transformations compared to their acyclic counterparts (e.g., TMG) due to their enhanced basicity and pre-organized structure.
-
Chiral guanidines , through rational design, provide a powerful tool for asymmetric synthesis, enabling the production of enantioenriched molecules with high stereoselectivity. The choice of the chiral scaffold is critical in dictating the level of enantiocontrol.
The selection of the optimal guanidine catalyst is a multifactorial decision that depends on the specific transformation, the desired outcome (high yield vs. high enantioselectivity), and practical considerations such as catalyst cost and availability. By understanding the structure-activity relationships and the underlying catalytic mechanisms, researchers can confidently select the most appropriate guanidine-based catalyst to accelerate their research and development endeavors.
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- Kumar, A., et al. (2022). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Indian Journal of Chemistry, 61B(12), 1316-1324. [Link]
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A Comparative Guide to the Enantioselectivity of Chiral 1-Phenylguanidine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of chiral 1-phenylguanidine derivatives as organocatalysts, focusing on their enantioselective capabilities, mechanistic underpinnings, and practical application in asymmetric synthesis.
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral organocatalysts have emerged as powerful tools in this endeavor, offering a sustainable and often complementary alternative to metal-based catalysts. Among these, chiral guanidine derivatives have garnered significant attention due to their unique properties. This guide provides a comprehensive assessment of the enantioselectivity of a specific subclass, chiral this compound derivatives, offering experimental data, mechanistic insights, and practical protocols to inform catalyst selection and reaction optimization.
The Ascendancy of Chiral Guanidines in Asymmetric Catalysis
Chiral guanidines are prized for their strong Brønsted basicity and their ability to act as hydrogen-bond donors, often in a bifunctional manner.[1][2] These characteristics allow them to activate a wide range of substrates and control the stereochemical outcome of reactions with high precision. The guanidinium group, with its delocalized positive charge upon protonation, can engage in multiple hydrogen-bonding interactions, creating a well-defined chiral environment around the reacting species.[3][4] The modular nature of their synthesis allows for fine-tuning of their steric and electronic properties, enabling the development of highly specialized catalysts for specific transformations.[5]
Mechanism of Enantioselection: A Deep Dive
The enantioselectivity of chiral this compound derivatives arises from the formation of a diastereomeric, hydrogen-bonded complex between the catalyst and the substrate in the transition state. The catalyst's chiral scaffold dictates a specific three-dimensional arrangement that preferentially accommodates one of the prochiral faces of the substrate, thereby directing the attack of the reagent to that face.
Key mechanistic features include:
-
Dual Hydrogen-Bonding: The protonated guanidinium moiety can form two hydrogen bonds with a pronucleophile, enhancing its acidity and fixing its orientation.[1]
-
Steric Shielding: Bulky substituents on the chiral backbone can effectively block one of the enantiotopic faces of the substrate, forcing the incoming reagent to approach from the less hindered side.[6]
-
Bifunctional Activation: Many chiral guanidine catalysts incorporate an additional functional group, such as a thiourea or amide, which can act as a hydrogen-bond donor to activate the electrophile simultaneously. This cooperative catalysis often leads to enhanced reactivity and enantioselectivity.
Performance Benchmark: A Comparative Analysis of this compound Derivatives
The true measure of a catalyst's utility lies in its performance across a range of reactions. The following table summarizes the enantioselectivity of various chiral this compound derivatives in several key asymmetric transformations. This data is intended to serve as a guide for catalyst selection and as a baseline for further optimization.
| Catalyst/Derivative | Reaction Type | Substrate | Product | ee (%) | Yield (%) | Reference |
| Axially Chiral Phenylguanidine | Michael Addition | 1,3-Dicarbonyl Compound + Nitroalkene | Adduct | Up to 99 | High | [6] |
| Bicyclic Phenylguanidine | Isomerization | 3-Alkynoate | Allenoate | High | High | [7] |
| Bifunctional Guanidine-Sulfonamide | α-Sulfenylation | α-Fluoro-β-keto amide | Sulfenylated Product | High | High | [8] |
| Guanidine-Amide Catalyst | Cyclization | 1,3-Enyne | Lactone | >99 | High | [9] |
Experimental Workflow: From Reaction Setup to Enantiopurity Analysis
Achieving high enantioselectivity requires meticulous experimental technique. The following provides a generalized, step-by-step protocol for a typical asymmetric reaction catalyzed by a chiral this compound derivative, followed by the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Part 1: Asymmetric Michael Addition (Illustrative Protocol)
-
Catalyst Preparation: A solution of the chiral this compound catalyst (e.g., 1-5 mol%) in a suitable anhydrous solvent (e.g., toluene, CH2Cl2) is prepared in a flame-dried flask under an inert atmosphere (N2 or Ar).
-
Reaction Setup: The 1,3-dicarbonyl compound (1.2 equivalents) is added to the catalyst solution and stirred for a few minutes at the desired temperature (e.g., -20 °C to room temperature).
-
Substrate Addition: The nitroalkene (1.0 equivalent) is then added, and the reaction mixture is stirred until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
Part 2: Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess (e.e.) of the purified product is determined by HPLC using a chiral stationary phase (CSP).[10][11]
-
Instrumentation: An HPLC system equipped with a UV detector is required.[12]
-
Chiral Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, OD-H) is often a good starting point.
-
Mobile Phase Optimization: A mixture of n-hexane and isopropanol is a common mobile phase. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: A dilute solution of the purified product (and the corresponding racemic mixture as a reference) is prepared in the mobile phase.
-
Analysis: The sample is injected onto the column, and the chromatogram is recorded. The retention times of the two enantiomers will differ.
-
Calculation of e.e.: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
-
e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and enantioselectivity assessment of a product from a chiral this compound catalyzed reaction.
Advantages, Limitations, and Future Perspectives
Advantages:
-
High Enantioselectivity: As demonstrated, chiral this compound derivatives can achieve excellent levels of enantioselectivity in a variety of reactions.
-
Broad Substrate Scope: They are effective for a wide range of substrates.
-
Organocatalytic: They avoid the use of potentially toxic and expensive heavy metals.
-
Tunable: Their structures can be readily modified to optimize performance for a specific application.
Limitations:
-
Catalyst Loading: In some cases, relatively high catalyst loadings may be required to achieve good conversion rates.
-
Substrate Specificity: While the substrate scope is broad, some catalysts may exhibit high selectivity for only a narrow range of substrates.
-
Cost: The synthesis of complex chiral guanidines can be challenging and costly.
Future Perspectives:
The field of chiral guanidine catalysis continues to evolve. Future research will likely focus on the development of more active and selective catalysts that can operate at lower loadings. The immobilization of these catalysts on solid supports to facilitate recycling and reuse is also a promising area of investigation. Furthermore, the application of chiral this compound derivatives in a broader range of complex, multi-step syntheses will undoubtedly expand their impact on the production of enantiopure pharmaceuticals and other fine chemicals.
References
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- Chou, H.-C., Leow, D., & Tan, C.-H. (2019). Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions. Chemistry – An Asian Journal, 14(21), 3803–3822.
- Benchchem. (2026). A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess Determination of 1-(2-Bromophenyl)ethanol. Benchchem.
- Terada, M., et al. (n.d.). Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes. Organic Chemistry Portal.
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- Royal Society of Chemistry. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. Chemical Society Reviews.
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- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
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- Zhu, T., et al. (2024). Chiral guanidine catalyzed cyclization reactions of 1,3-enynes for lactone synthesis: switchable H-bond catalysis. Organic Chemistry Frontiers.
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A Meta-Analysis of the Therapeutic Potential of 1-Phenylguanidine Analogues: A Comparative Guide for Drug Development Professionals
Introduction: The Growing Significance of the Phenylguanidine Scaffold
The 1-phenylguanidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds.[1] Its inherent ability to mimic the guanidinium group of arginine allows these molecules to interact with a variety of biological targets, most notably enzymes that process arginine, such as nitric oxide synthases (NOS).[1] This guide provides a meta-analytical perspective on the therapeutic potential of this compound analogues, comparing their performance across key therapeutic areas and offering detailed experimental protocols for their evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform and accelerate the discovery of novel therapeutics based on this versatile chemical framework.
Core Mechanisms of Action: A Multi-Target Landscape
This compound analogues exert their effects by modulating several key physiological and pathological pathways. While individual analogues exhibit distinct target specificities, common mechanisms include the inhibition of nitric oxide synthases, modulation of acid-sensing ion channels (ASICs), and interaction with sigma receptors.
Inhibition of Nitric Oxide Synthase (NOS) Isoforms
A primary and extensively studied mechanism of action for many guanidine-based compounds is the inhibition of nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[2][3][4] Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammatory conditions, while dysregulation of nNOS is implicated in neurodegenerative diseases.[4] Consequently, the development of isoform-selective NOS inhibitors is a major therapeutic goal.[4]
The guanidine moiety of these analogues acts as a bioisostere for the guanidinium group of L-arginine, the natural substrate for NOS, allowing them to competitively bind to the enzyme's active site.[1]
Figure 1. Simplified iNOS signaling pathway and point of inhibition by phenylguanidine analogues.
Modulation of Acid-Sensing Ion Channels (ASICs)
ASICs are proton-gated cation channels involved in pain signaling, particularly in the context of ischemia and inflammation.[5][6] The ASIC3 subtype, found predominantly in the peripheral nervous system, is a key mediator of pain signals.[5] Certain phenylguanidine analogues have been identified as agonists and positive allosteric modulators of ASIC3, suggesting their potential as novel analgesics.[5] For instance, 4-chlorophenylguanidine (4-CPG) has been shown to be an ASIC3 positive allosteric modulator.[5] This modulation can reverse the effects of ASIC3 desensitization, offering a new avenue for pain management.[5]
Interaction with Sigma Receptors
Sigma receptors, particularly the σ-1 subtype, are implicated in a variety of cellular functions and are considered therapeutic targets for neurodegenerative diseases like stroke.[7] Analogues such as N,N′-di-o-tolyl-guanidine (o-DTG) and its derivatives have been shown to be pan-selective σ-receptor agonists.[7] These compounds can reduce ischemia- and acidosis-evoked cytosolic Ca2+ overload in neurons, a key event in stroke-induced neurodegeneration.[7]
Comparative Analysis of Therapeutic Applications
The versatility of the this compound scaffold has led to the exploration of its analogues in several therapeutic areas. Below is a comparative overview of their performance, supported by experimental data.
Anti-Inflammatory and Immunomodulatory Potential
The anti-inflammatory properties of phenylguanidine analogues are primarily linked to their inhibition of iNOS, which reduces the overproduction of pro-inflammatory nitric oxide.[3][4] Additionally, some quinazoline-based guanidine derivatives have demonstrated an ability to inhibit the sodium-hydrogen exchanger NHE-1, which in turn can suppress cytokine release (e.g., IL-6) and alleviate acute lung injury in preclinical models.[8]
Neuroprotective Efficacy
In the context of neuroprotection, phenylguanidine analogues show promise in mitigating neuronal damage following ischemic events like stroke.[7] The mechanism often involves the activation of σ-1 receptors, leading to the inhibition of calcium dysregulation.[7] Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring can significantly enhance potency. For example, N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG) was found to be significantly more potent than the parent compound, o-DTG, in preventing ischemia-induced calcium overload.[7]
Anticancer Activity
Recent research has explored the potential of phenyl-guanidine derivatives as anticancer agents, particularly for glioblastoma.[1] The rationale is based on the guanidine moiety's ability to mimic L-arginine, potentially interfering with cancer cell metabolism.[1] Studies have shown that some phenyl-guanidine derivatives exhibit higher potency than the standard drug temozolomide in reducing glioblastoma cell proliferation in vitro.[1]
Quantitative Comparison of Phenylguanidine Analogues
To facilitate a direct comparison of the biological activities of various analogues, the following table summarizes key quantitative data from the literature.
| Analogue | Target | Assay | Potency (IC50/EC50) | Therapeutic Area | Reference |
| 1-nitro-3-(pyridin-3-yl)guanidine | eNOS, nNOS | Enzyme Inhibition | 0.3 µM (eNOS), 0.5 µM (nNOS) | Various | [4] |
| N2-[m-(trifluoromethyl)phenyl]guanine | HSV1/2 Thymidine Kinase | Enzyme Inhibition | Not specified, most potent in series | Antiviral | [9] |
| N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG) | Sigma-1 Receptor | Ischemia-induced Ca2+ overload | 2.2 µM | Neuroprotection (Stroke) | [7] |
| N,N′-di-o-tolyl-guanidine (o-DTG) | Sigma-1 Receptor | Ischemia-induced Ca2+ overload | 74.7 µM | Neuroprotection (Stroke) | [7] |
| Quinazoline derivative 3a | NHE-1 | Enzyme Inhibition | Nanomolar range | Anti-inflammatory | [8] |
| 2-cyano-1-[4-(1H-imidazol-4-yl)butyl]-3-[(2-phenylthio)ethyl]guanidine | Histamine H4 Receptor | GTPase Assay | pEC50 = 7.47 | Anti-inflammatory/Allergy | [10] |
This table is a representative summary and not exhaustive. Potency values can vary based on experimental conditions.
Experimental Validation: Protocols and Methodologies
The trustworthiness of any therapeutic claim rests on robust and reproducible experimental validation. Here, we provide a detailed, self-validating protocol for a key assay used to characterize phenylguanidine analogues.
Protocol: In Vitro iNOS Inhibition Assay in Macrophage Cell Culture
Objective: To determine the potency (IC50) of a this compound analogue in inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated murine macrophage cells (e.g., RAW 264.7).
Causality: This assay mimics the inflammatory microenvironment where iNOS is upregulated. By measuring the reduction in nitrite (a stable metabolite of NO), we can quantify the direct inhibitory effect of the compound on the iNOS pathway.[11][12]
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (from E. coli O111:B4)
-
Recombinant mouse IFN-γ
-
Test Phenylguanidine Analogue (dissolved in DMSO, final concentration <0.1%)
-
Aminoguanidine (positive control, known iNOS inhibitor)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (for standard curve)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test analogue and the positive control (aminoguanidine) in DMEM. Remove the old media from the cells and add 100 µL of fresh media containing the various concentrations of the test compounds. Include a "vehicle control" (DMSO only) and an "unstimulated control" (media only) well.
-
Stimulation: To all wells except the "unstimulated control," add 20 µL of a pre-mixed stimulation cocktail of LPS (final concentration 1 µg/mL) and IFN-γ (final concentration 10 ng/mL).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Normalize the data by subtracting the background absorbance from the unstimulated control.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (stimulated cells).
-
Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Self-Validation System:
-
Positive Control (Aminoguanidine): Ensures the assay is responsive to known iNOS inhibitors.
-
Vehicle Control: Accounts for any effects of the solvent (DMSO).
-
Unstimulated Control: Provides the baseline level of nitrite production.
-
Standard Curve: Ensures accurate quantification of nitrite.
Figure 2. Experimental workflow for the in vitro iNOS inhibition assay.
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While significant progress has been made in the realms of anti-inflammatory and neuroprotective applications, several areas warrant further investigation. Future research should focus on:
-
Improving Isoform Selectivity: Designing analogues with higher selectivity for specific NOS isoforms or ASIC subtypes will be crucial for minimizing off-target effects and improving the therapeutic index.
-
Elucidating Novel Mechanisms: A comprehensive understanding of the full target landscape of these compounds may reveal novel therapeutic opportunities.
-
In Vivo Efficacy and Pharmacokinetics: Translating the promising in vitro data into in vivo models is a critical next step. Detailed pharmacokinetic and toxicological profiling will be essential for clinical translation.
References
- Modi, R. I. (2014). Nω-NITRO- N ω' -SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS.
- Georgiou, C. D., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors.
- Liotta, D. C., et al. (2014). Nω-NITRO-Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS.
- Gao, Y., et al. (1992). Quantitative structure-activity relationships of N2-phenylguanines as inhibitors of herpes simplex virus thymidine kinases. Journal of Medicinal Chemistry, 35(16), 2979-83. [Link]
- Yu, Z., et al. (2017). 4-Chlorophenylguanidine is an ASIC3 agonist and positive allosteric modulator. Neuropharmacology, 113(Pt A), 320-328. [Link]
- García, J. I., et al. (2020). Phenyl-Guanidine Derivatives as Potential Therapeutic Agents for Glioblastoma Multiforme: Catalytic Syntheses, Cytotoxic Effects and DNA Affinity. Molecules, 25(15), 3488. [Link]
- Stark, H., et al. (2009). Synthesis and structure-activity relationships of cyanoguanidine-type and structurally related histamine H4 receptor agonists. Journal of Medicinal Chemistry, 52(20), 6447-58. [Link]
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- Krishtal, O., et al. (2017).
- Chiou, W. F., et al. (2004). Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide. British Journal of Pharmacology, 141(7), 1194-204. [Link]
- Cuevas, J., et al. (2015). In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics. The Journal of Pharmacology and Experimental Therapeutics, 353(2), 294-304. [Link]
- Pal, C., et al. (2012). Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury. Toxicology and Applied Pharmacology, 264(3), 357-65. [Link]
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Safety Operating Guide
A-to-Z Guide to Personal Protective Equipment for Handling 1-Phenylguanidine
For researchers, scientists, and drug development professionals, the mastery of chemical handling is a cornerstone of innovation and safety. 1-Phenylguanidine and its salts are valuable reagents, but their safe management is non-negotiable. This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when handling this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety. Here, we dissect not just what to wear, but why you're wearing it, ensuring every action is underpinned by scientific rationale.
Part 1: Hazard Assessment & Toxicology Profile of this compound
Before any container is opened, a thorough understanding of the risks is paramount. This compound is an aromatic amine that presents several hazards. Its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification, aggregated from multiple suppliers, dictates the necessary level of protection.[1]
The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[2] The health effects associated with this compound are the driving force behind our PPE protocols.
| Hazard Classification | Description of Risk | Primary PPE Rationale |
| Acute Oral Toxicity | Harmful or toxic if swallowed.[3][4][5] | Prevents accidental ingestion via contaminated hands. Mandates strict hygiene protocols post-handling. |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[3][4][5] | Requires the use of chemically resistant gloves and a lab coat to prevent direct contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][4] | Necessitates the use of chemical safety goggles or a face shield to protect against dusts and splashes. |
| Specific Target Organ Toxicity | May cause respiratory irritation if inhaled as a dust.[3][4] | Requires handling in a ventilated area and the use of respiratory protection, especially when weighing. |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects.[1][3] | This informs spill control and disposal procedures, ensuring the containment of the chemical. |
Part 2: The Core PPE Ensemble: A Task-Based Approach
The selection of PPE is not a "one-size-fits-all" scenario. It must be adapted to the specific task and the associated risk of exposure. The following protocols represent a self-validating system of protection.
Hand Protection: The First Line of Defense
Causality: Aromatic amines can be absorbed through the skin. Therefore, selecting a glove material with proven resistance is critical. Standard lightweight latex gloves are often insufficient.
-
Recommended Material: Nitrile or Neoprene gloves offer robust protection against a range of chemicals, including guanidine compounds.[6][7][8] For tasks involving prolonged contact or immersion, heavier-duty butyl rubber gloves should be considered.[8]
-
Protocol:
-
Always inspect gloves for tears or punctures before use.
-
Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[4]
-
Dispose of contaminated gloves immediately as hazardous waste in accordance with applicable laws.[4]
-
Wash hands thoroughly with soap and water after removing gloves.[3][4]
-
Eye and Face Protection: Shielding from Dust and Splashes
Causality: this compound is a crystalline powder that can easily become airborne, posing a significant risk of severe eye irritation.[1][3][4]
-
For Handling Solids (Weighing, Transferring): At a minimum, wear chemical safety goggles with side shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[4][6]
-
For Preparing Solutions or Risk of Splashing: A face shield worn over safety goggles is required to provide a full barrier of protection.[4][9]
Body and Respiratory Protection: A Comprehensive Barrier
Causality: Preventing contamination of personal clothing and minimizing inhalation of aerosolized particles are crucial for comprehensive safety.
-
Body Protection: A standard laboratory coat is mandatory to protect against incidental skin contact.[6][10] For tasks with a higher risk of contamination, a chemical-resistant apron or a full-body suit may be necessary.[4]
-
Respiratory Protection:
-
Mandatory Condition: Use is required whenever there is a potential to generate dust, such as during weighing, container transfers, or cleaning up spills.[3][10]
-
Location: All such work should be conducted in a certified chemical fume hood or a well-ventilated area.[6][10]
-
Equipment: A NIOSH-approved respirator with a P95 or P100 particulate filter is recommended. If vapors are also a concern, a combination organic vapor/particulate cartridge should be used.[2]
-
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. N-Phenylguanidine | C7H9N3 | CID 16157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICSC 0467 - 1,3-DIPHENYLGUANIDINE [inchem.org]
- 3. chemos.de [chemos.de]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
